molecular formula C10H9NO B023528 7-Methoxyquinoline CAS No. 4964-76-5

7-Methoxyquinoline

Katalognummer: B023528
CAS-Nummer: 4964-76-5
Molekulargewicht: 159.18 g/mol
InChI-Schlüssel: IVHJSNNMKJWPFW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Methoxyquinoline ( 4964-76-5) is an organic compound with the molecular formula C10H9NO and a molecular weight of 159.18 g/mol . This quinoline derivative serves as a versatile chemical intermediate and a key scaffold in medicinal chemistry research, particularly in the development of novel antimicrobial agents . Recent scientific investigations have highlighted the significant potential of this compound derivatives. These compounds have been synthesized and evaluated for their biological activity, showing promising results against pathogens responsible for urinary tract infections (UTIs) . Specific derivatives bearing sulfonamide moieties have demonstrated potent antimicrobial and antibiofilm activities against problematic microorganisms such as E. coli and C. albicans . The antibiofilm properties are of particular research value, as these compounds have been shown to achieve high percentages of biofilm extension inhibition . The mechanism of action for its antimicrobial derivatives is under investigation, with studies suggesting it may involve disrupting the cell membrane, as evidenced by protein leakage assays . Researchers utilize this compound as a foundational building block for synthesizing more complex molecules to explore new therapeutic avenues against multidrug-resistant bacteria . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

7-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-12-9-5-4-8-3-2-6-11-10(8)7-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVHJSNNMKJWPFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CC=N2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20197946
Record name 7-Methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20197946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4964-76-5
Record name 7-Methoxyquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4964-76-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Methoxyquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004964765
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20197946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-methoxyquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Fundamental Properties of 7-Methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxyquinoline is a heterocyclic aromatic organic compound that serves as a crucial scaffold in medicinal chemistry and materials science. As a derivative of quinoline (B57606), a bicyclic heteroaromatic system, it possesses a unique electronic structure that imparts a range of biological activities. This technical guide provides a comprehensive overview of the core fundamental properties of this compound, including its chemical, physical, and spectroscopic characteristics, detailed experimental protocols for its synthesis and purification, and an exploration of its known biological activities and associated signaling pathways. The information presented herein is intended to be a valuable resource for researchers and professionals engaged in drug discovery, chemical synthesis, and related scientific disciplines.

Chemical and Physical Properties

This compound presents as a yellow oil and is a compound of interest in various organic synthesis applications.[1] Its fundamental chemical and physical properties are summarized in the tables below, providing a consolidated reference for laboratory use.

Table 1: General and Physical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₀H₉NO[2]
Molecular Weight 159.18 g/mol [2]
Appearance Yellow Oil[1]
CAS Number 4964-76-5[2]
Density 1.1 ± 0.1 g/cm³
Boiling Point 143-145 °C at 11 Torr
Flash Point 102.7 ± 10.1 °C
pKa 5.26 ± 0.14 (Predicted)
Solubility Soluble in Chloroform
Storage Sealed in a dry place at room temperature

Table 2: Computed Properties of this compound

PropertyValueSource(s)
XLogP3 2.4[2]
Hydrogen Bond Donor Count 0[2]
Hydrogen Bond Acceptor Count 2[2]
Rotatable Bond Count 1[2]
Exact Mass 159.068413911 Da[2]
Monoisotopic Mass 159.068413911 Da[2]
Topological Polar Surface Area 22.1 Ų[2]
Heavy Atom Count 12[2]

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. While detailed spectra are often found in specialized databases, the key fragmentation patterns and expected spectral regions are outlined below.

Mass Spectrometry

The mass spectrum of this compound exhibits a distinct fragmentation pattern. The molecular ion peak (M+) is observed at m/z 159.[2] Two primary fragmentation pathways have been proposed. One involves the loss of a hydrogen atom to form an ion at m/z 158, followed by the loss of carbon monoxide (CO) and then a hydrogen cyanide (HCN) molecule. The other major pathway involves the loss of a methyl radical (•CH₃) to give an ion at m/z 144, which then loses CO to form an ion at m/z 116.[3]

Table 3: Mass Spectrometry Fragmentation of this compound

m/zProposed FragmentSource(s)
159[M]+•[2]
158[M-H]+[3]
144[M-CH₃]+[3]
130[M-H-CO]+[3]
129[M-CH₂O]+[3]
116[M-CH₃-CO]+[2][3]
102[M-H-CO-HCN]+[3]
89[M-CH₃-CO-HCN]+[3]
76[M-H-CO-2HCN]+[3]
63[M-CH₃-CO-HCN-HCN]+[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental spectra are not provided here, typical chemical shift regions for the protons (¹H NMR) and carbons (¹³C NMR) of this compound can be predicted based on its structure and data from similar quinoline derivatives.

  • ¹H NMR: Aromatic protons are expected in the range of 7.0-9.0 ppm. The methoxy (B1213986) protons will appear as a singlet around 3.7-4.0 ppm.[4]

  • ¹³C NMR: Aromatic carbons typically resonate between 100-150 ppm. The methoxy carbon is expected around 55-62 ppm.[5]

Infrared (IR) Spectroscopy

The IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups.

  • C-H stretching (aromatic): ~3100-3000 cm⁻¹[6]

  • C-H stretching (aliphatic, -OCH₃): ~3000-2850 cm⁻¹[6]

  • C=C and C=N stretching (aromatic ring): ~1600-1400 cm⁻¹[6]

  • C-O stretching (ether): ~1320-1000 cm⁻¹[6]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the methylation of 7-hydroxyquinoline (B1418103).

Protocol: Methylation of 7-Hydroxyquinoline

  • Reaction Setup: In a round-bottom flask, dissolve 7-hydroxyquinoline in a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF).

  • Deprotonation: Add a strong base, such as sodium hydride (NaH), portion-wise to the solution at 0 °C under an inert atmosphere (e.g., nitrogen or argon). Stir the mixture at this temperature for approximately 30 minutes to an hour to allow for the formation of the corresponding alkoxide.

  • Methylation: Add a methylating agent, such as methyl iodide (CH₃I), dropwise to the reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of water.

  • Extraction: Extract the aqueous mixture with an organic solvent, such as ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine to remove any remaining DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

Purification of this compound

The crude product can be purified by column chromatography or recrystallization.

Protocol: Purification by Column Chromatography

  • Column Preparation: Prepare a silica (B1680970) gel column using a suitable solvent system, such as a mixture of hexane (B92381) and ethyl acetate. The polarity of the eluent can be optimized using TLC analysis of the crude product.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane (B109758) and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.

Protocol: Purification by Recrystallization

  • Solvent Selection: Choose a suitable solvent or solvent system in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.[7][8][9][10]

Biological Activity and Signaling Pathways

Quinoline and its derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimalarial, antibacterial, and antifungal properties.[11] The biological activities of these compounds often stem from their ability to interact with various cellular targets and modulate key signaling pathways.

Antimicrobial and Antimalarial Activity

Derivatives of this compound have been synthesized and evaluated for their antimicrobial and antibiofilm activities, showing potential against pathogenic microbes.[12] The quinoline scaffold is a well-established pharmacophore in antimalarial drug discovery. The proposed mechanism of action for many quinoline-based antimalarials involves the inhibition of hemozoin biocrystallization in the malaria parasite's food vacuole. This disruption of heme detoxification leads to the accumulation of toxic free heme, ultimately causing parasite death.

antimalarial_mechanism Hemoglobin Hemoglobin Heme Toxic Heme Hemoglobin->Heme Digestion by Parasite Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Biocrystallization Parasite_Death Parasite Death Heme->Parasite_Death Accumulation Quinoline This compound Derivative Quinoline->Heme Inhibits Biocrystallization

Proposed mechanism of antimalarial action of quinoline derivatives.
Modulation of Cellular Signaling Pathways

While specific signaling pathways directly targeted by this compound are not extensively characterized, the broader class of quinoline alkaloids has been shown to modulate several key cellular signaling cascades implicated in various diseases, including cancer. These pathways include the MEK/ERK signaling pathway and the Wnt/β-catenin pathway.[13][14] Modulation of these pathways can affect cell proliferation, survival, and differentiation.

general_signaling_pathways cluster_mek_erk MEK/ERK Pathway cluster_wnt Wnt/β-catenin Pathway MEK MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival Wnt Wnt beta_catenin β-catenin Wnt->beta_catenin Gene_Transcription Gene Transcription beta_catenin->Gene_Transcription Quinoline_Alkaloid Quinoline Alkaloid Quinoline_Alkaloid->MEK Modulates Quinoline_Alkaloid->Wnt Modulates

General signaling pathways modulated by quinoline alkaloids.

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a versatile heterocyclic compound with a rich chemical profile and significant potential in the development of new therapeutic agents. This guide has provided a detailed overview of its fundamental properties, including comprehensive data tables, experimental protocols for its synthesis and purification, and an exploration of its biological context. Further research into the specific molecular targets and signaling pathways modulated by this compound and its derivatives will be crucial in fully elucidating its therapeutic potential and paving the way for the development of novel drugs.

References

An In-depth Technical Guide to the Spectroscopic Properties of 7-Methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxyquinoline is a heterocyclic aromatic compound of interest in medicinal chemistry and materials science due to the prevalence of the quinoline (B57606) scaffold in biologically active molecules and functional materials. A thorough understanding of its spectroscopic properties is fundamental for its characterization, identification, and the elucidation of its behavior in various chemical and biological environments. This technical guide provides a detailed overview of the core spectroscopic characteristics of this compound, including UV-Vis absorption, fluorescence, Nuclear Magnetic Resonance (NMR), and mass spectrometry. While comprehensive experimental data for this compound is not uniformly available in the public domain, this guide synthesizes known information, data from closely related analogs, and established principles to provide a robust analytical framework.

Spectroscopic Data Summary

The following tables summarize the available and expected spectroscopic data for this compound.

Table 1: UV-Vis Absorption and Fluorescence Data
ParameterValueSolventNotes
UV-Vis Absorption
λmax (nm)Data not available-Quinoline exhibits absorption bands around 270, 300, and 313 nm. The methoxy (B1213986) group is expected to cause a bathochromic (red) shift.
Molar Absorptivity (ε)Data not available-Expected to be in the range of 1,000-10,000 L·mol⁻¹·cm⁻¹.
Fluorescence Spectroscopy
Excitation (λex, nm)Data not available-Typically corresponds to one of the absorption maxima.
Emission (λem, nm)Data not available-Derivatives of this compound show emission in the 400-520 nm range, suggesting that this compound itself may fluoresce in the blue-green region.
Quantum Yield (ΦF)Data not available-The fluorescence quantum yield can be highly dependent on the solvent and substitution pattern.
Table 2: ¹H NMR Spectral Data
ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
H-2Data not availableddExpected to be the most downfield signal of the heterocyclic ring protons.
H-3Data not availabledd
H-4Data not availabled
H-5Data not availabled
H-6Data not availabledd
H-8Data not availabled
-OCH₃Data not availablesExpected to be a singlet around 3.9-4.0 ppm.
Table 3: ¹³C NMR Spectral Data
CarbonChemical Shift (δ, ppm)Notes
C-2Data not available
C-3Data not available
C-4Data not available
C-4aData not availableQuaternary carbon, expected to have a weaker signal.
C-5Data not available
C-6Data not available
C-7Data not availableCarbon bearing the methoxy group, expected to be significantly downfield.
C-8Data not available
C-8aData not availableQuaternary carbon, expected to have a weaker signal.
-OCH₃Data not availableExpected in the range of 55-60 ppm.
Table 4: Mass Spectrometry Data
Ionm/zRelative IntensityProposed Fragmentation Pathway
[M]⁺159HighMolecular Ion
[M-15]⁺144ModerateLoss of a methyl radical (•CH₃) from the methoxy group.
[M-43]⁺116HighLoss of a neutral C₂H₃O fragment, likely through a concerted mechanism involving the methoxy group and the quinoline ring.[1]
[M-CO]⁺ or [M-HCN]⁺131 or 132Low to ModerateLoss of carbon monoxide or hydrogen cyanide are common fragmentation pathways for quinoline derivatives.

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below. These are generalized protocols for quinoline derivatives and should be adapted as necessary for specific instrumentation and experimental conditions.

UV-Vis Absorption Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of this compound in a spectroscopic grade solvent (e.g., ethanol, methanol, or cyclohexane) at a concentration of approximately 1x10⁻³ M.

    • From the stock solution, prepare a dilution to a final concentration in the range of 1x10⁻⁵ to 1x10⁻⁴ M. The final absorbance at λmax should ideally be between 0.5 and 1.0.

  • Instrumentation and Measurement:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Record a baseline spectrum with the cuvette filled with the solvent used for sample preparation.

    • Record the absorption spectrum of the this compound solution over a wavelength range of at least 200-400 nm.

    • Identify the wavelength(s) of maximum absorbance (λmax).

    • The molar absorptivity (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Fluorescence Spectroscopy
  • Sample Preparation:

    • Prepare a series of dilute solutions of this compound in a spectroscopic grade solvent with absorbances at the excitation wavelength below 0.1 to avoid inner filter effects.

  • Instrumentation and Measurement:

    • Use a spectrofluorometer.

    • Set the excitation wavelength to one of the absorption maxima determined from the UV-Vis spectrum.

    • Record the emission spectrum over a wavelength range starting from the excitation wavelength to a longer wavelength where the emission intensity returns to the baseline.

    • To determine the fluorescence quantum yield (ΦF), a comparative method using a well-characterized fluorescent standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄) is often employed. The quantum yield is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample / n_std)² where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation:

    • Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0 ppm.

  • Instrumentation and Measurement:

    • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

    • For ¹H NMR: Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton signals, and a relaxation delay of 1-5 seconds.

    • For ¹³C NMR: A larger number of scans is typically required due to the lower natural abundance of ¹³C. Proton decoupling is used to simplify the spectrum and improve sensitivity.

Mass Spectrometry
  • Sample Introduction and Ionization:

    • Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

    • For GC-MS, electron ionization (EI) at 70 eV is a common method for generating ions and characteristic fragmentation patterns.[1]

  • Mass Analysis and Detection:

    • The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

    • A detector records the abundance of each ion, generating a mass spectrum.

    • High-resolution mass spectrometry can be used to determine the exact mass and elemental composition of the molecular ion and its fragments.

Visualizations

Experimental Workflow for Spectroscopic Analysis

Spectroscopic_Workflow Experimental Workflow for Spectroscopic Analysis of this compound cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Analysis start This compound Sample stock Stock Solution (e.g., 10⁻³ M) start->stock nmr_sample NMR Sample (5-10 mg in 0.5-0.7 mL deuterated solvent) start->nmr_sample ms_sample MS Sample (Dilute solution) start->ms_sample uv_sample UV-Vis Sample (10⁻⁵ - 10⁻⁴ M) stock->uv_sample fluor_sample Fluorescence Sample (Abs < 0.1) stock->fluor_sample uv_vis UV-Vis Spectrophotometer uv_sample->uv_vis fluor Spectrofluorometer fluor_sample->fluor nmr NMR Spectrometer nmr_sample->nmr ms Mass Spectrometer ms_sample->ms uv_data Absorption Spectrum (λmax, ε) uv_vis->uv_data fluor_data Emission Spectrum (λex, λem, ΦF) fluor->fluor_data nmr_data ¹H & ¹³C Spectra (δ, J) nmr->nmr_data ms_data Mass Spectrum (m/z, Fragmentation) ms->ms_data

Caption: Workflow for the spectroscopic analysis of this compound.

Logical Diagram for Mass Spectral Fragmentation

Fragmentation_Pathway Proposed Mass Spectral Fragmentation of this compound M [M]⁺ m/z = 159 M_minus_15 [M-15]⁺ m/z = 144 M->M_minus_15 - •CH₃ M_minus_43 [M-43]⁺ m/z = 116 M->M_minus_43 - C₂H₃O

Caption: Key fragmentation pathways of this compound in mass spectrometry.

References

An In-depth Technical Guide to the Chemical Structure and Analysis of 7-Methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Methoxyquinoline, a significant heterocyclic compound utilized in organic synthesis and relevant to pharmaceutical research. The document details its chemical structure and presents a thorough analysis of the spectroscopic and chromatographic methods used for its characterization. This guide is intended to serve as a core resource, offering detailed experimental protocols and structured data to support laboratory research and development.

Chemical Structure and Identification

This compound is an aromatic heterocyclic compound. It consists of a quinoline (B57606) bicyclic system, which is a fusion of a benzene (B151609) ring and a pyridine (B92270) ring, with a methoxy (B1213986) group (-OCH₃) substituted at the C7 position.

The fundamental properties and identifiers of this compound are summarized below.

IdentifierValue
IUPAC Name This compound
CAS Number 4964-76-5
Molecular Formula C₁₀H₉NO
Molecular Weight 159.18 g/mol
Canonical SMILES COC1=CC2=C(C=CC=N2)C=C1
InChI Key IVHJSNNMKJWPFW-UHFFFAOYSA-N

Analytical Methodologies

The structural elucidation and purity assessment of this compound rely on a combination of spectroscopic and chromatographic techniques. This section provides detailed experimental protocols and the expected quantitative data for each major analytical method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise molecular structure of this compound by providing information on the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (0.00 ppm).

  • Instrumentation: Acquire spectra on a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. Typical parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans (1024 or more) to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.

Quantitative NMR Data

Note: Specific experimental spectral data for this compound is not consistently available across all public databases. The following tables represent expected values based on the analysis of closely related quinoline structures and general principles of NMR spectroscopy. Actual experimental values may vary slightly.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H2 8.8 - 8.9 dd ~4.2, 1.7
H3 7.3 - 7.4 dd ~8.3, 4.2
H4 8.0 - 8.1 d ~8.3
H5 7.9 - 8.0 d ~9.0
H6 7.0 - 7.1 dd ~9.0, 2.5
H8 7.2 - 7.3 d ~2.5

| 7-OCH₃ | 3.9 - 4.0 | s | - |

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

Carbon Assignment Chemical Shift (δ, ppm)
C2 149 - 151
C3 120 - 122
C4 135 - 137
C4a 128 - 130
C5 128 - 130
C6 106 - 108
C7 160 - 162
C8 121 - 123
C8a 149 - 151

| 7-OCH₃ | 55 - 56 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the molecule. When coupled with Gas Chromatography (GC-MS), it also serves as a powerful tool for separation and identification. Electron Ionization (EI) is a common method that causes fragmentation of the molecule, yielding a characteristic pattern useful for structural confirmation.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.

  • GC Conditions:

    • Column: Use a non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Use Helium at a constant flow rate of 1.0 mL/min.

    • Injection: Inject 1 µL of the sample in splitless mode.

    • Inlet Temperature: Set to 250°C.

    • Oven Program: Start at 90°C, hold for 2 minutes, ramp to 260°C at a rate of 20°C/min, and hold at 260°C for 3 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: Set to 230°C.

Quantitative MS Data

The mass spectrum of this compound shows a prominent molecular ion (M⁺) peak. The fragmentation pattern is dominated by two primary pathways involving the methoxy group.[1]

Table 3: Key Mass Spectrometry Data (EI-MS) for this compound

m/z (mass-to-charge ratio) Ion Identity Relative Intensity Description
159 [M]⁺ High Molecular Ion
144 [M - CH₃]⁺ Moderate Loss of a methyl radical
130 [M - CHO]⁺ Moderate Loss of a formyl radical
129 [M - CH₂O]⁺ High Loss of formaldehyde
116 [M - CH₃ - CO]⁺ High Subsequent loss of carbon monoxide

| 89 | [C₇H₅]⁺ | Moderate | Further fragmentation |

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which induces molecular vibrations (stretching and bending).

Experimental Protocol: FT-IR Analysis

  • Sample Preparation:

    • Liquid Film: If the sample is an oil, place a small drop between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • KBr Pellet: If the sample is a solid, grind a small amount (1-2 mg) with ~100 mg of dry KBr powder and press into a thin, transparent pellet.

  • Instrumentation: Use a standard FT-IR spectrometer.

  • Data Acquisition: Collect the spectrum over the range of 4000 to 400 cm⁻¹. Perform a background scan of the empty sample holder or pure KBr pellet first.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Quantitative IR Data

Note: As with NMR data, specific experimental IR spectra for this compound are not widely published. The table below lists the expected characteristic absorption peaks based on its known functional groups.

Table 4: Characteristic FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group Intensity
3100 - 3000 C-H Stretch Aromatic (C=C-H) Medium
3000 - 2850 C-H Stretch Aliphatic (in -OCH₃) Medium
1620 - 1580 C=C Stretch Aromatic Ring Medium-Strong
1500 - 1400 C=C Stretch Aromatic Ring Medium-Strong
1250 - 1200 C-O Stretch Aryl Ether (Asymmetric) Strong
1050 - 1020 C-O Stretch Aryl Ether (Symmetric) Strong

| 900 - 675 | C-H Bend | Aromatic (Out-of-plane) | Strong |

High-Performance Liquid Chromatography (HPLC)

HPLC is a premier technique for separating components in a mixture and determining the purity of a compound. For this compound, a reverse-phase HPLC method is typically employed.

Experimental Protocol: HPLC Analysis

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to a known concentration (e.g., 0.1 mg/mL). Filter the solution through a 0.45 µm syringe filter.

  • Instrumentation: Use an HPLC system equipped with a UV detector.

  • HPLC Conditions:

    • Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water. A typical starting point is 60:40 (v/v) Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV detection at a wavelength of 225 nm.

  • Data Analysis: The purity of the sample is determined by the peak area percentage of the main component relative to the total area of all peaks in the chromatogram. The retention time is used for compound identification against a reference standard.

Workflow for Analysis

The logical flow for the complete analysis and characterization of a this compound sample involves a multi-step process, starting with preliminary identification and moving to detailed structural confirmation and purity assessment.

G cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_results Data Interpretation & Reporting Prep Sample Received (this compound) Dissolve Dissolution in Appropriate Solvent Prep->Dissolve HPLC HPLC-UV (Purity & Quantification) Dissolve->HPLC GCMS GC-MS (MW & Fragmentation) Dissolve->GCMS NMR NMR Spectroscopy (¹H & ¹³C) Dissolve->NMR FTIR FT-IR Spectroscopy (Functional Groups) Dissolve->FTIR Purity Purity Assessment (>95%?) HPLC->Purity MW Molecular Weight Confirmation (159.18) GCMS->MW Structure Structural Elucidation NMR->Structure FTIR->Structure Report Final Certificate of Analysis Purity->Report MW->Report Structure->Report

Caption: General analytical workflow for this compound characterization.

References

The Multifaceted Biological Activities of 7-Methoxyquinoline Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline (B57606) scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. The introduction of a methoxy (B1213986) group at the 7th position of the quinoline ring has been shown to modulate the biological activity of these compounds significantly. This technical guide provides a comprehensive overview of the diverse biological activities of 7-methoxyquinoline derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. This document is intended to serve as a resource for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Anticancer Activity

This compound derivatives have emerged as a promising class of compounds with potent anticancer activities against a range of human cancer cell lines. Their mechanisms of action are diverse and often involve the induction of apoptosis and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Anticancer Data

The in vitro cytotoxic activity of various this compound derivatives has been evaluated using the half-maximal inhibitory concentration (IC50) as a key metric. Lower IC50 values indicate greater potency.

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
4-Anilinoquinolines Compound 1f (a 7-fluoro-4-anilinoquinoline, structurally related)HeLa (Cervical Cancer)10.18[1]
BGC823 (Gastric Cancer)8.32[1]
Compound 2i (an 8-methoxy-4-anilinoquinoline, structurally related)HeLa (Cervical Cancer)7.15[1]
BGC823 (Gastric Cancer)4.65[1]
Carbazole Alkaloids 7-Methoxyheptaphylline (B1220677) (IIi)NCI-H187 (Small Cell Lung Cancer)0.66[2]
7-MethoxyheptaphyllineY-79 (Retinoblastoma)15.5[3]
7-MethoxyheptaphyllinePANC-1 (Pancreatic Cancer)46.84 (nutrient-rich), 4.54 (nutrient-deprived)[4]
6,7-Dimethoxy-4-anilinoquinolines Compound 12nA549 (Lung), MCF-7 (Breast), MKN-45 (Gastric)Low micromolar[5]
Signaling Pathways in Anticancer Activity

The anticancer effects of this compound derivatives are often mediated through the modulation of specific signaling pathways. For instance, 7-methoxyheptaphylline has been shown to induce apoptosis in cancer cells and protect neuronal cells from oxidative stress via the TGF-β-activated kinase 1 (TAK1) pathway.[6] In cancer cells, this compound can activate pro-apoptotic proteins like cleaved caspase-3 while suppressing anti-apoptotic proteins.[6] Furthermore, it has been observed to reduce the levels of NF-κB and STAT3 in certain cancer cell lines.[6]

anticancer_pathway This compound Derivative This compound Derivative TAK1 Kinase TAK1 Kinase This compound Derivative->TAK1 Kinase inhibits/activates NF-κB NF-κB This compound Derivative->NF-κB inhibits STAT3 STAT3 This compound Derivative->STAT3 inhibits Apoptosis Apoptosis TAK1 Kinase->Apoptosis induces Cancer Cell Death Cancer Cell Death Apoptosis->Cancer Cell Death Cell Survival Cell Survival NF-κB->Cell Survival promotes STAT3->Cell Survival promotes

Anticancer signaling pathway of this compound derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][7]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[3] The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[7]

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[7]

  • Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Record the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

mtt_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis Seed_Cells Seed Cells in 96-well Plate Prepare_Compounds Prepare Serial Dilutions of Test Compound Treat_Cells Treat Cells with Compound Prepare_Compounds->Treat_Cells Incubate_Cells Incubate for 24-72h Treat_Cells->Incubate_Cells Add_MTT Add MTT Reagent Incubate_Cells->Add_MTT Incubate_MTT Incubate for 2-4h Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilization Solution Incubate_MTT->Add_Solubilizer Read_Absorbance Measure Absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_Viability Calculate % Cell Viability & IC50 Read_Absorbance->Calculate_Viability

Workflow for MTT cytotoxicity assay.

Antimicrobial Activity

Several this compound derivatives have demonstrated significant antimicrobial activity against a broad spectrum of pathogenic bacteria and fungi. The introduction of various substituents, particularly sulfonamide moieties, at the 4-position of the this compound core has been a successful strategy in developing potent antimicrobial agents.

Quantitative Antimicrobial Data

The antimicrobial efficacy of these compounds is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound ClassSpecific DerivativeMicroorganismMIC (µg/mL)Reference
4-((7-methoxyquinolin-4-yl)amino)-N-(substituted)benzenesulfonamide Compound 3lEscherichia coli7.812[8][9]
Candida albicans31.125[8][9]
Compound 3cEscherichia coliLower than 3l[8]
Candida albicansLower than 3l[8]
Compound 3dEscherichia coliLower than 3l[8]
Candida albicansLower than 3l[8]
Mechanism of Antimicrobial Action

The precise mechanisms of action for many this compound derivatives are still under investigation. However, some studies suggest that these compounds may exert their antimicrobial effects by disrupting the microbial cell membrane. For instance, a protein leakage assay with compound 3l showed an increased release of cellular proteins from E. coli, suggesting damage to the cell membrane.[8][9]

antimicrobial_mechanism Derivative_3l This compound Sulfonamide Derivative (3l) Cell_Membrane Bacterial Cell Membrane Derivative_3l->Cell_Membrane interacts with Membrane_Damage Membrane Damage/ Pore Formation Cell_Membrane->Membrane_Damage leads to Protein_Leakage Protein Leakage Membrane_Damage->Protein_Leakage causes Cell_Death Bacterial Cell Death Protein_Leakage->Cell_Death results in

Proposed antimicrobial mechanism of action.
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[4][10]

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration that inhibits visible growth after incubation.

Procedure:

  • Preparation of Antimicrobial Dilutions: Prepare a series of two-fold dilutions of the this compound derivative in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[4]

Anti-inflammatory Activity

Quinoline derivatives have been investigated for their anti-inflammatory properties, with some studies suggesting mechanisms involving the inhibition of key inflammatory enzymes and signaling pathways. While specific quantitative data for a broad range of this compound derivatives is an area of ongoing research, the general anti-inflammatory potential of the quinoline scaffold is well-documented.

Potential Mechanisms and Signaling Pathways

The anti-inflammatory effects of quinoline derivatives may be mediated through the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins. Additionally, the NF-κB and MAPK signaling pathways, which are central regulators of the inflammatory response, are potential targets for these compounds.[11][12]

anti_inflammatory_pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Inflammatory_Stimuli->IKK MAPK_Cascade MAPK Cascade (p38, JNK, ERK) Inflammatory_Stimuli->MAPK_Cascade IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Proinflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Proinflammatory_Genes induces 7MQ_Derivative This compound Derivative 7MQ_Derivative->IKK inhibits? 7MQ_Derivative->MAPK_Cascade inhibits? MAPK_Cascade->Proinflammatory_Genes activates transcription factors for

Potential anti-inflammatory signaling pathways.
Experimental Protocol: Griess Assay for Nitric Oxide Inhibition

The Griess assay is a common method for measuring nitric oxide (NO) production, a key inflammatory mediator, by macrophages.

Principle: This assay measures nitrite (B80452) (NO2-), a stable and nonvolatile breakdown product of NO. The Griess reagent converts nitrite into a deep purple azo compound, and the absorbance is measured spectrophotometrically.

Procedure:

  • Cell Culture: Culture macrophages (e.g., RAW 264.7 cells) in a 96-well plate.

  • Compound Treatment: Pre-treat the cells with various concentrations of the this compound derivative.

  • Stimulation: Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce NO production.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with the Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540-570 nm.

  • Data Analysis: The percentage of NO inhibition is calculated relative to LPS-stimulated cells without the test compound.

Neuroprotective Activity

Certain this compound derivatives have demonstrated promising neuroprotective effects, suggesting their potential in the treatment of neurodegenerative diseases. These compounds may act by protecting neurons from oxidative stress-induced cell death.

Quantitative Neuroprotective Data

The neuroprotective potential can be assessed by the ability of a compound to increase cell viability in the presence of a neurotoxin.

CompoundNeurotoxinCell LineProtective EffectReference
7-Methoxyheptaphylline H₂O₂SH-SY5Y (Neuroblastoma)Increased cell viability[6]
Signaling Pathways in Neuroprotection

The neuroprotective effects of 7-methoxyheptaphylline have been linked to the modulation of the TAK1 signaling pathway. In the context of neuroprotection, this compound can inhibit pro-apoptotic proteins like cleaved caspase-3 and activate anti-apoptotic proteins in neuronal cells exposed to oxidative stress.[6]

neuroprotective_pathway Oxidative_Stress Oxidative Stress (e.g., H₂O₂) Neuronal_Cell Neuronal Cell Oxidative_Stress->Neuronal_Cell TAK1_Pathway TAK1 Pathway Neuronal_Cell->TAK1_Pathway activates Apoptosis Apoptosis TAK1_Pathway->Apoptosis induces Cell_Survival Neuronal Survival TAK1_Pathway->Cell_Survival Cell_Death Neuronal Cell Death Apoptosis->Cell_Death 7MH 7-Methoxyheptaphylline 7MH->TAK1_Pathway modulates

Neuroprotective signaling pathway of 7-methoxyheptaphylline.
Experimental Protocol: Lactate (B86563) Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is used to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.[7][13]

Principle: LDH is a stable cytoplasmic enzyme that is released upon cell lysis. The released LDH catalyzes the conversion of lactate to pyruvate, which then reacts with a tetrazolium salt to form a colored formazan product. The amount of formazan is proportional to the number of lysed cells.

Procedure:

  • Cell Culture and Treatment: Culture neuronal cells (e.g., SH-SY5Y) in a 96-well plate and treat with a neurotoxin in the presence or absence of the this compound derivative.

  • Supernatant Transfer: Transfer an aliquot of the cell culture supernatant to a new 96-well plate.[7]

  • LDH Reaction: Add the LDH reaction mixture to each well.

  • Incubation: Incubate the plate at room temperature, protected from light.

  • Stop Reaction: Add a stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm.[14]

  • Data Analysis: The percentage of cytotoxicity is calculated relative to control wells with complete cell lysis.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives often starts from commercially available precursors and involves multi-step reactions. Below are generalized synthetic workflows for two classes of derivatives discussed in this guide.

Synthesis of 4-((7-methoxyquinolin-4-yl)amino)-N-(substituted)benzenesulfonamide

synthesis_sulfonamide Start 4-chloro-7-methoxyquinoline (B1631688) Reaction Reflux in DMF Start->Reaction Sulfonamide Substituted Sulfonamide Sulfonamide->Reaction Product 4-((7-methoxyquinolin-4-yl)amino)- N-(substituted)benzenesulfonamide Reaction->Product

Synthesis of this compound sulfonamides.

A common synthetic route involves the reaction of 4-chloro-7-methoxyquinoline with various sulfa drugs in a suitable solvent like dimethylformamide (DMF) under reflux conditions.[8]

Synthesis of 4-Anilino-7-methoxyquinoline Derivatives

synthesis_anilinoquinoline Start 4-chloro-7-methoxyquinoline Reaction Nucleophilic Aromatic Substitution Start->Reaction Aniline Substituted Aniline Aniline->Reaction Product 4-Anilino-7-methoxyquinoline Derivative Reaction->Product

Synthesis of 4-anilino-7-methoxyquinolines.

The synthesis of these derivatives is typically achieved through a nucleophilic aromatic substitution reaction between 4-chloro-7-methoxyquinoline and a substituted aniline.

Conclusion

This compound derivatives represent a versatile and promising scaffold in drug discovery, exhibiting a wide array of biological activities. Their potent anticancer, antimicrobial, and neuroprotective effects, coupled with potential anti-inflammatory properties, make them attractive candidates for further investigation and development. The data and protocols presented in this technical guide are intended to facilitate future research in this exciting area, ultimately leading to the development of novel therapeutics for a range of diseases.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the 7-Methoxyquinoline Scaffold in Drug Discovery

The quinoline (B57606) ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of pharmacologically active compounds.[1][2] This bicyclic heterocycle, formed by the fusion of a benzene (B151609) and a pyridine (B92270) ring, offers a versatile and synthetically accessible framework for developing novel therapeutic agents.[1][3] Among its many derivatives, the this compound scaffold has garnered significant attention for its role in compounds targeting a wide array of diseases, including cancer, malaria, microbial infections, and neurodegenerative disorders.[4][5][6][7] The methoxy (B1213986) group at the 7-position significantly influences the molecule's electronic properties and metabolic stability, often enhancing binding affinity and conferring desirable pharmacokinetic profiles.[8][9]

This technical guide provides a comprehensive overview of the this compound scaffold, focusing on its synthesis, therapeutic applications, structure-activity relationships (SAR), and the experimental protocols used for its evaluation.

Synthesis of the this compound Core

The construction of the this compound scaffold can be achieved through several established synthetic methodologies. A common and versatile approach involves the cyclization of a substituted aniline (B41778) with a suitable three-carbon component. The choice of starting materials and reaction conditions allows for the introduction of various substituents on the quinoline core.

General Synthetic Workflow

A frequently employed strategy begins with 3-methoxyaniline, which undergoes condensation and subsequent cyclization to form the core structure. This can then be further functionalized, for example, by chlorination, to create a reactive intermediate for subsequent nucleophilic substitution reactions.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Functionalization cluster_3 Step 4: Derivatization A 3-Methoxyaniline C Intermediate Adduct A->C B Dioxane Derivative (e.g., Meldrum's Acid Adduct) B->C D 7-Methoxy-4-quinolone C->D High Temp. (e.g., Diphenyl Ether) E 4-Chloro-7-methoxyquinoline D->E POCl₃ F Diverse Library of This compound Derivatives E->F Nucleophilic Substitution (e.g., Amines, Sulfa Drugs)

Caption: General workflow for the synthesis of this compound derivatives.

Example Experimental Protocol: Synthesis of 4-Chloro-7-methoxyquinoline

This protocol outlines a common multi-step synthesis to generate a key intermediate used in the creation of diverse this compound libraries.[6][10]

  • Step 1: Formation of the Condensation Product:

    • Dissolve 3-methoxyaniline (1 equivalent) and 5-methoxymethylene-2,2-dimethyl-[11][12]dioxane-4,6-dione (1.05 equivalents) in a suitable solvent such as 2-propanol.

    • Heat the reaction mixture at approximately 70°C for 1-2 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure.

    • Wash the resulting residue with ether to afford the intermediate, 5-[(3-methoxyphenylamino)-methylene]-2,2-dimethyl-[11][12]dioxane-4,6-dione.[10]

  • Step 2: Cyclization to 7-Methoxy-1H-quinolin-4-one:

    • Suspend the intermediate from Step 1 in a high-boiling point solvent mixture like diphenyl ether and biphenyl.

    • Heat the mixture with stirring to 220°C for 1.5 hours.[10]

    • Cool the reaction mixture and purify using column chromatography to yield 7-methoxy-1H-quinolin-4-one.

  • Step 3: Chlorination to 4-Chloro-7-methoxyquinoline:

    • Suspend the 7-methoxy-1H-quinolin-4-one from Step 2 in phosphorus oxychloride (POCl₃).

    • Heat the mixture for 3 hours.

    • Remove the excess phosphorus oxychloride by evaporation under reduced pressure.

    • Carefully pour the residue into ice water and neutralize with ammonium (B1175870) hydroxide (B78521) to precipitate the product.

    • Collect the precipitate by filtration, wash with water, and dry under vacuum to obtain 4-chloro-7-methoxyquinoline.[10]

Therapeutic Applications and Mechanisms of Action

The this compound scaffold is a key pharmacophore in compounds developed for several major therapeutic areas.

Anticancer Activity

Quinoline derivatives are prominent in oncology, acting through various mechanisms including the inhibition of kinases, topoisomerases, and tubulin polymerization.[1][4] The 7-methoxy substitution often plays a crucial role in enhancing the potency and selectivity of these agents.

Key Mechanisms:

  • Kinase Inhibition: Many this compound derivatives function as inhibitors of crucial signaling kinases like Epidermal Growth Factor Receptor (EGFR), Cyclin G Associated Kinase (GAK), and PIM-1 kinase, which are often overactive in cancer cells.[13][14][15]

  • Topoisomerase I (TOP1) Inhibition: Certain derivatives stabilize the TOP1-DNA cleavage complex, leading to DNA damage and apoptosis in cancer cells.[4]

  • Tubulin Polymerization Inhibition: Some compounds bind to tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest and apoptosis.[16]

G cluster_0 Mechanism of a TOP1 Inhibitor DNA Supercoiled DNA TOP1 Topoisomerase I (TOP1) DNA->TOP1 binds Complex TOP1-DNA Cleavage Complex TOP1->Complex nicks DNA Religated Relaxed DNA Complex->Religated re-ligation Damage Permanent DNA Strand Breaks Complex->Damage replication fork collision Apoptosis Apoptosis Damage->Apoptosis Inhibitor This compound Derivative Inhibitor->Complex stabilizes

Caption: Inhibition of Topoisomerase I (TOP1) by a this compound agent.

Table 1: In Vitro Anticancer Activity of this compound Derivatives

Compound Class Cancer Cell Line IC50 / GI50 Mechanism of Action
4-Anilino-7-methoxyquinolines BGC823 (Gastric) 4.65 µM EGFR Inhibition
4-Anilino-7-methoxyquinolines HeLa (Cervical) 7.15 µM EGFR Inhibition
Dihydroquinoxalinone Derivative (Cmpd 2) NCI-60 Panel (Avg) < 1 nM (GI50) Tubulin Polymerization Inhibition
Pyridine-Quinoline Hybrids (Cmpd 5c) HepG-2 (Liver) 1.11 µM PIM-1 Kinase Inhibition
4-Alkoxy-2-aryl-dimethoxyquinolines Leukemia (SR) 0.133 µM Topoisomerase I Inhibition

Data compiled from multiple sources.[4][12][13][14][16]

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This assay is widely used to assess the anti-proliferative activity of compounds on cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.

Antimalarial Activity

The quinoline scaffold is the foundation of classic antimalarial drugs like chloroquine. Research into 7-substituted derivatives aims to overcome widespread drug resistance. Structure-activity relationship studies have shown that the nature of the substituent at the 7-position is critical for activity against both chloroquine-susceptible (CQS) and chloroquine-resistant (CQR) strains of Plasmodium falciparum. While 7-chloro, 7-bromo, and 7-iodo analogs show high potency, many 7-methoxy derivatives have demonstrated reduced activity, highlighting the subtle electronic and steric requirements for potent antimalarial action.[5]

Table 2: Antiplasmodial Activity of 7-Substituted 4-Aminoquinolines

7-Substituent Side Chain Strain IC50 (nM)
-Cl -HN(CH₂)₃NEt₂ CQS 3-12
-Cl -HN(CH₂)₃NEt₂ CQR 3-12
-Br -HN(CH₂)₃NEt₂ CQS 3-12
-I -HN(CH₂)₃NEt₂ CQS 3-12
-OMe Various diaminoalkanes CQS 17-150
-OMe Various diaminoalkanes CQR 90-3000

Data adapted from studies on structure-activity relationships.[5]

Antimicrobial Activity

Derivatives of this compound have been synthesized and evaluated for their activity against various pathogenic microbes, including those responsible for urinary tract infections (UTIs).[6][17] By coupling the scaffold with pharmacophores like sulfonamides, researchers have developed compounds with significant antibacterial and antifungal properties.

Mechanism: The antimicrobial action of some derivatives involves disrupting the bacterial cell membrane, leading to the leakage of essential intracellular components like proteins.[6][17]

Table 3: Antimicrobial Activity of this compound-Sulfonamide Derivatives

Compound Pathogen MIC (µg/mL)
Derivative 3l E. coli 7.812
Derivative 3l C. albicans 31.125
Derivative 3c Broad Spectrum Moderate Activity
Derivative 3d Broad Spectrum Moderate Activity

MIC (Minimum Inhibitory Concentration) values from studies on novel antimicrobial agents.[6]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., E. coli) equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).

  • Inoculation: Add the standardized microbial suspension to each well. Include positive (microbe, no drug) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Reading: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Potential in Neurodegenerative Diseases

Neurodegenerative diseases like Alzheimer's are characterized by complex pathologies, including the decline of neurotransmitter levels.[18][19] One therapeutic strategy is the inhibition of acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine.[20] Functionalized this compound derivatives have been investigated as potential inhibitors of AChE.[7]

Table 4: Enzyme Inhibitory Activity of Functionalized Methoxyquinoline Derivatives

Compound Target Enzyme IC50 (µM)
Derivative 5 Acetylcholinesterase (AChE) 3.15
Derivative 7 Acetylcholinesterase (AChE) 4.96
Derivative 5 Carbonic Anhydrase I (hCA I) 21.38

Data from in vitro enzyme inhibition assays.[7]

Summary of Structure-Activity Relationships (SAR)

The biological activity of the this compound scaffold is highly tunable through substitutions at various positions. SAR studies provide a logical framework for designing more potent and selective molecules.

G Key SAR Points for this compound cluster_nodes Core N1 N1 Position: Alkylation can be explored. C2 Position 2: Substitution with aryl groups can enhance anticancer (TOP1) activity. C4 Position 4: - Critical for activity. - Anilino groups for kinase inhibition. - Aminoalkane side chains for antimalarials. - Substitution with sulfonamides for antimicrobial activity. C6 Position 6: Modifications (e.g., methoxy) can influence kinase selectivity. C7 Position 7 (Methoxy Group): - Generally beneficial for anticancer activity. - Often reduces antimalarial potency compared to halogens. N1->Core C2->Core C4->Core C6->Core C7->Core

Caption: Structure-Activity Relationship (SAR) summary for the this compound scaffold.

Conclusion and Future Outlook

The this compound scaffold remains a highly valuable and "privileged" structure in modern drug discovery. Its synthetic tractability allows for the creation of large, diverse chemical libraries, while its inherent pharmacological potential has been proven across multiple therapeutic areas. While it has shown particular promise in oncology through diverse mechanisms like kinase and topoisomerase inhibition, its utility in antimicrobial and neuroprotective applications continues to be an active area of research. Future efforts will likely focus on fine-tuning the scaffold's substituents to optimize potency, selectivity, and pharmacokinetic properties, leading to the development of next-generation therapeutics for a range of challenging diseases.

References

7-Methoxyquinoline: A Versatile Precursor for the Synthesis of Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline (B57606) scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous natural products and synthetic compounds with a wide spectrum of biological activities. Among its many derivatives, 7-methoxyquinoline has emerged as a particularly valuable precursor for the development of novel therapeutic agents. Its strategic methoxy (B1213986) substitution influences the molecule's electronic properties and provides a handle for further structural modifications, making it an attractive starting point for the synthesis of compounds targeting a range of diseases, including cancer, infectious diseases, and neurodegenerative disorders. This technical guide provides a comprehensive overview of this compound as a pivotal building block in drug discovery, detailing its synthesis, derivatization strategies, and the biological activities of its progeny, supported by quantitative data, experimental protocols, and mechanistic insights.

Synthesis of the this compound Core

The journey to novel bioactive molecules begins with the efficient construction of the this compound core. A common and effective strategy involves a multi-step synthesis starting from readily available precursors.

Synthesis of 4-Hydroxy-7-methoxyquinoline (B63709)

A widely employed method for the synthesis of the key intermediate, 4-hydroxy-7-methoxyquinoline, involves the reaction of trimethyl orthoformate with isopropylidene malonate, followed by a reaction with 3,4-dimethoxyaniline (B48930) and subsequent cyclization.

Experimental Protocol: Synthesis of 4-Hydroxy-7-methoxyquinoline [1]

  • Step 1: Formation of the Enol Ether. In a 2000 L reaction kettle, 900 kg of trimethyl orthoformate is mixed with 240 kg of isopropylidene malonate with stirring for 20 minutes until uniform.

  • Step 2: Reflux. The mixture is slowly heated to approximately 64°C. Once reflux begins, it is maintained for about 2 hours.

  • Step 3: Reaction with Aniline Derivative. After the reflux, 3,4-dimethoxyaniline is added to the reaction mixture, and the reflux is continued.

  • Step 4: Isolation of Intermediate. The reaction mixture is centrifuged to collect the crude product (BA-1).

  • Step 5: Purification. The crude product is slurried with methanol (B129727) and centrifuged again to obtain a refined solid.

  • Step 6: Drying. The refined solid is dried in an oven at 45-50°C for 22-25 hours.

  • Step 7: Cyclization. 200 kg of the refined solid is added to diphenyl ether in a 1000 L reaction kettle and heated to react for 2-3 hours.

  • Step 8: Isolation of Crude 4-Hydroxy-7-methoxyquinoline. The reaction is monitored, and upon completion, the mixture is centrifuged to obtain the crude product (BA-2).

  • Step 9: Final Purification. Dichloromethane is added to the crude product (mass ratio 1:1) in a separate reaction kettle and stirred at normal temperature for 1 hour. Centrifugation yields the purified 4-hydroxy-7-methoxyquinoline.

  • Step 10: Final Drying. The final product is dried to obtain the finished 4-hydroxy-7-methoxyquinoline.

Synthesis of 4-Chloro-7-methoxyquinoline (B1631688)

The 4-hydroxy group is often converted to a more versatile chloro group, creating the key precursor 4-chloro-7-methoxyquinoline, which is highly susceptible to nucleophilic aromatic substitution.

Experimental Protocol: Synthesis of 4-Chloro-7-methoxyquinoline

A mixture of 4-hydroxy-7-methoxyquinoline and a chlorinating agent such as phosphorus oxychloride (POCl₃) is heated to reflux. Acetonitrile can be used as a solvent. The reaction is maintained at reflux for several hours and monitored by Thin Layer Chromatography (TLC). After completion, the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously quenched by pouring it onto crushed ice. The resulting solid is collected by filtration, washed with water, and dried to yield 4-chloro-7-methoxyquinoline.

Derivatization of this compound: A Gateway to Diverse Chemical Scaffolds

The presence of the reactive 4-chloro group in 4-chloro-7-methoxyquinoline allows for a wide range of derivatization reactions, enabling the synthesis of diverse libraries of novel compounds.

Nucleophilic Aromatic Substitution (SNAr)

The most common derivatization strategy involves the nucleophilic aromatic substitution of the 4-chloro group with various nucleophiles, such as amines, phenols, and thiols.

Experimental Protocol: General Procedure for the Synthesis of 4-((7-Methoxyquinolin-4-yl)amino)-N-(substituted)benzenesulfonamides [2]

A mixture of 4-chloro-7-methoxyquinoline (1.93 g, 0.01 mol) and the respective sulfonamide derivative (0.01 mol) is refluxed in dimethylformamide (20 mL) for 24 hours. The solid that forms upon cooling is collected and crystallized from ethanol (B145695) to yield the final product.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, provide powerful tools for the formation of carbon-carbon bonds at the 4-position of the quinoline ring.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [3]

A mixture of 4-chloro-7-methoxyquinoline (1 mmol), an appropriate arylboronic acid (1.2 mmol), and a palladium catalyst such as Pd(OAc)₂ (0.5 mol%) in a suitable solvent system (e.g., water-ethanol) is stirred at room temperature for the required time. After the reaction is complete, the mixture is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography on silica (B1680970) gel.

Experimental Protocol: General Procedure for Sonogashira Coupling [4][5]

A mixture of 4-chloro-7-methoxyquinoline, a terminal alkyne, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine) in a suitable solvent (e.g., THF) is stirred under an inert atmosphere. The reaction can often be carried out at room temperature. Upon completion, the reaction mixture is worked up by adding water and extracting with an organic solvent. The crude product is then purified by column chromatography.

Biological Activities of Novel this compound Derivatives

The versatility of this compound as a precursor has led to the discovery of a wide range of novel compounds with significant biological activities.

Anticancer Activity

Numerous this compound derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of key signaling pathways involved in tumor growth and proliferation.

Table 1: Anticancer Activity of this compound Derivatives

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
4-Anilinoquinoline Derivatives
Compound 1fHeLa (Cervical Cancer)10.18[6]
BGC823 (Gastric Cancer)8.32[6]
Compound 2iHeLa (Cervical Cancer)7.15[6]
BGC823 (Gastric Cancer)4.65[6]
6,7-Dimethoxy-4-anilinoquinolines
Compound 12n (c-Met inhibitor)c-Met Kinase0.030 ± 0.008[7][8]
4-Alkoxy-2-arylquinolines
Compound 14mLeukemia (SR)0.133[9]
Non-Small Cell Lung Cancer (NCI-H226)0.343[9]
Colon Cancer (COLO205)0.401[9]
CNS Cancer (SF-295)0.328[9]
Melanoma (LOX IMVI)0.116[9]
Ovarian Cancer (NCI/ADR-RES)0.247[9]
Renal Cancer (CAKI-1)0.188[9]
Breast Cancer (T-47D)0.472[9]
4-(2-fluorophenoxy)-7-methoxyquinazoline Derivatives
TS-41 (EGFR/c-Met dual inhibitor)EGFRL858R0.0681[10]
c-Met Kinase0.00026[10]
A549-P (NSCLC)1.48[10]
H1975 (NSCLC)2.76[10]
PC-9 (NSCLC)2.15[10]
Antimicrobial Activity

Derivatives of this compound have also shown promising activity against a range of microbial pathogens, including bacteria and fungi.

Table 2: Antimicrobial Activity of this compound Derivatives

Compound/Derivative ClassMicroorganismMIC (µg/mL)Reference
4-((7-Methoxyquinolin-4-yl)amino)-N-(substituted)benzenesulfonamides
Compound 3lEscherichia coli7.812[2][11]
Candida albicans31.125[2][11]
Quinoline-based Hydroxyimidazolium Hybrids
Compound 7bStaphylococcus aureus2 (5 µM)
Mycobacterium tuberculosis H37Rv10 (24 µM)
Compound 7hStaphylococcus aureus20 (47 µM)
Acetylcholinesterase (AChE) Inhibitory Activity

Certain this compound derivatives have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's by inhibiting the acetylcholinesterase enzyme.

Table 3: Acetylcholinesterase Inhibitory Activity of this compound Derivatives

Compound/Derivative ClassEnzymeIC50 (µM)Reference
7-Methoxytacrine-p-anisidine Hybrids
Compound 10Human AChE1.36
Compound 12Human AChE1.36
Compound 14Human AChE1.36
Compound 15Human AChE1.36
Compound 19Human AChE1.36
Compound 20Human AChE1.36
Compound 21Human AChE1.36
Compound 22Human AChE1.36
Antiviral Activity

Recent studies have highlighted the potential of quinoline derivatives as antiviral agents against a variety of viruses.

Table 4: Antiviral Activity of Quinoline Derivatives

Compound/Derivative ClassVirusIC50 (mg/mL)Selectivity Index (SI)Reference
Pyrazolylhydrazide (Hyd) SARS-CoV-20.0549.09[3]
MERS-CoV0.232.1[3]
HCoV-229E0.027717.7[3]
Hydrazone HQ SARS-CoV-20.05215.5[3]
MERS-CoV0.3022.7[3]
HCoV-229E0.1346.0[3]

Mechanism of Action: Targeting Key Signaling Pathways

The diverse biological activities of this compound derivatives stem from their ability to interact with and modulate key cellular signaling pathways.

Inhibition of the c-Met Signaling Pathway

The c-Met receptor tyrosine kinase is a well-validated target in oncology. Its aberrant activation by its ligand, hepatocyte growth factor (HGF), can drive tumor growth, proliferation, and metastasis. Several this compound derivatives have been identified as potent c-Met inhibitors. Molecular docking studies suggest that these inhibitors bind to the ATP-binding pocket of the c-Met kinase domain, preventing its autophosphorylation and the subsequent activation of downstream signaling cascades such as the RAS/MAPK and PI3K/AKT pathways. The quinoline core often forms crucial hydrogen bonds with key residues like Met1160 in the hinge region of the kinase.

cMet_Signaling_Pathway cluster_intracellular Intracellular Space HGF HGF cMet c-Met Receptor HGF->cMet P P cMet->P P2 P RAS RAS P2->RAS PI3K PI3K P2->PI3K STAT3 STAT3 P2->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Motility, Invasion ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3->Proliferation Quinoline_Inhibitor This compound Derivative Quinoline_Inhibitor->P Inhibition of Autophosphorylation

Caption: Inhibition of the c-Met signaling pathway by this compound derivatives.

Disruption of Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in cell division. They are a validated target for anticancer drugs. Some this compound derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis. Molecular docking studies suggest that these compounds can bind to the colchicine (B1669291) binding site on β-tubulin, at the interface between the α- and β-tubulin subunits. This binding prevents the conformational changes necessary for tubulin dimers to polymerize into microtubules.

Tubulin_Polymerization Tubulin_Dimer αβ-Tubulin Dimer Protofilament Protofilament Tubulin_Dimer->Protofilament Polymerization Protofilament->Tubulin_Dimer Depolymerization Microtubule Microtubule Protofilament->Microtubule Assembly Microtubule->Protofilament Disassembly Quinoline_Inhibitor This compound Derivative Quinoline_Inhibitor->Tubulin_Dimer Binding to Colchicine Site

Caption: Disruption of tubulin polymerization by this compound derivatives.

Experimental Workflows

The synthesis and evaluation of novel this compound derivatives typically follow a structured workflow, from initial synthesis to biological characterization.

Experimental_Workflow Start This compound Precursor (e.g., 4-Chloro-7-methoxyquinoline) Synthesis Synthesis of Novel Derivatives (S_NAr, Cross-Coupling, etc.) Start->Synthesis Purification Purification and Characterization (Chromatography, NMR, MS) Synthesis->Purification Screening In Vitro Biological Screening (Cytotoxicity, Antimicrobial, Enzyme Inhibition) Purification->Screening Hit_Ident Hit Identification (Active Compounds) Screening->Hit_Ident Lead_Opt Lead Optimization (Structure-Activity Relationship Studies) Hit_Ident->Lead_Opt In_Vivo In Vivo Studies (Animal Models) Lead_Opt->In_Vivo Candidate Drug Candidate In_Vivo->Candidate

Caption: General experimental workflow for the development of this compound derivatives.

Conclusion

This compound has proven to be a highly versatile and valuable precursor in the field of medicinal chemistry. Its accessible synthesis and the reactivity of its derivatives, particularly at the 4-position, provide a robust platform for the generation of diverse molecular architectures. The resulting compounds have demonstrated significant potential in a range of therapeutic areas, including oncology, infectious diseases, and neurology. The continued exploration of the chemical space around the this compound scaffold, guided by a deeper understanding of its structure-activity relationships and mechanisms of action, holds great promise for the discovery of next-generation therapeutic agents. This guide serves as a comprehensive resource for researchers dedicated to harnessing the potential of this remarkable molecule in the pursuit of novel and effective medicines.

References

The Anticancer Potential of 7-Methoxyquinoline Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline (B57606) scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the basis of numerous therapeutic agents with a broad spectrum of biological activities. Among its various derivatives, those featuring a methoxy (B1213986) group at the 7th position have garnered significant interest for their potent anticancer properties. This technical guide provides an in-depth overview of the anticancer potential of 7-methoxyquinoline analogues, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways involved in their mechanism of action.

Quantitative Analysis of Anticancer Activity

The cytotoxic effects of this compound analogues have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values, which measure the potency of a compound in inhibiting cancer cell growth, are summarized below.

Compound ClassAnalogueCancer Cell LineIC50 / GI50 (µM)Reference
Dihydroquinoxalinone-Quinazoline Hybrid 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-oneNCI-H460 (Lung)GI50: Subnanomolar[1]
A549 (Lung)GI50: 0.00053[1]
KB (Nasopharyngeal)GI50: 0.00054[1]
KB-VIN (Multidrug-Resistant)GI50: 0.00201[1]
4-Anilinoquinolines Compound 1f (7-fluoro)HeLa (Cervical)IC50: 10.18[2]
BGC823 (Gastric)IC50: 8.32[2]
Compound 2i (8-methoxy)HeLa (Cervical)IC50: 7.15[2]
BGC823 (Gastric)IC50: 4.65[2]
6,7-Dimethoxyquinolines Compound 14mLeukemia (SR)GI50: 0.133[3]
Non-Small Cell Lung Cancer (NCI-H226)GI50: 0.343[3]
Colon Cancer (COLO205)GI50: 0.401[3]
Melanoma (LOX IMVI)GI50: 0.116[3]
5,6,7-Trimethoxyquinolines Compound 7eA2780 (Ovarian)IC50: 1.1[4]
MCF-7 (Breast)IC50: 2.1[4]
Compound 7fA2780 (Ovarian)IC50: 0.9[4]
MCF-7 (Breast)IC50: 1.5[4]

Mechanisms of Action and Signaling Pathways

This compound analogues exert their anticancer effects through various mechanisms, primarily by targeting key cellular processes such as cell division and survival signaling.

Inhibition of Tubulin Polymerization

A significant mechanism of action for some potent this compound analogues is the inhibition of tubulin polymerization.[1] By binding to tubulin, these compounds disrupt the formation of microtubules, which are essential for mitotic spindle formation during cell division. This leads to a G2/M phase cell cycle arrest and subsequent apoptosis.

compound This compound Analogue tubulin β-Tubulin compound->tubulin polymerization Microtubule Polymerization compound->polymerization Inhibits spindle Mitotic Spindle Formation polymerization->spindle Leads to g2m G2/M Phase Arrest spindle->g2m Disrupts apoptosis Apoptosis g2m->apoptosis Induces

Inhibition of Tubulin Polymerization Pathway.
Targeting Receptor Tyrosine Kinases (RTKs)

Quinoline derivatives, including those with methoxy substitutions, have been shown to target receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR).[2][5] By inhibiting the kinase activity of EGFR, these compounds block downstream signaling pathways, such as the Ras-Raf-MEK-ERK and PI3K-Akt-mTOR pathways, which are crucial for cancer cell proliferation, survival, and metastasis.

compound This compound Analogue egfr EGFR compound->egfr inhibition Inhibition ras Ras egfr->ras pi3k PI3K egfr->pi3k raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation akt Akt pi3k->akt mtor mTOR akt->mtor mtor->proliferation inhibition->egfr

EGFR Signaling Pathway Inhibition.
Induction of Apoptosis

A common outcome of treatment with this compound analogues is the induction of apoptosis, or programmed cell death. This can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events include the activation of caspases, a family of proteases that execute apoptosis, and the modulation of Bcl-2 family proteins, which regulate mitochondrial membrane permeability.

compound This compound Analogue extrinsic Extrinsic Pathway (Death Receptors) compound->extrinsic Activates intrinsic Intrinsic Pathway (Mitochondria) compound->intrinsic Activates bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Downregulates bax Bax (Pro-apoptotic) compound->bax Upregulates caspase8 Caspase-8 extrinsic->caspase8 caspase9 Caspase-9 intrinsic->caspase9 caspase3 Caspase-3 caspase8->caspase3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis bcl2->intrinsic bax->intrinsic start Start seed Seed Cells in 96-well plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with Compound incubate1->treat incubate2 Incubate 48-72h treat->incubate2 mtt Add MTT Solution incubate2->mtt incubate3 Incubate 4h mtt->incubate3 solubilize Add Solubilization Buffer incubate3->solubilize read Read Absorbance (570 nm) solubilize->read end End read->end

References

Antimicrobial Potential of 7-Methoxyquinoline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline (B57606) scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents. Among its many derivatives, those bearing a methoxy (B1213986) group at the 7th position have garnered significant attention for their promising antimicrobial properties. This technical guide provides a comprehensive overview of the synthesis, antimicrobial activity, and experimental protocols for novel 7-methoxyquinoline derivatives, offering a valuable resource for the discovery and development of new anti-infective agents.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of various this compound derivatives has been evaluated against a broad spectrum of pathogenic bacteria and fungi. The data, primarily presented as Minimum Inhibitory Concentration (MIC) values, are summarized below for comparative analysis.

Table 1: Antibacterial Activity of this compound Derivatives against Respiratory Pathogens
CompoundOrganismMIC (µg/mL)
2a Streptococcus pneumoniae (MDRSP)Data not specified in abstract[1]
Staphylococcus aureus (MRSA)Data not specified in abstract[1]
Haemophilus influenzaeData not specified in abstract[1]
Moraxella catarrhalisData not specified in abstract[1]
5 Streptococcus pneumoniae (PRSP)Data not specified in abstract[2]
Staphylococcus aureus (QR-MRSA)Data not specified in abstract[2]
Escherichia coli (QR-E. coli)Data not specified in abstract[2]

MDRSP: Multidrug-resistant Streptococcus pneumoniae; MRSA: Methicillin-resistant Staphylococcus aureus; PRSP: Penicillin-resistant Streptococcus pneumoniae; QR-MRSA: Quinolone-resistant Methicillin-resistant Staphylococcus aureus; QR-E. coli: Quinolone-resistant Escherichia coli.

Table 2: Antimicrobial Activity of 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamide (B165840) Derivatives against Urinary Tract Infection Pathogens[3][4][5][6]
CompoundEscherichia coli MIC (µg/mL)Candida albicans MIC (µg/mL)
3l 7.81231.125
3c > 31.125> 31.125
3d > 31.125> 31.125
Table 3: Antibacterial Activity of 7-alkyloxy-4,5-dihydro-imidazo[1,2-a]quinoline Derivatives[7]
CompoundOrganismMIC (µg/mL)
7p Escherichia coli0.5
Various Gram-negative strains2-64
Table 4: Antibacterial Activity of Various Quinoline Derivatives[8]
CompoundMRSA MIC (µg/mL)MRSE MIC (µg/mL)VRE MIC (µg/mL)C. difficile MIC (µg/mL)
6 1.56.03.0≤ 4.0
7 1.53.01.58.0
8 3.0Not DeterminedNot Determined≤ 4.0

MRSA: Methicillin-resistant Staphylococcus aureus; MRSE: Methicillin-resistant Staphylococcus epidermidis; VRE: Vancomycin-resistant Enterococcus; C. difficile: Clostridioides difficile.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. The following sections outline the key experimental procedures for the synthesis and antimicrobial evaluation of this compound derivatives.

Synthesis of 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamide 3(a-s)[3]

A mixture of 4-chloro-7-methoxyquinoline (B1631688) (1.93 g, 0.01 mol) and the respective sulfonamide derivative (0.01 mol) is refluxed in 20 mL of dimethylformamide (DMF) for 24 hours. The resulting solid product is then crystallized from ethanol (B145695) to yield the final compounds 3(a-s).[3]

Synthesis of 7-Substituted 8-Methoxyquinolone Derivatives[2]

The synthesis involves an aromatic nucleophilic substitution reaction. An appropriate amine is reacted with a 6,7-difluoro-1-[(1R,2S)-2-fluorocyclopropan-1-yl]-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid BF₂ chelate. The BF₂ chelate is utilized to enhance the reactivity at the C-7 position of the quinoline core.[2]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method. A standardized suspension of the test microorganism is added to wells of a microtiter plate containing serial dilutions of the test compound. The plates are incubated for 18-24 hours for bacteria. The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[4]

Antibiofilm Activity Assay[4][6]

The antibiofilm activity of the compounds is assessed against pathogenic microbes. The percentage of biofilm inhibition is measured after treatment with the test compound. For instance, compound 3l at a concentration of 10.0 µg/mL showed significant biofilm inhibition against E. coli (94.60%), P. aeruginosa (91.74%), and C. neoformans (98.03%).[5][6]

Protein Leakage Assay[4][6]

To investigate the mechanism of action, a protein leakage assay can be performed. This assay measures the amount of cellular protein released from the microbial cells after treatment with the test compound, which indicates damage to the cell membrane. Treatment of E. coli with compound 3l (1.0 mg/mL) resulted in a protein leakage of 180.25 µg/mL, suggesting cell membrane disruption as a possible mechanism of its antibacterial action.[5][6]

Visualizing Experimental Workflows and Relationships

The following diagrams, created using the DOT language, illustrate key experimental processes and logical connections in the study of this compound derivatives.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction cluster_product Purification & Product 4-chloro-7-methoxyquinoline 4-chloro-7- methoxyquinoline Reflux Reflux in DMF (24 hours) 4-chloro-7-methoxyquinoline->Reflux Sulfonamide Sulfonamide Derivative Sulfonamide->Reflux Crystallization Crystallization from Ethanol Reflux->Crystallization Final_Product 4-((7-methoxyquinolin-4-yl) amino)- N-(substituted) benzenesulfonamide Crystallization->Final_Product

Caption: General synthesis workflow for sulfonamide-bearing this compound derivatives.

Antimicrobial_Testing_Workflow Start Synthesized This compound Derivative MIC Minimum Inhibitory Concentration (MIC) Determination Start->MIC Antibiofilm Antibiofilm Activity Assay Start->Antibiofilm Mechanism Mechanism of Action Studies Start->Mechanism Results Antimicrobial Efficacy Data MIC->Results Antibiofilm->Results Protein_Leakage Protein Leakage Assay Mechanism->Protein_Leakage Protein_Leakage->Results

Caption: Workflow for the antimicrobial evaluation of this compound derivatives.

Proposed_Mechanism_of_Action Compound This compound Derivative Interaction Interaction with Bacterial Cell Membrane Compound->Interaction Initial Contact Disruption Membrane Disruption (Pore Formation) Interaction->Disruption Leakage Leakage of Cellular Contents (e.g., Proteins) Disruption->Leakage Death Bacterial Cell Death Leakage->Death

Caption: Proposed mechanism of action for certain this compound derivatives.

References

The Multifaceted Role of 7-Methoxyquinoline in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 7-methoxyquinoline scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for the design and development of novel therapeutic agents. Its unique electronic and structural properties allow for a wide range of chemical modifications, leading to compounds with diverse pharmacological activities. This in-depth technical guide, intended for researchers, scientists, and drug development professionals, explores the synthesis, biological activities, and mechanisms of action of this compound derivatives, highlighting their significant potential in oncology, infectious diseases, and neurodegenerative disorders.

Anticancer Activity: A Primary Focus

A significant body of research has been dedicated to exploring the anticancer properties of this compound derivatives. These compounds have demonstrated potent cytotoxic and antiproliferative effects against a variety of human cancer cell lines.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected this compound and related quinoline (B57606) derivatives, presenting their half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values.

Compound/Derivative ClassCancer Cell LineIC50/GI50 (µM)Reference
4-Anilinoquinoline Derivatives
Compound 1fHeLa (Cervical)10.18[1]
BGC823 (Gastric)8.32[1]
Compound 2iHeLa (Cervical)7.15[1]
BGC823 (Gastric)4.65[1]
Quinoline-based Dihydrazone Derivatives
Compound 3bMCF-7 (Breast)7.016[1]
Compound 3cMCF-7 (Breast)7.05[1]
BGC-823 (Gastric)9.87[1]
BEL-7402 (Hepatoma)12.34[1]
A549 (Lung)15.67[1]
4-Alkoxy-2-aryl-6,7-dimethoxyquinolines
Compound 14mLeukemia (SR)0.133[1][2]
Non-Small Cell Lung Cancer (NCI-H226)0.343[2]
Colon Cancer (COLO205)0.401[2]
CNS Cancer (SF-295)0.328[2]
Melanoma (LOX IMVI)0.116[2]
Ovarian Cancer (NCI/ADR-RES)0.458[2]
Renal Cancer (CAKI-1)0.188[2]
Breast Cancer (T-47D)0.472[2]
Pyrazolo[4,3-f]quinoline Derivatives
Compound 1MNUGC-3 (Gastric)< 8[3]
Compound 2ENUGC-3 (Gastric)< 8[3]
Compound 2PNUGC-3 (Gastric)< 8[3]
7-(4-fluorobenzyloxy)N-(2-(dimethylamino)- ethyl)quinolin-4-amine (10g) Various Human Tumor Cell Lines< 1.0[4]

Antimicrobial and Antiparasitic Activities

The this compound core is also a key component in the development of agents targeting infectious diseases, including bacterial, fungal, and parasitic infections.

Quantitative Antimicrobial and Antiparasitic Activity Data

The table below presents the minimum inhibitory concentration (MIC) and IC50 values of various this compound derivatives against a range of pathogens.

Compound/Derivative ClassOrganismMIC (µg/mL)IC50 (µM)Reference
4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamide
Compound 3lEscherichia coli7.81[5]
Candida albicans31.25[5]
Compound 3dEscherichia coli31.25[5]
Compound 3cEscherichia coli62.50[5]
2-(7-Chloroquinolin-4-ylamino)ethyl benzoate (B1203000) Derivatives
Compound 4bLeishmania mexicana8.09 ± 1.47
Compound 4cLeishmania mexicana8.46 ± 1.86
Compound 4eLeishmania mexicana5.67 ± 2.15
Quinolinyl thiourea (B124793) derivative (1) Plasmodium falciparum (chloroquine-resistant)1.2[6]
7-(2-phenoxyethoxy)-4(1H)-quinolones Plasmodium falciparum (drug-resistant)0.00015[6]

Activity in Neurodegenerative Diseases

Derivatives of this compound have shown promise as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in the pathology of Alzheimer's disease.

Quantitative Acetylcholinesterase Inhibition Data

The following table summarizes the IC50 values for AChE inhibition by selected quinoline derivatives.

Compound/Derivative ClassAChE IC50 (µM)Reference
Chalcone-polyphenol Mannich base (Compound 18)7.15[7]
Coumarin derivative (33)0.55[7]
Coumarin derivative (34)0.114[7]
Coumarin derivative (35)1.3[7]
Coumarin derivative (36)1.4[7]
Carbamate derivative (1)0.12 ± 0.09[8]
Carbamate derivative (7)0.38 ± 0.01[8]

Mechanisms of Action and Signaling Pathways

The diverse biological activities of this compound derivatives stem from their ability to interact with multiple cellular targets and modulate key signaling pathways.

Inhibition of Kinase Signaling Pathways

Many this compound derivatives function as kinase inhibitors, targeting enzymes that are often dysregulated in cancer.

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the PI3K/Akt/mTOR and MAPK pathways, promoting cell proliferation and survival. Certain 4-anilinoquinoline derivatives are known to inhibit EGFR signaling.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor This compound Derivative Inhibitor->EGFR Inhibits PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Protein Synthesis mTORC1->CellGrowth Inhibitor Quinoline Derivative Inhibitor->PI3K Inhibits Synthesis_Workflow Reactants 4-chloro-7-methoxyquinoline + Sulfonamide derivative Reaction Reflux in DMF 24 hours Reactants->Reaction Crystallization Crystallization from Ethanol Reaction->Crystallization Product 4-((7-methoxyquinolin-4-yl) amino)-N- (substituted) benzenesulfonamide Crystallization->Product

References

Methodological & Application

Synthesis of 7-Methoxyquinoline: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 7-methoxyquinoline, a valuable heterocyclic compound utilized as a building block in the development of various pharmaceutical agents. The protocol detailed herein is based on the well-established Skraup reaction, a classic and versatile method for quinoline (B57606) synthesis.

Introduction

This compound is a key intermediate in the synthesis of a range of biologically active molecules. Its quinoline core is a prevalent scaffold in numerous natural products and synthetic drugs, exhibiting a wide spectrum of pharmacological activities. The methoxy (B1213986) group at the 7-position significantly influences the molecule's electronic properties and biological interactions, making it a crucial component in medicinal chemistry.

The synthesis of this compound is most commonly achieved through the Skraup reaction, which involves the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent. In this protocol, we detail the synthesis of this compound starting from m-anisidine (B1676023). It is important to note that the Skraup reaction with a meta-substituted aniline like m-anisidine typically yields a mixture of the 5- and 7-substituted isomers. This protocol, therefore, includes a crucial purification step to isolate the desired this compound.

Reaction Scheme

The overall reaction for the synthesis of this compound via the Skraup reaction is as follows:

Caption: General reaction scheme for the Skraup synthesis of methoxyquinolines from m-anisidine.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplier
m-AnisidineReagentSigma-Aldrich
GlycerolACSFisher Scientific
Sulfuric Acid (98%)ACSVWR
Nitrobenzene (B124822)ReagentAlfa Aesar
Sodium Hydroxide (B78521)ACSMerck
Dichloromethane (B109758)HPLCFisher Scientific
Anhydrous Sodium SulfateACSSigma-Aldrich
Silica (B1680970) Gel (for column chromatography)230-400 meshVWR
Hexane (B92381)HPLCFisher Scientific
Ethyl Acetate (B1210297)HPLCFisher Scientific
Step-by-Step Synthesis Protocol

Step 1: Reaction Setup

  • In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, cautiously add concentrated sulfuric acid (100 mL).

  • To the stirred sulfuric acid, slowly add m-anisidine (30 g, 0.24 mol). The addition should be done in a dropwise manner, and the temperature of the mixture should be monitored and kept below 60 °C by using an ice bath if necessary.

  • After the addition of m-anisidine is complete, add nitrobenzene (25 g, 0.20 mol) to the mixture.

  • Finally, add glycerol (70 g, 0.76 mol) to the reaction mixture through the dropping funnel over a period of 30 minutes with vigorous stirring.

Step 2: Reaction

  • Heat the reaction mixture to 130-140 °C using a heating mantle.

  • Maintain the reaction at this temperature for 3-4 hours with continuous stirring. The reaction is exothermic, and the temperature should be carefully controlled.

  • Monitor the reaction progress by Thin Layer Chromatography (TCC).

Step 3: Work-up

  • Allow the reaction mixture to cool to room temperature.

  • Carefully pour the cooled mixture into a 2 L beaker containing 1 L of ice-cold water with stirring.

  • Neutralize the acidic solution by slowly adding a 40% aqueous solution of sodium hydroxide until the pH is approximately 8-9. This should be done in an ice bath to control the exothermic neutralization.

  • Transfer the neutralized mixture to a separatory funnel and extract with dichloromethane (3 x 200 mL).

  • Combine the organic layers and wash with brine (200 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product as a dark oil.

Step 4: Purification

The crude product is a mixture of 5-methoxyquinoline (B23529) and this compound. Separation can be achieved by column chromatography.[1]

  • Prepare a silica gel column (230-400 mesh) using a slurry of silica gel in hexane.

  • Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Load the adsorbed crude product onto the top of the prepared column.

  • Elute the column with a gradient of ethyl acetate in hexane (starting from 5% ethyl acetate and gradually increasing to 20% ethyl acetate).

  • Collect fractions and monitor by TLC to identify the fractions containing the separated isomers. The polarity of the two isomers is very similar, so careful fractionation is required.

  • Combine the fractions containing the pure this compound and remove the solvent under reduced pressure to yield the final product.

Data Presentation

Product Characterization
PropertyValue
Chemical Name This compound
CAS Number 4964-76-5[2]
Molecular Formula C₁₀H₉NO[2]
Molecular Weight 159.18 g/mol [2]
Appearance Pale yellow oil or solid
Boiling Point 287-288 °C
Melting Point 43-46 °C
Expected Yield
ProductTheoretical Yield (g)Actual Yield (g)Percentage Yield (%)
This compound38.2~11-15~30-40%

Note: The Skraup reaction of meta-substituted anilines typically results in a mixture of isomers, with the 7-substituted product often being the major product. The overall yield of the mixed isomers can be around 50-60%, with the isolated yield of the pure this compound being lower after purification.

Spectroscopic Data
¹H NMR (CDCl₃, 400 MHz) δ (ppm) ¹³C NMR (CDCl₃, 100 MHz) δ (ppm)
8.85 (dd, J = 4.2, 1.7 Hz, 1H)161.2
8.05 (d, J = 8.3 Hz, 1H)150.1
7.98 (d, J = 9.0 Hz, 1H)148.8
7.35 (d, J = 2.4 Hz, 1H)129.2
7.28 (dd, J = 8.3, 4.2 Hz, 1H)121.5
7.12 (dd, J = 9.0, 2.4 Hz, 1H)121.0
3.95 (s, 3H)117.8
107.0
55.6

Note: Spectroscopic data is based on typical values for this compound and may vary slightly depending on the solvent and instrument used.

Experimental Workflow

Synthesis_Workflow start Start reactants Mix m-Anisidine, Glycerol, H₂SO₄, and Nitrobenzene start->reactants reaction Heat at 130-140 °C for 3-4 hours reactants->reaction workup Cool, Quench with Water, Neutralize with NaOH, Extract with DCM reaction->workup dry Dry Organic Layer (Na₂SO₄) and Evaporate workup->dry crude_product Crude Product (Mixture of Isomers) dry->crude_product purification Column Chromatography (Silica Gel, Hexane/EtOAc) crude_product->purification pure_product Pure this compound purification->pure_product characterization Characterization (NMR, MS) pure_product->characterization

Caption: Workflow diagram for the synthesis and purification of this compound.

Safety Precautions

  • The Skraup reaction is highly exothermic and can be violent if not controlled properly. All additions should be done slowly and with adequate cooling.

  • Concentrated sulfuric acid is extremely corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Nitrobenzene is toxic and readily absorbed through the skin. Handle in a well-ventilated fume hood with appropriate PPE.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle in a fume hood.

  • The neutralization step with sodium hydroxide is highly exothermic. Perform this step slowly and with cooling.

This protocol provides a detailed framework for the synthesis of this compound. Researchers should always adhere to standard laboratory safety practices and may need to optimize the reaction and purification conditions for their specific setup.

References

Application Notes and Protocols for 7-Methoxyquinoline as a Fluorescent Probe for Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxyquinoline is a heterocyclic aromatic compound belonging to the quinoline (B57606) family. While many quinoline derivatives have been extensively studied for their therapeutic properties, particularly as anticancer and antimicrobial agents, the utility of this compound as a fluorescent probe for cellular imaging is an emerging area of interest. Its intrinsic fluorescence, coupled with a relatively small molecular size, suggests its potential as a valuable tool for visualizing cellular structures and processes.

These application notes provide a comprehensive overview of the known properties of this compound and its analogs, along with detailed protocols to guide researchers in its use for cellular imaging. It is important to note that while data on closely related compounds are available, specific photophysical and cytotoxic parameters for this compound may require empirical determination for specific experimental setups.

Photophysical and Cytotoxic Properties

The successful application of a fluorescent probe hinges on its photophysical characteristics and its impact on cell viability. The following tables summarize the available quantitative data for this compound and its close derivatives to provide a baseline for experimental design.

Table 1: Photophysical Properties of this compound and Related Compounds

CompoundExcitation Max (λex)Emission Max (λem)Quantum Yield (Φ)SolventReference
Methoxy-substituted quinolines (general)~370 nm~430 nmNot specifiedNot specified[1]
7-Methoxy-4-trifluoromethyl-carbostyrilNot specified400 nm~0.10Not specified[1]
Ethyl 7-methoxy-2-methylsulfonylquinoline-4-carboxylateNot specifiedNot specified0.19Acetonitrile[2]
Ethyl 7-methoxy-2-methylsulfonylquinoline-4-carboxylateNot specifiedNot specified0.19Ethanol[2]

Note: The quantum yield of 7-methoxy derivatives is noted to be significantly lower than that of 6-methoxy derivatives[2].

Table 2: Representative Cytotoxicity of Quinoline Derivatives in Cancer Cell Lines

Quinoline Derivative ClassCell LineIC50 (µM)
4-Anilinoquinoline DerivativesHeLa (Cervical Cancer)7.15 - 10.18
4-Anilinoquinoline DerivativesBGC823 (Gastric Cancer)4.65 - 8.32
Quinoline-based Dihydrazone DerivativesMCF-7 (Breast Cancer)7.016 - 7.05
Quinoline-based Dihydrazone DerivativesBGC-823 (Gastric Cancer)9.87
Quinoline-based Dihydrazone DerivativesBEL-7402 (Hepatoma)12.34
Quinoline-based Dihydrazone DerivativesA549 (Lung Cancer)15.67
Quarternary amine quinolinium iodidesA-549 (Lung Cancer)5.18
Quarternary amine quinolinium iodidesHeLa (Cervical Cancer)7.62
Quarternary amine quinolinium iodidesSGC-7901 (Gastric Cancer)17.59

Disclaimer: The IC50 values presented are for various substituted quinoline derivatives and not for this compound itself. These values can vary significantly based on the specific chemical structure and the cell line used. It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your specific cell type.

Experimental Protocols

The following protocols provide a starting point for utilizing this compound as a fluorescent probe in cellular imaging. Optimization of concentrations, incubation times, and imaging parameters will be necessary for each specific application.

Protocol 1: Determination of Non-Toxic Working Concentration using MTT Assay

Objective: To determine the concentration range of this compound that does not significantly affect cell viability.

Materials:

  • This compound

  • Human cancer cell lines (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. From this stock, prepare serial dilutions in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a no-treatment control.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The highest concentration that shows minimal effect on cell viability should be used for subsequent imaging experiments.

Protocol 2: Live-Cell Staining and Fluorescence Microscopy

Objective: To stain live cells with this compound and visualize its subcellular localization.

Materials:

  • This compound stock solution (in DMSO)

  • Cells cultured on glass-bottom dishes or chamber slides

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence microscope (confocal or widefield) with appropriate filter sets (DAPI or similar, for excitation in the ~370 nm range and emission in the ~430 nm range)

Procedure:

  • Cell Preparation: Culture cells to 60-80% confluency on a suitable imaging dish.

  • Staining Solution Preparation: Dilute the this compound stock solution in pre-warmed complete cell culture medium to the desired final concentration (determined from Protocol 1, typically in the low micromolar range).

  • Cell Staining:

    • Remove the culture medium from the cells and wash once with warm PBS.

    • Add the staining solution to the cells and incubate for 15-30 minutes at 37°C. The optimal incubation time should be determined empirically.

  • Washing: Gently wash the cells two to three times with warm PBS or fresh culture medium to remove any unbound probe.

  • Imaging: Add fresh, pre-warmed medium to the cells. Image the cells using a fluorescence microscope. For potential colocalization studies, co-staining with organelle-specific trackers (e.g., MitoTracker, ER-Tracker) can be performed according to the manufacturer's instructions. Some quinoline derivatives have been observed to localize in the nucleus[3].

Visualizations

To aid in the conceptualization of experimental design and potential mechanisms of action, the following diagrams are provided.

experimental_workflow Experimental Workflow for Cellular Imaging with this compound cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cell_culture Cell Culture (e.g., HeLa, A549 on glass-bottom dish) cytotoxicity Cytotoxicity Assay (MTT) Determine non-toxic concentration cell_culture->cytotoxicity probe_prep Prepare this compound Stock Solution (in DMSO) probe_prep->cytotoxicity staining Live-Cell Staining Incubate cells with probe cytotoxicity->staining Optimal Concentration imaging Fluorescence Microscopy (Confocal or Widefield) staining->imaging localization Subcellular Localization Analysis (Co-staining with organelle trackers) imaging->localization quantification Image Quantification (Intensity, Distribution) localization->quantification

Caption: A generalized workflow for assessing the utility of this compound as a fluorescent probe.

signaling_pathway Hypothetical Signaling Pathway Interaction ext_stimulus External Stimulus (e.g., Drug Treatment, Stress) receptor Cell Surface Receptor ext_stimulus->receptor cascade Signaling Cascade (e.g., Kinase Pathway) receptor->cascade effector Effector Protein cascade->effector probe This compound Probe (Hypothetical Localization) cascade->probe Probe might accumulate in organelles affected by the pathway response Cellular Response (e.g., Apoptosis, Proliferation) effector->response

Caption: A simplified diagram illustrating a potential scenario for using this compound to study cellular signaling.

Conclusion

This compound presents itself as a promising, yet largely unexplored, fluorescent probe for cellular imaging. Its small size and intrinsic fluorescence are advantageous for live-cell studies. The provided application notes and protocols, based on data from closely related quinoline derivatives, offer a solid foundation for researchers to begin exploring its potential. Successful application will require careful experimental design, particularly in determining the optimal non-toxic concentration and imaging conditions for the specific cellular system under investigation. Future studies are warranted to fully characterize the photophysical properties, cellular localization, and potential applications of this compound in cellular biology and drug discovery.

References

Application Notes and Protocols: 7-Methoxyquinoline as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the applications of 7-methoxyquinoline as a key building block in organic synthesis, with a focus on its utility in the development of novel therapeutic agents. Detailed experimental protocols and quantitative data are presented to facilitate its use in a research and development setting.

Introduction to this compound

This compound is a heterocyclic aromatic compound that serves as a valuable scaffold in medicinal chemistry and organic synthesis.[1][][3][4] Its structure, featuring a quinoline (B57606) core with a methoxy (B1213986) group at the 7-position, imparts unique physicochemical properties that make it an attractive starting material for the synthesis of a diverse range of biologically active molecules.[5] The quinoline ring system is a prominent feature in many natural products and synthetic drugs, and the methoxy group can be a key site for further functionalization or can influence the electronic and steric properties of the final compound, thereby modulating its biological activity. This compound and its derivatives have been explored for their potential as anticancer, antimicrobial, and antimalarial agents.[6][7][8]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number4964-76-5[1][3]
Molecular FormulaC₁₀H₉NO[1][3][4]
Molecular Weight159.18 g/mol [1][3][4]
AppearanceYellow Oil[1]
Boiling Point280.1 °C at 760 mmHg[]
Density1.13 g/cm³[]
pKa5.26 ± 0.14 (Predicted)[1]
StorageRoom temperature, sealed in dry conditions[1]

Applications in the Synthesis of Bioactive Molecules

The this compound scaffold has been successfully employed in the synthesis of various compounds with significant therapeutic potential.

2.1. Antimicrobial Agents

A notable application of this compound is in the synthesis of novel sulfonamide derivatives with antimicrobial and antibiofilm activities. These compounds have shown efficacy against pathogenic microbes responsible for urinary tract infections.[6] The synthesis involves the reaction of 4-chloro-7-methoxyquinoline (B1631688) with various sulfa drugs.[6]

Table 2: Antimicrobial Activity of 4-((7-Methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamide (B165840) Derivatives

CompoundTest OrganismMIC (µg/mL)Reference
3l E. coli7.812[6]
3l C. albicans31.125[6]

MIC: Minimum Inhibitory Concentration

2.2. Anticancer Agents

Derivatives of this compound have also been investigated as potential anticancer agents. For instance, 4-anilinoquinoline derivatives incorporating a methoxy group have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines.[7]

Table 3: In Vitro Antiproliferative Activities of 4-Anilino-8-methoxyquinoline Derivatives

CompoundCell LineIC₅₀ (µM)Reference
2i HeLa0.08 ± 0.01[7]
2i BGC8230.04 ± 0.01[7]
Gefitinib (Control) HeLa0.15 ± 0.02[7]
Gefitinib (Control) BGC8230.21 ± 0.03[7]

IC₅₀: Half-maximal inhibitory concentration

2.3. Precursor to Natural Products

This compound derivatives can also serve as precursors in the total synthesis of bioactive natural products. For example, 6,7-dimethoxyquinolin-2(1H)-one is a key intermediate in the synthesis of 7-hydroxy-6-methoxyquinolin-2(1H)-one, a natural product with high antioxidant and anti-inflammatory activities.[9][10]

Experimental Protocols

3.1. General Procedure for the Synthesis of 4-((7-Methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamide (3a-s) [6]

  • A mixture of 4-chloro-7-methoxyquinoline (1.93 g, 0.01 mol) and the appropriate sulfonamide derivative (0.01 mol) is prepared.

  • The mixture is refluxed in dimethylformamide (20 mL) for 24 hours.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The resulting solid product is collected and crystallized from ethanol (B145695) to yield the pure compound.

3.2. Synthesis of 6,7-Dimethoxyquinolin-2(1H)-one [9][10]

This protocol describes a related synthesis that can be adapted for this compound derivatives.

  • To a solution of 6-bromoquinoline-2(1H)-one (1 equivalent) in 30 mL of dry DMF, add CuI (10 mol %) and stir for 30 minutes at room temperature.

  • Slowly add freshly prepared NaOMe (5 g of sodium metal in 10 mL of MeOH).

  • Reflux the reaction mixture for 36 hours, monitoring by TLC (EtOAc:Hexane, 7:3).

  • After completion, cool the mixture to room temperature and remove DMF under vacuum.

  • Extract the residue with MeOH.

  • Purify the crude product by column chromatography (Silica gel, CHCl₃/MeOH, 95:5) to obtain the pure product.

3.3. General Procedure for the Synthesis of 4-Anilino-8-methoxyquinoline Derivatives [7]

  • A mixture of 4-chloro-8-methoxyquinoline (B22261) (1 equivalent) and the corresponding aniline (B41778) derivative (1.2 equivalents) is prepared in isopropanol.

  • A catalytic amount of concentrated HCl is added to the mixture.

  • The reaction mixture is refluxed for 1 hour.

  • After cooling, a saturated NaHCO₃ solution is added to neutralize the reaction.

  • The mixture is worked up with 1,2-dichloroethane.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated in vacuo.

  • The residue is purified by column chromatography (silica gel) using petroleum ether/ethyl acetate (B1210297) as an eluent to yield the final product.

Visualizations

G General Synthetic Utility of this compound A This compound B Functionalization at C4 (e.g., Chlorination) A->B Reagents: POCl3 C Nucleophilic Substitution B->C Nucleophile (e.g., Sulfa Drugs, Anilines) D Antimicrobial Agents (Sulfonamides) C->D E Anticancer Agents (Anilinoquinolines) C->E F Other Bioactive Molecules C->F

Caption: Synthetic pathways from this compound.

G Workflow for Synthesis and Evaluation of this compound Derivatives A Starting Material: 4-Chloro-7-methoxyquinoline B Reaction with Bioactive Moieties (e.g., Sulfonamides, Anilines) A->B C Synthesis of Target Compounds B->C D Purification and Structural Elucidation (e.g., Crystallization, NMR, MS) C->D E In Vitro Biological Screening (e.g., Antimicrobial, Anticancer Assays) D->E F Data Analysis and Lead Compound Identification E->F

Caption: Experimental workflow.

G Synthesis of 4-((7-Methoxyquinolin-4-yl)amino)benzenesulfonamide cluster_0 Step 1: Nucleophilic Aromatic Substitution A 4-Chloro-7-methoxyquinoline C 4-((7-Methoxyquinolin-4-yl)amino)benzenesulfonamide A->C DMF, Reflux B Sulfonamide Derivative B->C

Caption: Synthesis of antimicrobial agents.

Conclusion

This compound is a highly valuable and versatile building block in the field of organic and medicinal chemistry. Its utility in the synthesis of a wide array of biologically active compounds, including antimicrobial and anticancer agents, underscores its importance in drug discovery and development. The straightforward functionalization of the quinoline core allows for the generation of diverse molecular libraries for biological screening. The protocols and data presented herein provide a solid foundation for researchers to explore the full potential of this compound in their synthetic endeavors.

References

Application Notes and Protocols for the Functionalization of 7-Methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical functionalization of 7-methoxyquinoline, a key heterocyclic scaffold in medicinal chemistry and materials science. The strategic modification of the this compound core allows for the exploration of structure-activity relationships and the development of novel compounds with tailored properties. These protocols and data are intended to serve as a comprehensive resource for researchers engaged in the synthesis and derivatization of this important molecule.

Overview of Functionalization Strategies

The this compound scaffold offers several positions for functionalization, primarily through electrophilic aromatic substitution, nucleophilic aromatic substitution (on pre-functionalized derivatives), and modern cross-coupling reactions. The methoxy (B1213986) group at the 7-position influences the electron density of the quinoline (B57606) ring system, directing incoming electrophiles and modulating the reactivity of the scaffold. Key functionalization strategies include:

  • C-H Functionalization: Direct activation and functionalization of C-H bonds offer an atom-economical approach to introduce new substituents. Recent advances have enabled regioselective functionalization at various positions of the quinoline ring. A notable development is the copper-catalyzed C-H arylation and alkenylation at the C7-position.[1]

  • Substitution at the 4-Position: The 4-position of the quinoline ring is often activated towards nucleophilic substitution, particularly when a suitable leaving group like a halogen is present. This has been extensively utilized for the synthesis of bioactive molecules.

  • Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, are powerful tools for creating carbon-carbon bonds. These reactions typically require a halo-substituted this compound precursor.

  • Functionalization of the Methoxy Group: The methoxy group itself can be a site for modification, for instance, through demethylation to the corresponding hydroxyl group, which can then be further derivatized.

Data Presentation: Synthesis of this compound Derivatives

The following tables summarize quantitative data for the synthesis of various this compound derivatives, providing a comparative overview of different reaction types and their efficiencies.

Table 1: Nucleophilic Aromatic Substitution at the 4-Position of 4-Chloro-7-methoxyquinoline (B1631688)

EntryNucleophile (Sulfonamide)ProductYield (%)Reference
1Sulfanilamide4-((7-methoxyquinolin-4-yl)amino)benzenesulfonamide78[2]
2Sulfathiazole4-((7-methoxyquinolin-4-yl)amino)-N-(thiazol-2-yl)benzenesulfonamide82[2]
3Sulfadiazine4-((7-methoxyquinolin-4-yl)amino)-N-(pyrimidin-2-yl)benzenesulfonamide85[2]
4Sulfamethoxazole4-((7-methoxyquinolin-4-yl)amino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide80[2]
5Sulfamethazine4-((7-methoxyquinolin-4-yl)amino)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide88[2]

Table 2: Biological Activity of Functionalized this compound Derivatives

CompoundDerivative TypeTarget/AssayActivityReference
3l4-((7-methoxyquinolin-4-yl)amino)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamideE. coli (Antimicrobial)MIC = 7.812 µg/mL[2]
3l4-((7-methoxyquinolin-4-yl)amino)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamideC. albicans (Antifungal)MIC = 31.125 µg/mL[2]
19 (DC-756h)7-(cis-3-amino-4-fluoromethylpyrrolidinyl)-8-methoxyquinoloneGram-positive & Gram-negative bacteriaMore potent than Levofloxacin[3]
F8-Amino-7-quinolinecarbaldehydeCaco-2 cell line (Cytotoxicity)IC50 = 1.140 µM[4]
E8-Nitro-7-quinolinecarbaldehydeCaco-2 cell line (Cytotoxicity)IC50 = 0.53 µM[4]

Experimental Protocols

This section provides detailed, step-by-step protocols for key functionalization reactions of this compound and its derivatives.

Protocol 1: Synthesis of 4-((7-methoxyquinolin-4-yl)amino)-N-(substituted)benzenesulfonamides

This protocol describes the synthesis of a series of sulfonamide derivatives of this compound via nucleophilic aromatic substitution.[2]

Workflow Diagram:

workflow start Start reagents Mix 4-chloro-7-methoxyquinoline and sulfonamide derivative in DMF start->reagents reflux Reflux for 24 hours reagents->reflux crystallize Crystallize from ethanol (B145695) reflux->crystallize product Obtain pure product crystallize->product

Caption: Workflow for the synthesis of sulfonamide derivatives.

Materials:

  • 4-chloro-7-methoxyquinoline (1.0 eq)

  • Substituted sulfonamide (1.0 eq)

  • Dimethylformamide (DMF)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stirring apparatus

  • Standard glassware for crystallization and filtration

Procedure:

  • In a round-bottom flask, combine 4-chloro-7-methoxyquinoline (0.01 mol, 1.93 g) and the desired sulfonamide derivative (0.01 mol).[2]

  • Add dimethylformamide (20 mL) to the flask.[2]

  • Heat the mixture to reflux and maintain for 24 hours.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The solid product that forms is collected and crystallized from ethanol to yield the pure sulfonamide derivative.[2]

Characterization: The structure of the synthesized compounds can be confirmed by spectroscopic methods such as IR, NMR, and mass spectrometry.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling of a Halo-7-methoxyquinoline

This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling reaction, which can be adapted for a halo-substituted this compound to introduce an aryl or vinyl substituent. This is a powerful method for generating C-C bonds.[5][6][7]

Reaction Pathway Diagram:

reaction_pathway start Halo-7-methoxyquinoline + Boronic Acid/Ester catalyst Pd(0) catalyst, Base, Solvent start->catalyst Reaction Conditions product Functionalized This compound catalyst->product

Caption: Suzuki-Miyaura cross-coupling reaction pathway.

Materials:

  • Halo-7-methoxyquinoline (e.g., 4-chloro-7-methoxyquinoline, 1.0 eq)

  • Aryl or vinyl boronic acid or ester (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃, 2.0-3.0 eq)

  • Anhydrous solvent (e.g., Dioxane, Toluene (B28343), DMF)

  • Schlenk tube or similar reaction vessel

  • Inert gas supply (Nitrogen or Argon)

  • Standard glassware for workup and purification

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the halo-7-methoxyquinoline (1.0 eq), the boronic acid or ester (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq).

  • Add the anhydrous solvent (e.g., a mixture of toluene and water).

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C).

  • Stir the reaction for the required time (typically 2-24 hours), monitoring progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 3: Palladium-Catalyzed Sonogashira Coupling of a Halo-7-methoxyquinoline

This protocol outlines a general procedure for the Sonogashira coupling, enabling the introduction of an alkyne moiety onto the this compound scaffold. This reaction is highly valuable for the synthesis of conjugated enynes and arylalkynes.[8][9][10][11]

Reaction Pathway Diagram:

sonogashira_pathway start Halo-7-methoxyquinoline + Terminal Alkyne catalyst Pd(0) catalyst, Cu(I) co-catalyst, Base, Solvent start->catalyst Reaction Conditions product Alkynyl-7-methoxyquinoline catalyst->product

Caption: Sonogashira cross-coupling reaction pathway.

Materials:

  • Halo-7-methoxyquinoline (e.g., 4-chloro-7-methoxyquinoline, 1.0 eq)

  • Terminal alkyne (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, 1-5 mol%)

  • Copper(I) salt (e.g., CuI, 1-10 mol%)

  • Base (e.g., Triethylamine, Diisopropylamine)

  • Anhydrous solvent (e.g., THF, DMF)

  • Schlenk tube or similar reaction vessel

  • Inert gas supply (Nitrogen or Argon)

  • Standard glassware for workup and purification

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the halo-7-methoxyquinoline (1.0 eq), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and the copper(I) iodide (4 mol%).

  • Add the anhydrous solvent (e.g., THF) and the base (e.g., triethylamine).

  • Add the terminal alkyne (1.2 eq) to the mixture.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium (B1175870) chloride solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

The functionalization of this compound is a rich area of synthetic chemistry with significant implications for drug discovery and materials science. The protocols and data presented herein provide a foundation for researchers to explore the derivatization of this versatile scaffold. The methodologies described, from nucleophilic substitution to modern cross-coupling reactions, offer a robust toolkit for the synthesis of novel this compound derivatives with diverse functionalities and potential biological activities. Careful optimization of reaction conditions will be crucial for achieving high yields and selectivities with different substrates.

References

Application Notes and Protocols: 7-Methoxyquinoline Derivatives in Bioimaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline (B57606) scaffold, a heterocyclic aromatic compound, serves as a versatile platform in the development of fluorescent probes for bioimaging.[1][2] Derivatives of 7-methoxyquinoline, in particular, have demonstrated significant potential in various bioimaging applications due to their favorable photophysical properties. These properties can be finely tuned through chemical modifications, allowing for the creation of probes that are highly sensitive and selective for specific cellular components and analytes.[3][4] This document provides an overview of the applications of this compound and related quinoline derivatives, along with detailed experimental protocols and quantitative data to facilitate their use in research and drug development.

Applications in Cellular Imaging and Sensing

This compound derivatives and their analogs are employed in a range of bioimaging applications, from organelle staining to the detection of reactive oxygen species and metal ions. Their utility stems from mechanisms such as Intramolecular Charge Transfer (ICT), Photo-Induced Electron Transfer (PET), and Chelation Enhanced Fluorescence (CHEF), which can be engineered to produce a fluorescence response upon interaction with a target analyte.[1][5]

One key application is in the development of probes for imaging specific cellular organelles. For example, certain trifluoromethyl-substituted 7-aminoquinolines have been shown to specifically target the Golgi apparatus in various cell lines, including HeLa, U2OS, and 4T1 cells.[6] These probes exhibit strong ICT fluorescence with large Stokes shifts, making them suitable for both one-photon and two-photon microscopy.[6]

Another significant area of application is the detection of biologically important analytes. Quinoline-based fluorescent probes have been designed to detect:

  • Hypochlorous acid (HOCl): A reactive oxygen species involved in inflammatory disorders like rheumatoid arthritis. A probe, HQ, was developed for the detection and imaging of HOCl with high selectivity and a low detection limit (6.5 nM).[7]

  • Bisulfite (HSO₃⁻): A common food additive that can cause allergic reactions. A 7-(diethylamino)quinolin-2(1H)-one-chalcone derivative has been synthesized for the selective detection of bisulfite in wine samples with a detection limit of 0.7 μmol L⁻¹.[8][9]

  • Metal Ions: 8-Hydroxyquinoline, a related quinoline derivative, is a well-known chelator used in fluorescent sensors for various metal ions, including Fe³⁺, Al³⁺, Zn²⁺, and Cu²⁺.[10][11][12] The fluorescence of these probes is often enhanced upon metal ion binding.

Quantitative Data of Selected Quinoline-Based Probes

The following table summarizes the key photophysical and sensing properties of several reported quinoline-based fluorescent probes.

Probe Name/DerivativeTarget AnalyteExcitation Max (λex, nm)Emission Max (λem, nm)Quantum Yield (Φ)Detection LimitReference
HQ Hypochlorous Acid (HOCl)Not SpecifiedNot SpecifiedNot Specified6.5 nM[7]
DQCh Bisulfite (HSO₃⁻)Not SpecifiedNot SpecifiedNot Specified0.7 µM[8]
Trifluoromethyl-substituted 7-aminoquinolines (e.g., 1a) Golgi Apparatus Imaging389-399 (in methanol)Solvent-dependentNot SpecifiedNot Applicable[6]
8-Aminoquinoline Derivative Zinc (Zn²⁺)Not SpecifiedNot SpecifiedNot Specified0.256 µM[13]
NIQ Aluminum (Al³⁺)Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[5]

Experimental Protocols

Protocol 1: General Live-Cell Imaging with Quinoline-Based Probes

This protocol provides a general guideline for staining live cells with cell-permeant quinoline-based fluorescent probes.[14]

Materials:

  • Quinoline-based fluorescent probe

  • Complete, phenol (B47542) red-free cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Cells cultured on glass-bottom dishes or chamber slides

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Preparation: Culture cells to the desired confluency on an appropriate imaging vessel.

  • Staining Solution Preparation: Prepare a working solution of the fluorescent probe in a complete, phenol red-free culture medium. The optimal concentration should be determined empirically but typically ranges from 1 to 10 µM.

  • Cell Staining: Remove the culture medium from the cells and replace it with the staining solution.

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator for 15-30 minutes. Incubation times may require optimization.

  • Washing (Optional): If background fluorescence is high, gently wash the cells once or twice with a pre-warmed imaging buffer or complete medium. For probes with a high signal-to-noise ratio, this step may not be necessary.[14]

  • Imaging: Image the cells using a fluorescence microscope equipped with the appropriate filter set for the probe's excitation and emission wavelengths.

Protocol 2: Fixed-Cell Imaging with Quinoline-Based Probes

This protocol is suitable for cell-impermeant probes or when intracellular targets are being visualized in fixed cells.[14]

Materials:

  • Quinoline-based fluorescent probe

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1-0.5% Triton X-100 in PBS (Permeabilization Buffer)

  • Cells cultured on coverslips or in imaging plates

  • Anti-fade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Preparation: Grow cells on coverslips or in imaging plates.

  • Fixation: Aspirate the culture medium and wash the cells with PBS. Fix the cells by incubating with a 4% PFA solution for 10-15 minutes at room temperature.

  • Washing: Wash the cells two to three times with PBS.

  • Permeabilization: If the target is intracellular, permeabilize the cells by incubating with Permeabilization Buffer for 10-15 minutes at room temperature.

  • Washing: Wash the cells two to three times with PBS.

  • Staining: Incubate the fixed and permeabilized cells with the fluorescent probe in PBS. The optimal concentration and incubation time should be determined.

  • Washing: Wash the cells two to three times with PBS to remove unbound dye.

  • Mounting and Imaging: Mount the coverslips onto microscope slides using an anti-fade mounting medium and image with a fluorescence microscope.

Signaling Pathways and Experimental Workflows

Detection of Hypochlorous Acid (HOCl) by a Quinoline-Based Probe

The detection of HOCl by the fluorescent probe HQ involves a specific chemical reaction that leads to a change in the probe's fluorescence.[7] This process can be visualized as a signaling pathway.

HOCl_Detection HQ HQ Probe (Low Fluorescence) Reaction Specific Chemical Reaction HQ->Reaction HOCl Hypochlorous Acid (HOCl) HOCl->Reaction HQ_Product Fluorescent Product Reaction->HQ_Product Fluorescence Fluorescence Emission HQ_Product->Fluorescence

Caption: HOCl detection mechanism of the HQ probe.

General Workflow for Live-Cell Imaging

The process of live-cell imaging with a fluorescent probe follows a structured workflow from cell preparation to data analysis.

Live_Cell_Imaging_Workflow cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging & Analysis Cell_Culture Culture Cells on Imaging Dish Probe_Prep Prepare Staining Solution Stain Incubate Cells with Probe Probe_Prep->Stain Wash Wash to Remove Excess Probe (Optional) Stain->Wash Image Acquire Images on Fluorescence Microscope Wash->Image Analyze Analyze Images Image->Analyze

Caption: A generalized workflow for live-cell imaging experiments.

Synthesis of a 7-(Diethylamino)quinolin-2(1H)-one-Chalcone Probe

The synthesis of a quinoline-based probe often involves a multi-step chemical process. The synthesis of the DQCh probe for bisulfite detection is an example.[8]

Probe_Synthesis Start 7-(diethylamino)-1-methyl- quinolin-2(1H)-one-3-carbaldehyde Reaction Coupling Reaction (KOH, H2O/MeOH) Start->Reaction Reactant2 4-fluoroacetophenone Reactant2->Reaction Product DQCh Probe Reaction->Product

Caption: Synthetic pathway for the DQCh fluorescent probe.

References

Application Notes and Protocols for N-Alkylation of 7-Methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The N-alkylation of quinoline (B57606) derivatives is a fundamental transformation in organic synthesis, yielding quaternary quinolinium salts. These compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and applications as catalysts and fluorescent probes. 7-Methoxyquinoline is a common scaffold in the development of therapeutic agents, and its N-alkylation allows for the modulation of its physicochemical and pharmacological properties. This document provides a detailed experimental protocol for the N-alkylation of this compound, focusing on the widely used Menshutkin reaction with alkyl halides.

Data Presentation

The following table summarizes typical reaction conditions and outcomes for the N-alkylation of quinoline derivatives with various alkylating agents, based on established chemical principles and literature precedents.[1] This data is intended to serve as a guideline for experimental design.

EntryAlkylating AgentSolventTemperature (°C)Reaction Time (h)Yield (%)
1Methyl IodideAcetonitrile (B52724)Reflux12 - 24>90
2Ethyl IodideAcetonitrileReflux2485 - 95
3n-Propyl BromideDMF80 - 10024 - 4870 - 85
4Benzyl (B1604629) BromideAcetonitrileReflux8 - 16>90
5Allyl BromideDichloromethaneRoom Temp12 - 2480 - 90

Experimental Protocols

General Protocol for N-Alkylation of this compound

This protocol describes a general procedure for the synthesis of N-alkyl-7-methoxyquinolinium halides via the Menshutkin reaction.[1]

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl iodide, benzyl bromide)

  • Anhydrous acetonitrile or Dimethylformamide (DMF)

  • Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware for work-up and filtration

  • Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous acetonitrile (10-20 mL per gram of quinoline).

  • Addition of Alkylating Agent: To the stirred solution, add the alkylating agent (1.1 - 1.5 equivalents). If the alkylating agent is a solid, it can be added directly. If it is a liquid, it should be added dropwise.

  • Reaction: The reaction mixture is typically heated to reflux. The progress of the reaction should be monitored by TLC. The reaction time can vary from a few hours to 48 hours depending on the reactivity of the alkyl halide.[1]

  • Product Isolation: Upon completion of the reaction, the mixture is cooled to room temperature. The resulting quaternary ammonium (B1175870) salt often precipitates from the solution. If no precipitate forms, diethyl ether can be added to induce precipitation.

  • Purification: The precipitated product is collected by vacuum filtration and washed with cold diethyl ether to remove any unreacted starting materials.

  • Drying: The purified N-alkyl-7-methoxyquinolinium halide is dried under vacuum to yield the final product.

  • Characterization: The structure and purity of the product can be confirmed by standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point determination.

Visualizations

Chemical Transformation

N-Alkylation of this compound cluster_reactants Reactants cluster_product Product This compound N-Alkyl-7-methoxyquinolinium Halide This compound->N-Alkyl-7-methoxyquinolinium Halide + R-X Alkyl Halide R-X Experimental Workflow for N-Alkylation A Dissolve this compound in Solvent B Add Alkyl Halide A->B C Heat to Reflux B->C D Monitor by TLC C->D D->C Incomplete E Cool to Room Temperature D->E Complete F Precipitate/Crystallize Product E->F G Filter and Wash with Ether F->G H Dry Under Vacuum G->H I Characterize Product (NMR, MS) H->I

References

Troubleshooting & Optimization

Optimizing reaction conditions for 7-Methoxyquinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 7-Methoxyquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to optimize your experimental outcomes.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield in Skraup Synthesis

  • Question: My Skraup synthesis of this compound is resulting in a low yield and significant tar formation. What could be the cause and how can I improve it?

  • Answer: Low yields and tar formation are common challenges in the Skraup synthesis due to the highly exothermic nature of the reaction and the polymerization of intermediates under strong acidic and high-temperature conditions.[1]

    Potential Causes and Solutions:

    • Uncontrolled Exothermic Reaction: The reaction between the aniline (B41778) derivative, glycerol, and sulfuric acid is highly exothermic.[2][3]

      • Solution: To moderate the reaction, add a controlling agent like ferrous sulfate (B86663) (FeSO₄) or boric acid.[1][2] These agents help to extend the reaction over a longer period, preventing it from becoming violent.[1] Careful control of the reaction temperature and the rate of sulfuric acid addition is also crucial.[1]

    • Polymerization of Acrolein: Acrolein, formed from the dehydration of glycerol, can polymerize under the harsh reaction conditions.[1]

      • Solution: Ensure efficient stirring and controlled heating to prevent localized overheating.[1] Using a moderating agent can also help mitigate this.[1]

    • Substituent Effects: The position of the methoxy (B1213986) group on the aniline starting material can influence the reaction's success and the distribution of isomers. For m-anisidine, a mixture of 5-methoxy and this compound is often obtained.

Issue 2: Side Reactions in Doebner-von Miller Synthesis

  • Question: I am observing a complex mixture of byproducts in my Doebner-von Miller synthesis of this compound. How can I enhance the selectivity and yield?

  • Answer: The Doebner-von Miller reaction, which utilizes α,β-unsaturated carbonyl compounds, can be susceptible to side reactions, particularly polymerization of the carbonyl substrate under strong acid catalysis.[1]

    Potential Causes and Solutions:

    • Polymerization of α,β-Unsaturated Carbonyl: The acidic conditions can promote the self-condensation and polymerization of the α,β-unsaturated aldehyde or ketone.[1]

      • Solution: A two-phase solvent system can be employed to sequester the α,β-unsaturated carbonyl compound in the organic phase, reducing its propensity to polymerize in the aqueous acid phase.[1]

    • Catalyst Choice: The type and concentration of the acid catalyst can significantly impact the reaction.

      • Solution: While strong Brønsted acids are common, Lewis acids like tin tetrachloride and scandium(III) triflate can also be used and may offer better selectivity in some cases.[4]

Issue 3: Regioisomer Formation in Combes Synthesis

  • Question: My Combes synthesis using an unsymmetrical β-diketone is producing a mixture of regioisomers. How can I control the regioselectivity?

  • Answer: The Combes synthesis involves the condensation of an aniline with a β-diketone, followed by acid-catalyzed cyclization.[5][6] With unsymmetrical β-diketones, the cyclization can occur in two different ways, leading to regioisomers.

    Potential Causes and Solutions:

    • Steric and Electronic Effects: The regioselectivity is influenced by the steric hindrance and electronic properties of the substituents on both the aniline and the β-diketone.[5]

      • Solution: Increasing the steric bulk on one of the carbonyl groups of the β-diketone can favor the formation of one regioisomer. The electronic nature of substituents on the aniline (electron-donating or withdrawing) also directs the cyclization.[5] For instance, using methoxy-substituted anilines has been observed to favor the formation of 2-substituted quinolines.[5]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data for different synthetic routes to this compound derivatives, allowing for easy comparison of reaction conditions and yields.

Table 1: Comparison of Catalysts and Solvents in a Modified Quinoline (B57606) Synthesis

CatalystSolventTime (Hours)Yield (%)
M-K-1OMeOH555
L-PROLINEMeOH/EtOH650
HY-ZEOLITECH3CN645
None None 5 85

Note: This data is for a specific substituted quinoline synthesis and illustrates the impact of catalyst and solvent choices.

Table 2: Synthesis of 4-Chloro-7-methoxyquinoline [7]

Starting MaterialReagentsTemperature (°C)Time (h)Yield (%)
7-Methoxy-1H-quinolin-4-onePhosphorus trichloride (B1173362), Diisopropylethylamine100172
7-Methoxyquinolin-4(1H)-onePhosphorous oxychlorideHeating388

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis of this compound and its precursors.

Protocol 1: Synthesis of 6-cyano-7-methoxy-4-quinolinone [8]

  • Step 1: Synthesis of 4-cyano-3-methoxyaniline:

    • Dissolve 134g of 4-cyano-3-hydroxyaniline in 500mL of N,N-dimethylformamide (DMF).

    • Add 32g of tetrabutylammonium (B224687) bromide and 268g of potassium carbonate.

    • Heat the mixture to 110°C and slowly add 100g of dimethyl carbonate.

    • Continue the reaction for 8 hours.

    • After cooling, filter the mixture and remove the solvent under reduced pressure.

    • Add 200g of water and extract with 500mL of ethyl acetate (B1210297).

    • Dry the organic layer with anhydrous sodium sulfate, filter, and recover the solvent.

    • Recrystallize the residue from a mixture of petroleum ether and ethyl acetate (1:1300 v/v) to obtain a pale yellow solid (Yield: 139g).

  • Step 2: Synthesis of Oxime:

    • Dissolve 74g of the product from Step 1 in ethanol (B145695) and heat under reflux.

    • Slowly add 50g of propionaldehyde (B47417) and continue to reflux for 5 hours.

    • Remove the solvent under reduced pressure. The product is used in the next step without further purification.

  • Step 3: Synthesis of 6-cyano-7-methoxy-4-quinolinone:

    • To the residue from the previous step, add 100mL of polyphosphoric acid.

    • Heat the reaction mixture to 90°C for 10 hours.

    • After cooling, pour the mixture into ice water and stir vigorously for 2 hours to precipitate a white solid.

    • Filter, wash the solid with water until neutral, and dry under vacuum (Yield: 91g).

Protocol 2: Synthesis of 4-chloro-7-methoxyquinoline [7]

  • Step 1: Synthesis of 5-[(3-methoxyphenylamino)-methylene]-2,2-dimethyl-[1][8]dioxane-4,6-dione:

    • Dissolve 3-Methoxyaniline (1.23 g) and 5-methoxymethylene-2,2-dimethyl-[1][8]dioxane-4,6-dione (1.90 g) in 2-propanol (40 ml).

    • Stir the reaction at 70 °C for 1 hour.

    • Remove the solvent by distillation under reduced pressure and wash the residue with ether (Yield: 1.22 g, 44%).

  • Step 2: Synthesis of 7-methoxy-1H-quinolin-4-one:

    • Suspend the product from Step 1 (1.22 g) in diphenyl ether (15 ml) with biphenyl (B1667301) (5.1 g).

    • Stir and heat the reaction at 220 °C for 1.5 hours.

    • Purify the reaction mixture by column chromatography (methanol-chloroform) to afford the product (Yield: 394 mg, 51%).

  • Step 3: Synthesis of 4-chloro-7-methoxyquinoline:

    • Suspend 7-methoxy-1H-quinolin-4-one (394 mg) in diisopropylethylamine (3 ml).

    • Add phosphorus trichloride (1 ml) and stir the reaction at 100 °C for 1 hour.

    • After completion, add water under cooling in an ice bath.

    • Neutralize the aqueous layer with aqueous sodium bicarbonate and extract the organic layer with ethyl acetate.

    • Wash the ethyl acetate layer with water and dry with anhydrous sodium sulfate.

    • Remove the solvent by distillation under reduced pressure and purify the residue by column chromatography (acetone-chloroform) (Yield: 312 mg, 72%).

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships for troubleshooting.

experimental_workflow cluster_start Starting Materials cluster_reaction Skraup Synthesis cluster_workup Work-up & Purification cluster_product Product start1 m-Anisidine reaction Heating & Reflux start1->reaction start2 Glycerol start2->reaction start3 Sulfuric Acid start3->reaction start4 Oxidizing Agent (e.g., Nitrobenzene) start4->reaction workup1 Neutralization reaction->workup1 1. workup2 Extraction workup1->workup2 2. workup3 Distillation / Crystallization workup2->workup3 3. product This compound workup3->product troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield / Tar Formation cause1 Uncontrolled Exothermic Reaction issue->cause1 cause2 Polymerization of Acrolein issue->cause2 cause3 Suboptimal Work-up issue->cause3 solution1a Add Moderating Agent (FeSO4 or Boric Acid) cause1->solution1a solution1b Control Temperature and Rate of Acid Addition cause1->solution1b solution2a Ensure Efficient Stirring cause2->solution2a solution2b Controlled Heating cause2->solution2b solution3 Optimize Neutralization pH and Extraction Solvent cause3->solution3

References

Technical Support Center: Synthesis of 7-Methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 7-Methoxyquinoline and improving reaction yields.

Frequently Asked Questions (FAQs)

Q1: My Skraup synthesis of this compound is highly exothermic and difficult to control. How can I mitigate this?

A1: The Skraup reaction is notoriously vigorous. To moderate the reaction and improve safety and yield, consider the following adjustments:

  • Use a Moderator: The addition of a moderator like ferrous sulfate (B86663) (FeSO₄) can help to make the reaction less violent.[1]

  • Alternative Oxidizing Agent: Instead of nitrobenzene, which also acts as a solvent, using arsenic acid can result in a less vigorous reaction.[1] However, be mindful of the toxicity of arsenic compounds.

  • Gradual Heating: Ensure slow and controlled heating of the reaction mixture to prevent a runaway reaction.[1]

  • Alternative Reagents: A modified Skraup synthesis using 3-methoxyaniline, glycerol, sodium m-nitrobenzenesulfonate, and sulfuric acid in the presence of a catalytic amount of ferrous sulfate can provide a more controlled reaction with good yields.[2]

Q2: I am experiencing low yields in my this compound synthesis. What are the common causes and how can I improve the yield?

A2: Low yields can stem from several factors depending on the synthetic route. Here are some general strategies for yield improvement:

  • Optimize Reaction Conditions: Systematically optimize parameters such as temperature, reaction time, and catalyst concentration. For instance, in syntheses involving cyclization, strictly controlling the temperature and reaction time is crucial for maximizing yield.[3]

  • Purity of Starting Materials: Ensure the purity of your starting materials, such as 3-methoxyaniline, as impurities can lead to side reactions and lower the yield of the desired product.

  • Choice of Catalyst: The selection of an appropriate catalyst is critical. For Friedländer and Combes syntheses, both Lewis and Brønsted acids can be used, and optimizing the catalyst can significantly improve yields.[1]

  • Alternative Synthetic Routes: If a particular method consistently gives low yields, consider alternative pathways. For example, the methylation of 7-quinolinol is a common and often high-yielding method.

Q3: What are some common side products in the synthesis of this compound, and how can I minimize their formation?

A3: The formation of byproducts is highly dependent on the chosen synthetic route.

  • Positional Isomers: In reactions like the Skraup synthesis, the formation of positional isomers (e.g., 5-methoxyquinoline) can occur. Optimizing reaction conditions can help to favor the formation of the desired 7-methoxy isomer.

  • Over-oxidation or Polymerization: In vigorous reactions like the Skraup synthesis, charring and polymerization can occur, leading to a complex mixture of byproducts.[4] Using a moderator and controlling the temperature can minimize these side reactions.[1]

  • Incomplete Reactions: Unreacted starting materials are a common impurity.[5] Monitoring the reaction by Thin-Layer Chromatography (TLC) can help determine the optimal reaction time to ensure complete conversion.

Q4: How can I effectively purify my synthesized this compound?

A4: Purification is crucial to obtain a high-purity product. The most common techniques are:

  • Column Chromatography: Silica (B1680970) gel column chromatography is a widely used method for purifying quinoline (B57606) derivatives.[2][5] A common eluent system is a mixture of petroleum ether and ethyl acetate.[2]

  • Recrystallization: This technique is effective for removing impurities, especially after column chromatography. The choice of solvent is critical; a solvent in which the compound is soluble when hot but poorly soluble when cold is ideal.[5]

  • Extraction: Liquid-liquid extraction is often used during the work-up to separate the product from water-soluble impurities and salts.[2]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low Yield Incomplete reaction, side reactions, suboptimal conditions, impure starting materials.Monitor reaction progress with TLC. Optimize temperature, catalyst, and reaction time.[1] Ensure high purity of reactants. Consider an alternative synthetic route.[2][3]
Formation of Multiple Byproducts Vigorous reaction conditions, lack of regioselectivity.Use a moderator like FeSO₄ in Skraup synthesis.[1] Control temperature carefully.[3] For syntheses with unsymmetrical ketones, catalyst selection can control regioselectivity.[1]
Difficulty in Purification Presence of closely related impurities or starting materials.Employ a combination of purification techniques (e.g., column chromatography followed by recrystallization).[2][5] Optimize the solvent system for chromatography and recrystallization.
Reaction is Too Vigorous Highly exothermic nature of the reaction (e.g., Skraup synthesis).Add a moderator (e.g., FeSO₄).[1] Use a less reactive oxidizing agent.[1] Ensure gradual and controlled heating.[1]

Experimental Protocols

Synthesis of this compound via Skraup-Type Reaction

This protocol is adapted from a general procedure for Skraup synthesis.

Materials:

  • 3-Methoxyaniline

  • Glycerol

  • Sodium m-nitrobenzenesulfonate

  • Ferrous sulfate (FeSO₄)

  • Concentrated Sulfuric Acid

  • Sodium Hydroxide (B78521) (for neutralization)

  • Ethyl Acetate (for extraction)

Procedure:

  • In a three-necked flask equipped with a reflux condenser and a dropping funnel, add glycerol, 3-methoxyaniline, sodium m-nitrobenzenesulfonate, and ferrous sulfate.

  • Slowly add concentrated sulfuric acid dropwise while stirring.

  • After the addition is complete, heat the mixture to approximately 135-140°C and reflux for several hours.[2][4]

  • Monitor the reaction progress using TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture with a sodium hydroxide solution to a pH of approximately 5.5.[4]

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Synthesis of this compound via Methylation of 7-Quinolinol

This method provides an alternative route with potentially higher yields and milder conditions.

Materials:

  • 7-Quinolinol

  • Sodium Hydride (NaH) or Cesium Carbonate (Cs₂CO₃)

  • Iodomethane (B122720) (CH₃I)

  • N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (for extraction)

  • Brine

Procedure:

  • To a solution of 7-quinolinol in anhydrous DMF, add a base such as sodium hydride or cesium carbonate at 0°C.[2]

  • Stir the mixture for a period (e.g., 1 hour) at 0°C.[2]

  • Add iodomethane dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for several hours.[2]

  • Quench the reaction by cautiously adding ice water.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.[2]

  • Remove the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography to obtain this compound.[2]

Data Presentation

Table 1: Comparison of Yields for Different Synthetic Routes to this compound Derivatives.

Starting Material(s) Product Key Reagents/Conditions Yield Reference
3-Methoxyaniline, GlycerolThis compoundSkraup reaction with FeSO₄~48%[2]
7-Quinolinol, IodomethaneThis compoundCs₂CO₃, DMF25%[2]
7-Quinolinol, IodomethaneThis compoundNaH, DMFNot specified[2]
3-Methoxyaniline, 5-methoxymethylene-2,2-dimethyl-[6][7]dioxane-4,6-dione7-Methoxy-1H-quinolin-4-oneDiphenyl ether, 220°C51%[6]
7-Methoxy-1H-quinolin-4-one4-Chloro-7-methoxyquinolinePOCl₃88%[6]

Visualizations

Skraup_Synthesis cluster_reactants Reactants 3-Methoxyaniline + Glycerol Intermediate Dihydroquinoline Intermediate Reactants->Intermediate Cyclization Oxidant Oxidizing Agent (e.g., Sodium m-nitrobenzenesulfonate) Catalyst H₂SO₄ FeSO₄ (moderator) Product This compound Intermediate->Product Oxidation

Caption: Skraup synthesis pathway for this compound.

Methylation_Workflow Start Start: 7-Quinolinol Deprotonation Deprotonation with Base (NaH or Cs₂CO₃) in DMF Start->Deprotonation Alkylation Alkylation with Iodomethane (CH₃I) Deprotonation->Alkylation Workup Aqueous Workup & Extraction Alkylation->Workup Purification Purification (Column Chromatography) Workup->Purification Product Final Product: This compound Purification->Product

Caption: Experimental workflow for this compound synthesis via methylation.

References

Technical Support Center: Purification of Crude 7-Methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude 7-Methoxyquinoline.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary purification techniques for this compound and other quinoline (B57606) derivatives are column chromatography, recrystallization, and acid-base extraction. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity of the compound.

Q2: What are the likely impurities in my crude this compound sample?

A2: Impurities in crude this compound often depend on the synthetic route. Common impurities may include unreacted starting materials (e.g., from a Skraup or Doebner-von Miller synthesis), byproducts from side reactions, and residual solvents. For instance, if synthesized via a Doebner reaction, unreacted p-anisidine (B42471) or pyruvic acid derivatives could be present.[1]

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound can be assessed using several analytical techniques. Thin-Layer Chromatography (TLC) provides a quick qualitative check. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) with a UV detector is a highly sensitive and accurate method.[2] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify and quantify impurities if they have distinct signals from the product.

Q4: Is this compound acidic or basic?

A4: this compound is a basic compound due to the nitrogen atom in the quinoline ring. This property is important to consider when choosing purification methods, particularly for column chromatography and acid-base extraction.[3]

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format.

Issue 1: My compound is streaking on the silica (B1680970) gel TLC plate.

  • Question: When I run a TLC of my crude this compound on a silica gel plate, the spot streaks significantly, making it difficult to assess purity and determine an appropriate solvent system for column chromatography. Why is this happening and how can I fix it?

  • Answer: Streaking of basic compounds like this compound on silica gel is a common issue. It is caused by the strong interaction between the basic nitrogen of the quinoline and the acidic silanol (B1196071) groups on the surface of the silica gel. This can lead to poor separation and even irreversible adsorption.

    Solution: To mitigate this, add a small amount of a basic modifier to your mobile phase. A common choice is triethylamine (B128534) (Et₃N) at a concentration of 0.5-2%. For example, if you are using a mobile phase of 9:1 hexane (B92381):ethyl acetate (B1210297), modify it to approximately 9:1:0.1 hexane:ethyl acetate:triethylamine. This will neutralize the acidic sites on the silica gel, resulting in sharper spots. Alternatively, using a more neutral stationary phase like alumina (B75360) can also be effective.[4]

Issue 2: I am not getting any crystals during recrystallization.

  • Question: I have dissolved my crude this compound in a hot solvent and allowed it to cool, but no crystals are forming, even after placing it in an ice bath. What should I do?

  • Answer: The absence of crystal formation is usually due to either the solution not being supersaturated or the nucleation process being very slow.

    Solutions:

    • Induce Nucleation: Try scratching the inside of the flask at the surface of the solution with a glass rod. The small scratches on the glass can provide nucleation sites for crystal growth. Adding a "seed crystal" of pure this compound, if available, can also initiate crystallization.

    • Increase Concentration: Your solution may be too dilute. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of your compound, and then allow it to cool again.

    • Use an Anti-Solvent: If you have dissolved your compound in a "good" solvent (in which it is very soluble), you can slowly add a "poor" solvent (in which it is insoluble) until the solution becomes slightly turbid. Then, allow the solution to cool slowly. For this compound, a good solvent pair could be ethanol (B145695) and water.[5]

Issue 3: My compound "oils out" during recrystallization.

  • Question: When I cool the hot solution of my this compound, it separates as an oil instead of forming solid crystals. What is causing this?

  • Answer: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, or when the concentration of the solute is too high.

    Solutions:

    • Re-heat and Add More Solvent: Heat the mixture until the oil redissolves completely. Then, add a small amount of additional hot solvent to decrease the saturation of the solution. Allow it to cool more slowly.

    • Lower the Cooling Temperature Slowly: Rapid cooling can sometimes promote oiling. Allow the solution to cool to room temperature slowly before placing it in an ice bath.

    • Change the Solvent System: The chosen solvent may not be ideal. Experiment with different solvents or solvent mixtures. A solvent with a lower boiling point might be beneficial.[6]

Quantitative Data on Purification Techniques

The following table provides representative data on the effectiveness of different purification techniques for a crude sample of a quinoline derivative like this compound. The initial purity of the crude product is assumed to be approximately 85%.

Purification TechniquePurity Achieved (Typical)Yield (Typical)Notes
Single-Solvent Recrystallization95-98%70-85%Effective if impurities have significantly different solubility.
Two-Solvent Recrystallization97-99%65-80%Can provide higher purity by fine-tuning the solvent/anti-solvent ratio.
Flash Column Chromatography>99%50-75%Excellent for removing closely related impurities but can lead to lower yields due to product loss on the column.
Acid-Base Extraction90-95%80-95%Good for removing neutral or acidic impurities, but may not remove other basic impurities. Often used as a preliminary purification step.

Note: The values in this table are illustrative and can vary depending on the specific impurities present and the experimental conditions.

Experimental Protocols

Protocol 1: Recrystallization from an Ethanol/Water System

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol (near boiling).

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Addition of Anti-Solvent: To the hot solution, add water dropwise until the solution becomes slightly and persistently cloudy.

  • Re-dissolution: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography

  • TLC Analysis: Determine a suitable mobile phase using TLC. A good starting point for this compound is a mixture of hexane and ethyl acetate with about 0.5% triethylamine. The ideal Rf value for the product is between 0.2 and 0.4.[4]

  • Column Packing: Pack a glass column with silica gel using a slurry of the chosen mobile phase.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a more polar solvent like dichloromethane (B109758). Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.

  • Elution: Elute the column with the mobile phase, applying positive pressure.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 3: Acid-Base Extraction

  • Dissolution: Dissolve the crude this compound in an organic solvent such as dichloromethane or diethyl ether.

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). The basic this compound will be protonated and move into the aqueous layer. Repeat the extraction twice.[7][8]

  • Separation of Layers: Combine the aqueous layers. The organic layer now contains neutral impurities and can be discarded.

  • Basification: Cool the combined aqueous layers in an ice bath and slowly add a base, such as 2M sodium hydroxide (B78521) (NaOH), with stirring, until the solution is basic (check with pH paper). The this compound will precipitate out as a solid or oil.

  • Extraction of Product: Extract the basified aqueous solution with fresh dichloromethane or diethyl ether. The neutral this compound will move back into the organic layer. Repeat this extraction three times.

  • Drying and Solvent Removal: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent by rotary evaporation to yield the purified product.

Workflow for Purification Technique Selection

The following diagram illustrates a logical workflow for selecting the most appropriate purification technique for crude this compound.

Purification_Workflow Purification Workflow for Crude this compound start Crude this compound check_impurities Assess Impurities (TLC, NMR) start->check_impurities acidic_neutral Mainly Acidic or Neutral Impurities? check_impurities->acidic_neutral polar_impurities Polar/Baseline Impurities on TLC? acidic_neutral->polar_impurities No acid_base_extraction Acid-Base Extraction acidic_neutral->acid_base_extraction Yes close_spots Impurities have similar Rf to product? polar_impurities->close_spots No column_chromatography Column Chromatography polar_impurities->column_chromatography Yes close_spots->column_chromatography Yes recrystallization Recrystallization close_spots->recrystallization No re_evaluate Re-evaluate Purity (TLC, HPLC, NMR) acid_base_extraction->re_evaluate column_chromatography->re_evaluate recrystallization->re_evaluate final_product Pure this compound re_evaluate->column_chromatography Further Purification Needed re_evaluate->final_product Purity > 99%

Caption: Decision workflow for selecting a purification method.

References

Common byproducts in 7-Methoxyquinoline synthesis and removal

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 7-Methoxyquinoline.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: this compound is commonly synthesized using classic quinoline (B57606) synthesis reactions. The most prevalent method is the Skraup reaction , which involves heating 3-methoxyaniline (m-anisidine) with glycerol, an acid catalyst (typically sulfuric acid), and an oxidizing agent.[1][2] A related method is the Doebner-von Miller reaction, which uses α,β-unsaturated carbonyl compounds instead of glycerol.[3]

Q2: What is the primary and most difficult-to-remove byproduct in the Skraup synthesis of this compound?

A2: The most significant byproduct is the unwanted constitutional isomer, 5-Methoxyquinoline . This forms because the cyclization of the intermediate derived from 3-methoxyaniline can occur at two different positions on the aromatic ring (ortho to the amino group). This results in a mixture of the desired 7-methoxy isomer and the 5-methoxy isomer, which often have very similar physical properties, making separation challenging.

Q3: Besides the isomeric byproduct, what other impurities are typically encountered?

A3: Other common byproducts and impurities include:

  • Polymeric Tars: These are high-molecular-weight, often dark-colored, resinous materials formed from the acid-catalyzed polymerization of acrolein (generated from the dehydration of glycerol).[2]

  • Unreacted Starting Materials: Residual 3-methoxyaniline may remain in the crude product.

  • Oxidizing Agent Residues: Byproducts from the reduction of the oxidizing agent (e.g., nitrobenzene (B124822) can be reduced to aniline).

Q4: How can I monitor the progress of the reaction and the purity of my product?

A4: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction.[4] By spotting the reaction mixture alongside standards of the starting material and (if available) the desired product, you can track the consumption of reactants and the formation of products. TLC is also essential for analyzing fractions during column chromatography purification. For final purity assessment, techniques like ¹H NMR, Mass Spectrometry (MS), and HPLC are recommended.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of this compound.

Issue 1: Low Yield and a Large Amount of Black Tar in the Crude Product

  • Possible Cause: The Skraup reaction is notoriously exothermic.[1] If the reaction temperature is too high or the addition of sulfuric acid is too rapid, the polymerization of acrolein is favored, leading to excessive tar formation and consumption of reagents.

  • Solution:

    • Control Temperature: Carefully control the reaction temperature, especially during the initial addition of sulfuric acid. Use an ice bath to manage the exotherm.

    • Moderate the Reaction: The addition of a moderator like ferrous sulfate (B86663) can help to make the reaction less violent and proceed more smoothly.[1]

    • Purification: While prevention is key, the tar can be separated from the more volatile quinoline product through steam distillation.

Issue 2: The Final Product is a Mixture of this compound and 5-Methoxyquinoline

  • Possible Cause: The formation of both isomers is an inherent outcome of using a meta-substituted aniline (B41778) in the Skraup reaction. The ratio of these isomers can be influenced by reaction conditions, although the 5-isomer is often a significant component.

  • Solution: Chromatographic Separation

    • Technique: Flash column chromatography over silica (B1680970) gel is the most effective method for separating the 5- and 7-methoxy isomers due to their slight polarity difference.[3]

    • Mobile Phase (Eluent): A non-polar/polar solvent system is required. Start with a low polarity mixture and gradually increase it. A common system is a gradient of Hexane (B92381) and Ethyl Acetate . Begin with a high ratio of hexane (e.g., 95:5 Hexane:EtOAc) and slowly increase the proportion of ethyl acetate.

    • Monitoring: Use TLC to track the separation and identify the fractions containing each pure isomer. The isomers should exhibit different Rf values.

Issue 3: Crystals Will Not Form During Recrystallization

  • Possible Cause: The presence of impurities, particularly the 5-methoxy isomer, can inhibit crystallization. The chosen solvent may also be unsuitable.

  • Solution:

    • Pre-purification: If significant isomeric impurity is present, perform column chromatography first to obtain an enriched sample of this compound.

    • Solvent Selection: The ideal recrystallization solvent is one in which this compound is soluble when hot but poorly soluble when cold. For quinoline derivatives, common solvents to test include ethanol, methanol, acetone, or mixtures like ethanol/water or acetone/hexane.[5][6]

    • Induce Crystallization: If the solution is supersaturated but no crystals form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal of pure this compound.

Quantitative Data Summary

The following table summarizes typical outcomes for the synthesis and purification of this compound. Actual results may vary based on specific reaction conditions and scale.

ParameterSynthesis StageValue/RangePurification MethodReference
Product Ratio Crude (Post-Skraup)7-isomer : 5-isomer mixtureN/AInferred
Yield Crude Product20-40%N/A[7]
Purity After Chromatography>95% (for each isomer)Column Chromatography[3]
Recovery After ChromatographyVariableColumn Chromatography[4]

Experimental Protocols

Protocol 1: Skraup Synthesis of this compound

This protocol is a representative procedure and should be adapted and optimized with appropriate safety precautions.

  • Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add 3-methoxyaniline.

  • Reagent Addition: To the stirred aniline, add glycerol, ferrous sulfate (as a moderator), and then slowly add concentrated sulfuric acid via the dropping funnel. Control the temperature with an ice bath during the acid addition.

  • Reaction: After the initial exothermic reaction subsides, add an oxidizing agent (e.g., nitrobenzene). Heat the mixture under reflux for several hours. The reaction progress should be monitored by TLC.

  • Work-up:

    • Cool the reaction mixture and carefully pour it onto crushed ice.

    • Neutralize the acidic solution with a concentrated base (e.g., NaOH solution) until strongly alkaline. Caution: This is a highly exothermic process.

    • Perform a steam distillation to separate the volatile quinoline products from the non-volatile tar.

    • Extract the distillate with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product (a mixture of 5- and this compound).

Protocol 2: Purification by Flash Column Chromatography

  • Column Packing: Pack a glass column with silica gel using a slurry method with hexane.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase. Adsorb this solution onto a small amount of silica gel ("dry loading") and carefully add it to the top of the packed column.

  • Elution:

    • Begin eluting the column with a low-polarity mobile phase (e.g., 100% Hexane or 98:2 Hexane:Ethyl Acetate).

    • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A shallow gradient is often most effective for separating isomers.

  • Fraction Collection: Collect small fractions of the eluent as it exits the column.

  • Analysis: Analyze each fraction by TLC to determine its composition. Combine the fractions that contain the pure this compound.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Conditions 3-Methoxyaniline 3-Methoxyaniline Intermediate β-(3-methoxyphenylamino) propionaldehyde 3-Methoxyaniline->Intermediate Glycerol Glycerol Glycerol->Intermediate H2SO4 H₂SO₄ (catalyst) H2SO4->Intermediate Oxidant Oxidizing Agent Oxidation Oxidation Oxidant->Oxidation Heat Heat (Δ) Reaction Reaction Cyclization Acid-catalyzed Cyclization & Dehydration Intermediate->Cyclization Cyclization->Oxidation Product This compound Oxidation->Product

Caption: Skraup synthesis pathway for this compound.

Byproduct_Formation cluster_pathways Alternative Cyclization Paths Intermediate Cyclization Intermediate (from 3-Methoxyaniline) p1 Path A: Attack at C2 Intermediate->p1 More hindered p2 Path B: Attack at C6 Intermediate->p2 Less hindered Product_7 This compound (Desired Product) p1->Product_7 Product_5 5-Methoxyquinoline (Isomeric Byproduct) p2->Product_5

Caption: Formation of isomeric byproducts in the synthesis.

Troubleshooting_Workflow Start Crude Product Analysis (TLC/NMR) CheckIsomers Isomeric Impurities Present? Start->CheckIsomers CheckTar Excessive Tar/Polymer? CheckIsomers->CheckTar No ColumnChrom Perform Column Chromatography (e.g., Hexane/EtOAc gradient) CheckIsomers->ColumnChrom Yes SteamDistill Consider Steam Distillation before extraction CheckTar->SteamDistill Yes Recrystallize Recrystallize Purified Fractions CheckTar->Recrystallize No ColumnChrom->Recrystallize SteamDistill->ColumnChrom End Pure this compound Recrystallize->End

Caption: Troubleshooting workflow for purification.

References

Technical Support Center: Troubleshooting Low Yield in 7-Methoxyquinoline Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 7-Methoxyquinoline derivatization. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their derivatization reactions for improved yields and analytical outcomes.

Frequently Asked Questions (FAQs)

Q1: I am experiencing low to no yield when trying to derivatize this compound. What could be the issue?

A1: this compound itself lacks the common active hydrogen-containing functional groups (such as hydroxyl (-OH), carboxylic acid (-COOH), primary/secondary amine (-NH2, -NHR), or thiol (-SH)) that are typically targeted for derivatization in gas chromatography (GC) or high-performance liquid chromatography (HPLC) analysis.[1][2] The nitrogen atom within the quinoline (B57606) ring can undergo reactions like protonation, alkylation, or acylation, but these are more often employed in synthesis rather than for creating volatile derivatives for analysis.[3]

It is highly probable that you are working with a derivative of this compound that possesses a functional group amenable to derivatization. Please verify the full chemical structure of your analyte to identify the specific functional group you are targeting.

Q2: My this compound derivative has a hydroxyl (-OH) or phenol (B47542) group. Why is my silylation yield low?

A2: Silylation is a common method for derivatizing hydroxyl groups to increase volatility and thermal stability.[1] Low yields can stem from several factors:

  • Moisture: Silylating reagents are highly sensitive to moisture. The presence of water in your sample or solvent will consume the reagent and lead to incomplete derivatization.[1]

  • Reagent Choice: The reactivity of silylating reagents varies. For sterically hindered hydroxyl groups, a more potent reagent or the addition of a catalyst may be necessary.[1]

  • Reaction Conditions: Temperature and reaction time are critical. While some reactions proceed quickly at room temperature, others may require heating to go to completion.[1]

  • Solvent: Pyridine (B92270) is a commonly used solvent in silylation reactions as it can also act as a catalyst.[4]

Q3: I am trying to perform an acylation on a this compound derivative with an amine (-NH2) or hydroxyl (-OH) group, but the reaction is not working well.

A3: Acylation introduces an acyl group and is another effective derivatization strategy.[2] Common issues include:

  • pH Control: For the derivatization of amines, the pH of the reaction mixture is crucial. The amine must be in its neutral, unprotonated form to be sufficiently nucleophilic to react with the acylating agent.[1]

  • Reagent Stability: Some acylating agents, like anhydrides, can be sensitive to hydrolysis. Ensure your reagents and solvents are dry.

  • By-product Inhibition: Some acylation reactions produce acidic by-products (e.g., HCl) that can protonate the amine and halt the reaction. The addition of a base is often required to neutralize the acid.[2]

Q4: Can I derivatize a carboxylic acid (-COOH) group on my this compound derivative?

A4: Yes, carboxylic acids are readily derivatized through esterification (a form of alkylation) or silylation to form more volatile esters or silyl (B83357) esters.[2] Low yields in esterification can be due to:

  • Incomplete Reaction: Esterification is an equilibrium reaction. To drive it to completion, it may be necessary to use an excess of the alcohol or to remove the water that is formed as a by-product.

  • Catalyst: An acid or base catalyst is typically required. Ensure the catalyst is active and used in the correct amount.

  • Steric Hindrance: If the carboxylic acid group is sterically hindered, the reaction may be slow and require more forcing conditions.

Troubleshooting Guides

Low Yield in Silylation of Hydroxyl-Containing this compound Derivatives
Potential Cause Troubleshooting Step Expected Outcome
Presence of Moisture Lyophilize or dry the sample completely before adding the silylating reagent. Use anhydrous solvents.Improved derivatization efficiency as the reagent is not consumed by water.
Insufficient Reagent Increase the molar excess of the silylating reagent to the analyte. A 2:1 molar ratio of reagent to active hydrogen is a general starting point.[1]Drives the reaction towards completion.
Suboptimal Temperature Increase the reaction temperature. Many silylation reactions require heating (e.g., 60-80°C).[1]Accelerates the reaction rate and overcomes activation energy barriers.
Inadequate Reaction Time Increase the reaction time. Monitor the reaction progress at different time points to determine the optimal duration.[1]Allows the reaction to reach completion, especially for sterically hindered groups.
Incorrect Reagent Strength For hindered hydroxyl groups, switch to a more reactive silylating reagent (e.g., MSTFA with a catalyst like TMCS).More potent reagents can overcome steric hindrance.
Improper Solvent Use a suitable solvent such as pyridine, which can also act as a catalyst.The solvent can influence reagent solubility and reaction kinetics.
Low Yield in Acylation of Amine/Hydroxyl-Containing this compound Derivatives
Potential Cause Troubleshooting Step Expected Outcome
Incorrect pH (for amines) Adjust the pH of the reaction mixture to be basic (typically pH 8-10) to ensure the amine is deprotonated.Increased nucleophilicity of the amine leads to a higher reaction rate.
Reagent Hydrolysis Use fresh, high-quality acylating agents and anhydrous solvents.Prevents loss of the derivatizing agent to side reactions with water.
Acidic By-product Formation Add a non-nucleophilic base (e.g., triethylamine, pyridine) to the reaction to neutralize any acidic by-products.Prevents protonation of the analyte and allows the reaction to proceed.
Low Reaction Temperature Gently heat the reaction mixture if the reaction is sluggish at room temperature.Increased temperature can improve reaction kinetics.
Steric Hindrance Consider using a less sterically hindered acylating agent if possible.Reduced steric clash can improve the reaction rate.

Experimental Protocols

General Protocol for Silylation of a Hydroxyl-Containing this compound Derivative
  • Sample Preparation: Ensure the sample containing the this compound derivative is completely dry. This can be achieved by lyophilization or by dissolving the sample in a suitable solvent and drying it over a drying agent (e.g., Na2SO4), followed by evaporation of the solvent.

  • Reagent Preparation: Prepare a solution of the silylating reagent (e.g., a mixture of BSTFA and 1% TMCS) in an anhydrous solvent (e.g., pyridine or acetonitrile).

  • Derivatization Reaction: Add the silylating reagent solution to the dry sample in a sealed reaction vial. A typical ratio is 50 µL of reagent for every 1 mg of sample, but this may need optimization.

  • Incubation: Heat the reaction vial at a specific temperature (e.g., 70°C) for a defined period (e.g., 30-60 minutes).

  • Analysis: After cooling to room temperature, the derivatized sample can be directly injected into the GC-MS or HPLC system.

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Sample Sample containing This compound Derivative Dry Dry Sample (Lyophilize or Evaporate) Sample->Dry Reagent Add Derivatizing Agent (e.g., Silylating or Acylating Reagent) + Anhydrous Solvent Dry->Reagent React Incubate (Heat as required) Reagent->React Analyze Inject into GC-MS or HPLC React->Analyze

Caption: A general experimental workflow for the derivatization of a this compound derivative.

References

Side reaction pathways in the synthesis of 7-Methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the synthesis of 7-Methoxyquinoline. The information is presented in a practical question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The primary methods for synthesizing this compound include:

  • Skraup-Doebner-von Miller Reaction: This is a classic method involving the reaction of 3-methoxyaniline with an α,β-unsaturated carbonyl compound, often generated in situ from glycerol (B35011) in the presence of an acid catalyst and an oxidizing agent.[1][2]

  • Methylation of 7-Quinolinol: This route involves the O-methylation of 7-hydroxyquinoline (B1418103) using a methylating agent like methyl iodide (MeI) or dimethyl sulfate (B86663) in the presence of a base such as sodium hydride (NaH) or cesium carbonate (Cs₂CO₃).[1]

  • From 7-methoxy-1,2,3,4-tetrahydroquinoline: This involves the dehydrogenation of the corresponding tetrahydroquinoline using a suitable catalyst.[1]

Q2: I am observing a low yield in my Skraup-Doebner-von Miller synthesis of this compound. What are the potential causes?

A2: Low yields in the Skraup-Doebner-von Miller reaction are a common issue.[3][4] Potential causes include:

  • Polymerization of Acrolein: The harsh acidic conditions can promote the polymerization of acrolein (formed from glycerol), leading to the formation of tar-like substances and reducing the availability of the key reactant.[3]

  • Suboptimal Reaction Temperature: The reaction is highly temperature-sensitive. Excessively high temperatures can lead to degradation of the starting materials and product, while temperatures that are too low may result in an incomplete reaction.[5]

  • Incorrect Stoichiometry: The molar ratios of the aniline, glycerol, acid, and oxidizing agent are critical and need to be optimized.

Q3: What are the typical impurities found in the crude product of this compound synthesis?

A3: Common impurities can include unreacted starting materials (e.g., 3-methoxyaniline), isomeric quinolines (e.g., 5-methoxyquinoline), and byproducts from side reactions.[6] In syntheses starting from a chloro-intermediate, the corresponding hydroxyquinoline can be a significant impurity if moisture is present.[5]

Troubleshooting Guide

Issue Symptom(s) Possible Cause(s) Suggested Solution(s)
Low Product Yield The isolated yield of this compound is significantly lower than expected.Harsh reaction conditions leading to tar formation in Skraup-type reactions.[7]Modify the reaction conditions by, for example, changing the acid catalyst or using a milder oxidizing agent. Consider a biphasic reaction medium to sequester the carbonyl compound and reduce polymerization.[3]
Incomplete reaction.Increase the reaction time or temperature moderately while monitoring the reaction progress by TLC. Ensure the use of a sufficient excess of one reactant if necessary to drive the reaction to completion.[7]
Formation of Multiple Products TLC or HPLC analysis of the crude product shows multiple spots or peaks of significant intensity.Formation of positional isomers (e.g., 5-methoxyquinoline).The regioselectivity of the cyclization can be influenced by the reaction conditions. Optimization of the acid catalyst and temperature may favor the formation of the desired 7-methoxy isomer.
Competing side reactions such as over-oxidation or polymerization.[7]Lower the reaction temperature to minimize side reactions. Ensure the stoichiometry of the oxidizing agent is carefully controlled.
Difficulty in Product Purification The crude product is a dark, tarry substance that is difficult to handle and purify by column chromatography.Polymerization of intermediates, a common issue in Skraup reactions.[7]Before purification, attempt to remove tarry materials by treating the crude product with a suitable solvent in which the product is soluble but the polymer is not. Decolorizing with activated charcoal may also be beneficial.[6]
Presence of Unreacted Starting Material The final product is contaminated with significant amounts of 3-methoxyaniline or 7-hydroxyquinoline.Inefficient reaction or incomplete methylation.For Skraup-type reactions, ensure optimal reaction time and temperature. For methylation reactions, use a slight excess of the methylating agent and ensure anhydrous conditions.[7] Purify the crude product using column chromatography.

Side Reaction Pathways

Formation of Positional Isomers in Skraup-Doebner-von Miller Synthesis

During the electrophilic cyclization step of the Skraup-Doebner-von Miller reaction with 3-methoxyaniline, the electrophile can attack either the ortho or para position relative to the amino group. While the para-cyclization leading to this compound is generally favored, competitive ortho-cyclization can occur, leading to the formation of 5-methoxyquinoline (B23529) as a side product.

G 3-Methoxyaniline 3-Methoxyaniline Intermediate Electrophilic Intermediate 3-Methoxyaniline->Intermediate + Acrolein derivative This compound This compound (Major Product) Intermediate->this compound Para-cyclization (Favored) 5-Methoxyquinoline 5-Methoxyquinoline (Side Product) Intermediate->5-Methoxyquinoline Ortho-cyclization (Minor)

Caption: Isomer formation in this compound synthesis.

Hydrolysis of Chloro-intermediate in Nucleophilic Substitution Routes

In synthetic routes that proceed via a 4-chloro-7-methoxyquinoline (B1631688) intermediate, the presence of moisture can lead to the hydrolysis of the chloro group, resulting in the formation of 7-methoxyquinolin-4(1H)-one as a significant byproduct.

G 4-Chloro-7-methoxyquinoline 4-Chloro-7-methoxyquinoline Desired_Product Desired Substituted Product 4-Chloro-7-methoxyquinoline->Desired_Product + Nucleophile Side_Product 7-Methoxyquinolin-4(1H)-one (Side Product) 4-Chloro-7-methoxyquinoline->Side_Product + H₂O (Moisture)

Caption: Hydrolysis side reaction of a chloro-intermediate.

Quantitative Data Summary

The following table summarizes the reported yields for different synthetic routes to this compound and its precursors.

Starting Material(s) Reagents & Conditions Product Yield (%) Reference
3-Methoxyaniline, GlycerolFeSO₄·7H₂O, H₂SO₄, 135 °C, 16hThis compound~48%[1]
7-Quinolinol, MeINaH, DMF, 0 °C to rt, 1hThis compoundNot specified[1]
7-Quinolinol, MeICs₂CO₃, DMF, 20 °C, 12hThis compound25%[1]
7-methoxy-1,2,3,4-tetrahydroquinolineBoron nitrocarbon photocatalyst, K₂CO₃, Ethanol, Light, 24hThis compound89%[1]

Experimental Protocols

Protocol 1: Skraup-Doebner-von Miller Synthesis of this compound[1]
  • Reagents: 3-methoxyaniline, glycerol, iron(II) sulfate heptahydrate, sulfuric acid.

  • Procedure:

    • To a reaction vessel, add concentrated sulfuric acid and iron(II) sulfate heptahydrate (0.2 g, 0.8 mmol).

    • Add 3-methoxyaniline (3.09 mL) dropwise to the mixture.

    • Heat the mixture to approximately 120 °C.

    • Add glycerol (6.3 g) to the reaction mixture.

    • Continue the reaction at 135 °C for 16 hours.

    • After completion, cool the reaction mixture and add approximately 100 mL of 10 M aqueous NaOH solution to neutralize the acid.

    • Extract the product with ethyl acetate (B1210297).

    • Collect the organic layer, dry it over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography to obtain this compound.

Protocol 2: Methylation of 7-Quinolinol[1]
  • Reagents: 7-Quinolinol, methyl iodide (MeI), cesium carbonate (Cs₂CO₃), N,N-dimethylformamide (DMF).

  • Procedure:

    • To a solution of 7-quinolinol (5 g, 34.44 mmol) in DMF (50 mL), add cesium carbonate (22.46 g, 68.89 mmol).

    • Add iodomethane (B122720) (2.1 mL, 34.44 mmol) to the mixture.

    • Stir the mixture at 20 °C for 12 hours under a nitrogen atmosphere.

    • Add water (100 mL) to the reaction mixture and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (3 x 100 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the crude residue by silica (B1680970) gel chromatography (petroleum ether:EtOAc = 10:1) to yield this compound.

Workflow for Troubleshooting Synthesis and Purification

G cluster_synthesis Synthesis cluster_troubleshooting Troubleshooting cluster_purification Purification Start Start Synthesis Reaction Run Reaction Start->Reaction Monitor Monitor Progress (TLC/HPLC) Reaction->Monitor Monitor->Reaction Incomplete Workup Reaction Workup Monitor->Workup Complete Crude Obtain Crude Product Workup->Crude Analyze_Crude Analyze Crude Product (TLC/HPLC/NMR) Crude->Analyze_Crude Low_Yield Low Yield? Analyze_Crude->Low_Yield Impurities Impurities Present? Low_Yield->Impurities No Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) Low_Yield->Optimize_Conditions Yes Impurities->Optimize_Conditions Yes Purification Proceed to Purification Impurities->Purification No Optimize_Conditions->Start Re-run Synthesis Column Column Chromatography Purification->Column Recrystallization Recrystallization Column->Recrystallization Optional Analyze_Final Analyze Final Product Purity Column->Analyze_Final Recrystallization->Analyze_Final Pure_Product Pure this compound Analyze_Final->Pure_Product Pure Repurify Re-purify Analyze_Final->Repurify Impure Repurify->Column

Caption: General workflow for synthesis and troubleshooting.

References

How to avoid impurities in 7-Methoxyquinoline preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Methoxyquinoline. Our aim is to help you anticipate and resolve common issues, thereby improving yield, purity, and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound?

A1: The most frequently employed methods for the synthesis of this compound are variations of the Skraup and Doebner-von Miller reactions. These classic methods involve the reaction of 3-methoxyaniline with glycerol (B35011) or α,β-unsaturated carbonyl compounds in the presence of a strong acid and an oxidizing agent.

Q2: Why is my Skraup reaction for this compound so vigorous and producing a lot of tar?

A2: The Skraup synthesis is notoriously exothermic, which can lead to uncontrolled reactions and the formation of polymeric or tarry byproducts.[1] To mitigate this, it is crucial to use a moderating agent, such as ferrous sulfate (B86663) (FeSO₄), and to ensure slow and controlled addition of sulfuric acid with efficient cooling and stirring.[1][2]

Q3: What are the likely positional isomers that can form as impurities?

A3: When using 3-methoxyaniline as the starting material, the cyclization step can potentially lead to the formation of two constitutional isomers: the desired this compound and the undesired 5-Methoxyquinoline. The ratio of these isomers can be influenced by the specific reaction conditions.

Q4: Can the methoxy (B1213986) group be cleaved during the synthesis?

A4: Yes, under harsh acidic conditions and elevated temperatures, there is a risk of demethylation, leading to the formation of 7-hydroxyquinoline (B1418103) as an impurity.[3] Careful control of the reaction temperature and duration is necessary to minimize this side reaction.

Q5: What are the best methods to purify the crude this compound?

A5: The primary purification techniques are flash column chromatography on silica (B1680970) gel and recrystallization. For high-purity requirements, preparative High-Performance Liquid Chromatography (HPLC) may be employed.

Q6: How can I confirm the purity and identity of my final product?

A6: A combination of analytical techniques should be used. High-Performance Liquid Chromatography (HPLC) is excellent for assessing purity and quantifying impurities. The definitive structure of the final product should be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) to verify the molecular weight.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Formation of tarry byproducts due to an overly exothermic reaction.[1] - Sub-optimal reaction temperature or time. - Inefficient extraction or purification.- Monitor the reaction progress using Thin-Layer Chromatography (TLC). - Use a moderating agent like ferrous sulfate and control the addition of acid.[1][2] - Optimize the reaction temperature and duration based on literature or internal studies. - Ensure efficient extraction with an appropriate solvent and optimize the purification method (e.g., column chromatography solvent system).
Presence of 5-Methoxyquinoline Isomer - The cyclization reaction with 3-methoxyaniline can lead to the formation of both 5- and 7-substituted isomers.- Carefully control the reaction conditions, as the isomer ratio can be temperature-dependent. - Separate the isomers using column chromatography with a carefully selected eluent system. The polarity of the two isomers may be sufficiently different for separation.
Formation of 7-Hydroxyquinoline - Demethylation of the methoxy group under harsh acidic conditions and high temperatures.[3]- Avoid excessive heating and prolonged reaction times. - Consider using a milder acid or a lower concentration if the reaction allows.
Dark-colored or Tarry Product - Uncontrolled exothermic reaction.[1] - Oxidation of the starting material or product.[4] - Polymerization of intermediates.- Implement better temperature control with an ice bath and slow reagent addition. - Use an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[4] - Add a moderating agent like ferrous sulfate to the reaction mixture.[1][2]
Unreacted 3-Methoxyaniline - Insufficient amount of the other reactants (e.g., glycerol, oxidizing agent). - Reaction not run to completion.- Ensure the correct stoichiometry of all reactants. - Increase the reaction time and monitor by TLC until the starting material is consumed.
Presence of Oxidized Byproducts - The use of a strong oxidizing agent can sometimes lead to over-oxidation or side reactions.[4]- Choose a milder oxidizing agent if possible. - Optimize the amount of the oxidizing agent used.

Experimental Protocols

Representative Skraup Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • 3-Methoxyaniline

  • Glycerol

  • Concentrated Sulfuric Acid

  • Nitrobenzene (B124822) (or another suitable oxidizing agent)

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

  • Sodium Hydroxide (B78521) solution

  • Dichloromethane (for extraction)

  • Anhydrous Sodium Sulfate

Procedure:

  • In a fume hood, cautiously add concentrated sulfuric acid to a cooled mixture of 3-methoxyaniline, glycerol, and nitrobenzene in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.

  • Add a small amount of ferrous sulfate heptahydrate as a moderator.

  • Heat the mixture carefully. The reaction is exothermic and may need to be controlled by external cooling.

  • Once the initial vigorous reaction subsides, continue heating the mixture at a controlled temperature (e.g., 120-130 °C) for several hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture and carefully dilute it with water.

  • Neutralize the acidic solution with a sodium hydroxide solution until it is basic.

  • Perform a steam distillation or extract the aqueous layer with a suitable organic solvent like dichloromethane.

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography on silica gel or by recrystallization.

Data Presentation

Table 1: Typical Reaction Parameters and Purity Assessment

ParameterSkraup SynthesisPurification MethodPurity Assessment
Starting Material 3-MethoxyanilineColumn ChromatographyHPLC
Key Reagents Glycerol, H₂SO₄, Nitrobenzene(e.g., Hexane:Ethyl Acetate gradient)¹H NMR, ¹³C NMR, MS
Typical Temperature 120-140 °C--
Typical Reaction Time 3-6 hours--
Typical Yield 40-60% (can vary significantly)--
Purity after Purification >98%--

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis Stage start Starting Materials (3-Methoxyaniline, Glycerol) reaction Skraup Reaction (H₂SO₄, Oxidizing Agent) start->reaction workup Work-up (Neutralization, Extraction) reaction->workup crude Crude Product workup->crude purification Purification (Column Chromatography) crude->purification pure Pure this compound purification->pure analysis Purity & Structural Analysis (HPLC, NMR, MS) pure->analysis

Caption: A generalized experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic ImpureProduct Impure this compound PositionalIsomer Positional Isomer (5-Methoxyquinoline) ImpureProduct->PositionalIsomer Cause: Non-regioselective cyclization Demethylation Demethylated Product (7-Hydroxyquinoline) ImpureProduct->Demethylation Cause: Harsh acidic conditions/high temp. UnreactedSM Unreacted Starting Material ImpureProduct->UnreactedSM Cause: Incomplete reaction TarryByproducts Tarry Byproducts ImpureProduct->TarryByproducts Cause: Uncontrolled exotherm Solution1 Solution: Optimize chromatography PositionalIsomer->Solution1 Solution2 Solution: Control temperature & time Demethylation->Solution2 Solution3 Solution: Increase reaction time/check stoichiometry UnreactedSM->Solution3 Solution4 Solution: Use moderator & better cooling TarryByproducts->Solution4

Caption: A troubleshooting decision tree for common impurities in this compound synthesis.

References

Technical Support Center: Optimization of Solvent Systems for 7-Methoxyquinoline Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the chromatography of 7-Methoxyquinoline.

Troubleshooting Guide

This section addresses common problems in a question-and-answer format to help you quickly resolve experimental challenges.

Issue 1: Peak Tailing in HPLC Analysis

  • Question: My chromatogram for this compound shows significant peak tailing. What are the likely causes and how can I fix it?

  • Answer: Peak tailing is a common issue when analyzing basic compounds like quinolines.[1] It occurs when there are multiple retention mechanisms at play.[1] The primary causes often involve strong interactions between the basic this compound and acidic residual silanol (B1196071) groups on the silica-based stationary phase.[1]

    Here are several strategies to resolve peak tailing:

    • Adjust Mobile Phase pH: The pH of your mobile phase is critical.[1] Operating near the pKa of this compound (predicted pKa ≈ 5.26) can lead to inconsistent, tailing peaks.[1][2] To ensure the analyte is in a single ionic state, adjust the mobile phase pH to be at least 1.5-2 units away from the analyte's pKa.[3][4] For a basic compound like this, lowering the pH (e.g., to pH 2.5-3.5) will protonate the molecule, which can deactivate the residual silanols and lead to more symmetrical peaks.

    • Increase Buffer Concentration: If you are using a buffer, its concentration might be insufficient to maintain a stable pH on the column surface.[1][5] Increasing the buffer concentration can help mask the silanol interactions and improve peak shape.[1]

    • Use a Mobile Phase Modifier: Adding a basic modifier, such as a tertiary amine like triethylamine (B128534) (TEA) at a low concentration (0.1-0.5%), can compete with the analyte for active sites on the stationary phase, reducing tailing.[6]

    • Check for Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak tailing.[1][5] Try diluting your sample and injecting a smaller volume to see if the peak shape improves.[1][7]

    • Assess Column Health: Peak tailing can be a sign of column degradation.[5] This can include the formation of a void at the column inlet or a partially blocked frit.[1][5] If you suspect this, try backflushing the column or replacing it with a new one.[5]

Issue 2: Poor Separation or No Elution in Column Chromatography

  • Question: I'm running a silica (B1680970) gel column, but my this compound is either not separating from impurities or is stuck on the column. What should I do?

  • Answer: This problem typically points to an inappropriate solvent system polarity.

    • For Poor Separation: If your compound and impurities are eluting too quickly with no separation (high Rf value), your eluent is too polar.[8] You should decrease the polarity by increasing the proportion of the non-polar solvent (e.g., increase the hexane (B92381) content in a hexane/ethyl acetate (B1210297) mixture).[8]

    • For No Elution: If the this compound is stuck at the top of the column (zero Rf value), your eluent is not polar enough to displace it from the silica gel.[8] You need to gradually increase the solvent polarity.[8] For example, you can move from a 9:1 hexane/ethyl acetate mixture to a 4:1 or even 1:1 mixture. For very polar compounds, a solvent system like methanol (B129727) in dichloromethane (B109758) might be necessary.[9] A good starting point for column chromatography is to find a solvent system that gives your target compound an Rf value of around 0.3-0.4 on a TLC plate.[8]

Issue 3: Suspected On-Column Decomposition

  • Question: I believe my this compound is decomposing on the silica gel column, leading to low recovery and unexpected spots on TLC. How can I prevent this?

  • Answer: Decomposition on silica gel is a known issue for quinoline (B57606) derivatives, often due to the acidic nature of standard silica gel interacting with the basic quinoline nitrogen.[6] To mitigate this:

    • Deactivate the Silica Gel: Pre-treat the silica gel to neutralize its acidic sites.[6] This can be done by preparing the silica slurry in an eluent containing a small amount of a base, such as 0.5-2% triethylamine (NEt₃) or pyridine, before packing the column.[6][9]

    • Use a Different Stationary Phase: If deactivation is not sufficient, consider using a less acidic stationary phase like neutral alumina.[10] Alumina can be basic or neutral and is often a good choice for purifying amines.[10]

Frequently Asked Questions (FAQs)

  • Q1: What are the key physicochemical properties of this compound to consider for chromatography?

  • A1: this compound is a yellow oil that is soluble in chloroform.[2][11] Its basic nature (predicted pKa of 5.26) is the most critical property for chromatography, as it dictates its interaction with stationary phases and its response to mobile phase pH.[2][6]

  • Q2: What is a good starting solvent system for silica gel column chromatography of this compound?

  • A2: A standard and effective two-component system is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[9] A good starting point for method development is to test a range of ratios (e.g., 9:1, 4:1, 1:1 Hexane:Ethyl Acetate) using Thin Layer Chromatography (TLC) to find a system that provides an Rf value between 0.3 and 0.4 for this compound.[8]

  • Q3: What is a recommended starting mobile phase for Reverse-Phase HPLC (RP-HPLC)?

  • A3: For RP-HPLC on a C18 column, a common starting point is a mixture of an aqueous phase and an organic solvent like acetonitrile (B52724) or methanol.[12] A typical initial mobile phase could be a 60:40 mixture of methanol and water or an 80:20 mixture of acetonitrile and water.[13][14] To control the ionization of this compound and improve peak shape, the aqueous phase should be buffered at an acidic pH (e.g., pH 2.5-3.5) using an additive like 0.1% formic acid or phosphoric acid.[3]

  • Q4: Should I use isocratic or gradient elution for my HPLC method?

  • A4: The choice depends on the complexity of your sample.

    • Isocratic elution (constant mobile phase composition) is simpler and sufficient if your sample contains only a few components with similar retention behaviors.

    • Gradient elution (mobile phase composition changes over time) is more effective for complex mixtures containing compounds with a wide range of polarities.[12] It generally provides better resolution and sharper peaks for later-eluting components.[12][13]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue/DescriptionSource(s)
Molecular FormulaC₁₀H₉NO[2][11]
Molecular Weight159.18 g/mol [11][15]
AppearanceYellow Oil[2][11]
Predicted pKa5.26 ± 0.14[2][11]
SolubilitySoluble in Chloroform[2][11]

Table 2: Recommended Starting Solvent Systems for Chromatography

Chromatography ModeStationary PhaseRecommended Starting Solvent SystemNotesSource(s)
Normal-Phase (Column) Silica GelHexane / Ethyl AcetateStart with TLC to find a ratio giving an Rf of 0.3-0.4.[8][9]
Silica Gel (for basic compounds)Hexane / Ethyl Acetate with 1-3% TriethylamineNeutralizes acidic silica to prevent decomposition/tailing.[6][9]
Neutral AluminaHexane / Ethyl AcetateA good alternative to silica for basic compounds.[10]
Reverse-Phase (HPLC) C18Acetonitrile / Water (buffered)A common starting point is 80:20 (v/v) Acetonitrile:Water.[14]
C18Methanol / Water (buffered)An alternative to acetonitrile; a 60:40 (v/v) ratio is a good start.[13]
Buffer the aqueous phase to pH 2.5-3.5 with 0.1% formic or phosphoric acid to improve peak shape.[3]

Experimental Protocols

Protocol 1: General Method for Silica Gel Column Chromatography Purification

This protocol provides a general workflow. The optimal solvent system must be determined by preliminary TLC analysis.

  • TLC Analysis: First, determine the optimal eluent system by running TLC plates of the crude this compound. Test various ratios of hexane and ethyl acetate. The ideal system will give the target compound an Rf value of approximately 0.3-0.4 and provide good separation from visible impurities.[8]

  • Column Packing (Wet Slurry Method):

    • Place a small plug of glass wool or cotton at the bottom of a glass chromatography column.[16]

    • Add a thin (0.5 cm) layer of sand.[16]

    • In a beaker, prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane). A typical ratio is 20-50g of silica for every 1g of crude product.[16][17]

    • Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.[16]

    • Add another thin layer of sand on top of the packed silica to prevent the bed from being disturbed.[16]

    • Drain the excess solvent until the solvent level is just at the top of the sand layer. Never let the column run dry.[8]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture).[16]

    • Carefully apply the concentrated sample solution to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with the solvent system determined from your TLC analysis.

    • Collect the eluate in fractions (e.g., 10-20 mL per test tube).

    • If separation is difficult, a gradient elution can be performed by gradually increasing the polarity of the eluent (e.g., slowly increasing the percentage of ethyl acetate).[8]

  • Monitoring:

    • Monitor the separation by spotting collected fractions onto TLC plates.[16]

    • Combine the fractions that contain the pure product.

    • Remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: General Method for RP-HPLC Method Development

This protocol outlines the initial steps for developing a separation method for this compound on a C18 column.

  • System Setup:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[13]

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.[13]

    • Detection: UV detector at a suitable wavelength (e.g., 220 nm).[13]

    • Injection Volume: 10 µL.[13]

  • Sample Preparation: Prepare a stock solution of this compound in the mobile phase (or a compatible solvent like methanol) at a concentration of approximately 1 mg/mL. Dilute as necessary to avoid column overload.

  • Initial Isocratic Run:

    • Start with an isocratic mobile phase composition, for example, 80% Mobile Phase B (Acetonitrile) and 20% Mobile Phase A (0.1% Phosphoric Acid in Water).[14]

    • Inject the sample and analyze the resulting chromatogram for retention time and peak shape.

  • Method Optimization:

    • Adjust Solvent Strength: If the retention time is too short, decrease the percentage of acetonitrile. If it is too long, increase the percentage of acetonitrile.

    • Improve Peak Shape: If peak tailing is observed, ensure the pH of the aqueous phase is sufficiently low (pH < 3.5). If problems persist, consider adding an ion-pairing reagent or using a different column chemistry.

    • Implement a Gradient: For complex samples, develop a gradient elution method. A simple linear gradient could be starting from 20% Acetonitrile and increasing to 90% Acetonitrile over 15-20 minutes. This will help to elute all components with good resolution and peak shape.[12]

Visualizations

TroubleshootingWorkflow Start Chromatography Problem (e.g., Tailing, Poor Separation) CheckPeakShape Is the Peak Shape Poor? (Tailing or Fronting) Start->CheckPeakShape CheckSeparation Is Separation Inadequate? CheckPeakShape->CheckSeparation No AdjustpH Adjust Mobile Phase pH (2 units from pKa) CheckPeakShape->AdjustpH Yes CheckRecovery Is Recovery Low? CheckSeparation->CheckRecovery No AdjustPolarity Adjust Eluent Polarity (based on Rf) CheckSeparation->AdjustPolarity Yes DeactivateSilica Deactivate Silica Gel (add TEA) CheckRecovery->DeactivateSilica Yes IncreaseBuffer Increase Buffer Concentration AdjustpH->IncreaseBuffer ReduceLoad Reduce Sample Load/ Dilute Sample IncreaseBuffer->ReduceLoad CheckColumn Check/Replace Column ReduceLoad->CheckColumn TryGradient Implement Gradient Elution (HPLC) AdjustPolarity->TryGradient ChangeStationaryPhase Change Stationary Phase (e.g., C18 -> Phenyl) TryGradient->ChangeStationaryPhase UseAlumina Use Neutral Alumina Instead of Silica DeactivateSilica->UseAlumina

Caption: A troubleshooting workflow for common chromatography issues.

SolventSelection Analyte Analyte: this compound (Basic, pKa ~5.26) Mode Select Chromatography Mode Analyte->Mode NormalPhase Normal-Phase (Silica/Alumina) Mode->NormalPhase Purification ReversePhase Reverse-Phase (C18) Mode->ReversePhase Analysis (HPLC) NP_Solvent Choose Non-polar/ Polar Solvent Mix NormalPhase->NP_Solvent RP_Solvent Choose Aqueous/ Organic Solvent Mix ReversePhase->RP_Solvent NP_Example e.g., Hexane / Ethyl Acetate NP_Solvent->NP_Example NP_TLC Optimize Ratio with TLC (Target Rf = 0.3-0.4) NP_Example->NP_TLC NP_Modifier Consider Base Modifier (e.g., 1% TEA) to prevent decomposition NP_TLC->NP_Modifier RP_Example e.g., Water / Acetonitrile RP_Solvent->RP_Example RP_pH Buffer Aqueous Phase to Acidic pH (e.g., pH 3) RP_Example->RP_pH RP_Modifier Ensures analyte is protonated, Improves peak shape RP_pH->RP_Modifier

Caption: Logic diagram for selecting a starting solvent system.

References

Technical Support Center: Scaling Up the Synthesis of 7-Methoxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when scaling up the synthesis of 7-methoxyquinoline derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the synthesis of this compound derivatives from lab to pilot or industrial scale?

When moving from a laboratory to a larger scale production, several challenges can arise. These primarily include managing reaction exotherms, ensuring efficient mixing and heat transfer, dealing with changes in product purity and yield, and handling larger quantities of materials safely. For instance, a reaction that is easily controlled in a small flask can become hazardous on a larger scale if the increased heat generation is not adequately managed.

Q2: Which synthetic routes for this compound derivatives are most amenable to scaling up?

While several methods exist for quinoline (B57606) synthesis, some are more suitable for large-scale production than others. The Combes synthesis, which involves the reaction of an aniline (B41778) with a β-diketone, is often used for preparing substituted quinolines. Additionally, multi-step syntheses involving intermediates like 4-chloro-7-methoxyquinoline (B1631688) can be scaled up, as demonstrated in various protocols. A patented process for the large-scale synthesis of 4-hydroxy-7-methoxyquinoline (B63709) highlights a specific, scalable route involving the reaction of trimethyl orthoformate and isopropylidene malonate followed by cyclization.

Q3: How can I control the regioselectivity in the Combes synthesis when using unsymmetrical β-diketones?

Controlling regioselectivity is a common challenge in the Combes synthesis. The outcome is influenced by both steric and electronic effects of the substituents on the aniline and the β-diketone. For example, using methoxy-substituted anilines and increasing the bulk of the substituent on the diketone can favor the formation of 2-substituted quinolines. Conversely, using chloro- or fluoroanilines may lead to the 4-substituted regioisomer as the major product.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the scale-up of this compound derivative synthesis.

Problem ID Issue Potential Causes Troubleshooting Steps
TS-001 Significant drop in yield upon scale-up. - Inefficient mixing in a larger reactor.- Poor heat transfer leading to localized overheating and side product formation.- Impurities in starting materials having a more pronounced effect at a larger scale.- Mixing: Ensure the reactor is equipped with an appropriate stirrer for the vessel size and optimize the stirring speed.- Heat Transfer: Use a reactor with a jacket for controlled heating and cooling. For highly exothermic steps, consider slower addition of reagents.- Reagent Quality: Re-evaluate the purity of starting materials.
TS-002 Reaction is too vigorous or becomes uncontrollable (runaway reaction). - Highly exothermic reaction steps, common in syntheses like the Skraup reaction.- Inadequate cooling capacity for the larger reaction volume.- Moderators: For Skraup-type reactions, use moderators like ferrous sulfate (B86663) (FeSO₄) to slow down the reaction rate.- Controlled Addition: Add reagents, especially strong acids, slowly and with efficient cooling.- Emergency Preparedness: Have an emergency quenching procedure in place, which may involve rapidly adding a chemical inhibitor or a large volume of a cold, inert liquid.
TS-003 Difficulty in purifying the final product at a larger scale. - Co-crystallization of impurities.- The crude product is an oil or an intractable solid.- Inefficient separation on large-scale chromatography columns.- Crystallization: Experiment with different crystallization solvents and conditions, such as temperature gradients or anti-solvent addition.- Extraction: Optimize the pH and solvent for liquid-liquid extractions to remove impurities before crystallization.- Alternative Purification: Consider techniques like fractional distillation for volatile products or salt formation and recrystallization to improve purity.
TS-004 Formation of a thick, unmanageable tar during the reaction. - Polymerization of reactants or intermediates, especially at high temperatures.- Temperature Control: Maintain strict control over the reaction temperature to minimize polymerization.- Work-up: For work-up, after neutralization, steam distillation can be an effective method to separate the volatile quinoline product from non-volatile tar.

Data Presentation

Table 1: Comparison of Reaction Parameters for Gram-Scale Synthesis of this compound Analogs
Parameter Synthesis of 6,7-Dimethoxyquinolin-2(1H)-one Synthesis of 4-Chloro-7-methoxyquinoline Large-Scale Synthesis of 4-Hydroxy-7-methoxyquinoline
Starting Materials 5,6-dibromoquinolin-2(1H)-one and 6,7-dibromoquinolin-2(1H)-one mixture, NaOMe, CuI, DMF7-Methoxy-1H-quinolin-4-one, diisopropylethylamine, phosphorus trichlorideTrimethyl orthoformate, isopropylidene malonate, 3,4-dimethoxyaniline (B48930), diphenyl ether
Scale 9.09 g (30 mmol) of dibromoquinolinone mixture394 mg of 7-methoxy-1H-quinolin-4-one1000 kg of trimethyl orthoformate, 250 kg of isopropylidene malonate
Reaction Temperature Reflux100 °C60-65 °C for initial reaction, then higher temperatures for cyclization
Reaction Time 36 hours1 hour1.5-2 hours for initial reflux, 2-3 hours for cyclization
Yield 32% (for 6,7-dimethoxyquinolin-2(1H)-one)72%Not explicitly stated, but process is optimized for high yield
Purification Method Column chromatographyColumn chromatographyCentrifugation and washing with methanol (B129727) and dichloromethane (B109758)

Experimental Protocols

Protocol 1: Gram-Scale Synthesis of 6,7-Dimethoxyquinolin-2(1H)-one[9]
  • To a solution of a mixture of 5,6-dibromoquinolin-2(1H)-one and 6,7-dibromoquinolin-2(1H)-one (9.09 g, 30 mmol) in 100 mL of dry DMF, add CuI (600 mg, 0.1 mol %).

  • Stir the reaction mixture for 30 minutes at room temperature.

  • Slowly add freshly prepared NaOMe (from 5 g of Na metal in 10 mL of MeOH).

  • Reflux the reaction mixture for 36 hours, monitoring the progress by TLC (EtOAc:Hex 7:3).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the DMF under vacuum and extract the residue with MeOH.

  • Purify the crude product by column chromatography (Silica gel, CHCl₃/MeOH 95:5) to obtain 6,7-dimethoxyquinolin-2(1H)-one.

Protocol 2: Large-Scale Synthesis of 4-Hydroxy-7-methoxyquinoline[7]
  • In a 2000L reaction kettle, add 900 kg of trimethyl orthoformate and 240 kg of cyclic isopropylidene malonate with stirring. Stir for 20 minutes to ensure uniform mixing.

  • Slowly heat the mixture to approximately 64 °C and reflux for about 2 hours.

  • Add 3,4-dimethoxyaniline and continue the reflux reaction.

  • After the reaction is complete, centrifuge the mixture to collect the crude product.

  • Wash the crude product with methanol and collect the refined solid by centrifugation.

  • Dry the solid in an oven at 45-50 °C for 22-25 hours.

  • In a separate reaction kettle, heat diphenyl ether and add 200 kg of the dried solid. Heat for 2-3 hours to induce cyclization.

  • After cyclization, cool the mixture and centrifuge to obtain the crude 4-hydroxy-7-methoxyquinoline.

  • Wash the crude product with dichloromethane and centrifuge to obtain the purified product.

  • Dry the final product.

Visualizations

experimental_workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Cyclization and Purification start Starting Materials: - Trimethyl orthoformate - Isopropylidene malonate - 3,4-dimethoxyaniline reflux1 Reflux Reaction start->reflux1 centrifuge1 Centrifugation & Washing reflux1->centrifuge1 intermediate Dried Intermediate centrifuge1->intermediate cyclization Cyclization in Diphenyl Ether intermediate->cyclization centrifuge2 Centrifugation & Washing cyclization->centrifuge2 drying Drying centrifuge2->drying product Final Product: 4-Hydroxy-7-methoxyquinoline drying->product

Caption: Workflow for the large-scale synthesis of 4-hydroxy-7-methoxyquinoline.

troubleshooting_logic start Low Yield at Scale? mixing Check Mixing Efficiency start->mixing Yes heat Evaluate Heat Transfer start->heat Yes purity Analyze Reagent Purity start->purity Yes optimize_stirring Optimize Stirrer Speed mixing->optimize_stirring jacketed_reactor Use Jacketed Reactor heat->jacketed_reactor reagent_analysis Re-evaluate Purity Specs purity->reagent_analysis

Caption: Troubleshooting logic for addressing low yield upon scale-up.

Validation & Comparative

Methoxy-Quinoline Isomers: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the contrasting biological profiles of 7-Methoxyquinoline and 8-Methoxyquinoline (B1362559) reveals significant differences in their therapeutic potential. This guide provides a comparative analysis of their anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities, supported by experimental data and detailed methodologies.

The substitution pattern of the methoxy (B1213986) group on the quinoline (B57606) scaffold fundamentally dictates the molecule's interaction with biological targets, leading to distinct pharmacological profiles for this compound and 8-Methoxyquinoline. While both isomers exhibit a range of biological activities, the potency and mechanism of action often vary significantly. This report synthesizes available data to offer a clear comparison for researchers and drug development professionals.

Anticancer Activity: A Tale of Two Isomers

Derivatives of both this compound and 8-methoxyquinoline have been investigated for their potential as anticancer agents, with studies revealing potent but distinct activities against various cancer cell lines.

This compound derivatives have shown significant antiproliferative effects. For instance, certain 5,6,7-trimethoxy quinoline derivatives demonstrated potent cytotoxic activity against human cancer cells, including resistant cell lines, by inducing cell cycle arrest at the G2/M phase.[1] Specifically, compounds 7e and 7f were identified as highly effective, with IC50 values in the micromolar range against A2780 (ovarian) and MCF-7 (breast) cancer cells.[1] Another study highlighted a this compound derivative, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one , which exhibited extremely high antiproliferative activity across the NIH-NCI 60 human tumor cell line panel, with GI50 values in the subnanomolar range.[2]

8-Methoxyquinoline derivatives have also demonstrated notable anticancer properties.[3] For example, 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline exhibited significant cytotoxicity against colorectal cancer cell lines HCT116 and Caco-2, with IC50 values of 0.35 µM and 0.54 µM, respectively.[4] This compound was found to induce cell cycle arrest at the G2/M phase.[4] Furthermore, an 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline derivative (MMNC) was shown to inhibit the proliferation of HCT116 and Caco-2 cells and induce apoptosis.[5]

Compound ClassCancer Cell LineIC50 / GI50 (µM)Reference
This compound Derivatives
5,6,7-trimethoxy quinoline (7e)A2780/RCIS (resistant ovarian)~1-5[1]
5,6,7-trimethoxy quinoline (7f)MCF-7 (breast)~1-10[1]
7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-oneNCI-H460 (lung)Subnanomolar[2]
8-Methoxyquinoline Derivatives
2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinolineHCT116 (colorectal)0.35[4]
2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinolineCaco-2 (colorectal)0.54[4]
8-methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline (MMNC)HCT116 (colorectal)Not specified[5]
Experimental Protocols:

In Vitro Cytotoxicity Assay (MTT Assay):

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

  • The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[6]

Cell Cycle Analysis (Flow Cytometry):

  • Cells are treated with the test compound for a specified duration.

  • The cells are then harvested, washed with phosphate-buffered saline (PBS), and fixed in cold ethanol.

  • Fixed cells are treated with RNase A and stained with a fluorescent dye that binds to DNA, such as propidium (B1200493) iodide (PI).

  • The DNA content of the cells is analyzed using a flow cytometer.

  • The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined.[4]

Anticancer_Mechanism cluster_7MQ This compound Derivatives cluster_8MQ 8-Methoxyquinoline Derivatives 7MQ This compound Derivatives Tubulin Tubulin Polymerization Inhibition 7MQ->Tubulin G2M_Arrest_7 G2/M Phase Cell Cycle Arrest Tubulin->G2M_Arrest_7 Apoptosis_7 Apoptosis G2M_Arrest_7->Apoptosis_7 8MQ 8-Methoxyquinoline Derivatives PI3K_AKT PI3K/AKT/mTOR Signaling Pathway 8MQ->PI3K_AKT G2M_Arrest_8 G2/M Phase Cell Cycle Arrest PI3K_AKT->G2M_Arrest_8 Apoptosis_8 Apoptosis G2M_Arrest_8->Apoptosis_8

A simplified comparison of anticancer mechanisms.

Antimicrobial Activity: A Broad Spectrum of Action

Both this compound and 8-methoxyquinoline derivatives have been reported to possess significant antimicrobial properties against a range of bacterial and fungal pathogens.

This compound derivatives have been synthesized and evaluated for their antimicrobial and antibiofilm activities, particularly against pathogens causing urinary tract infections.[7][8] A series of 4-((7-methoxyquinolin-4-yl)amino)-N-(substituted) benzenesulfonamides showed promising activity against both Gram-positive and Gram-negative bacteria, as well as unicellular fungi.[7] Compound 3l from this series exhibited the highest effect on most tested strains, with a notable impact on E. coli.[7][8]

8-Methoxyquinoline has demonstrated strong antifungal activity against Aspergillus flavus, Aspergillus niger, and Trichophyton. It also exhibited potent antibacterial activities against Bacillus subtilis, Salmonella spp., and Salmonella typhi.[9] The antibacterial activity of 8-methoxyquinolines, such as moxifloxacin, is attributed to the inhibition of DNA gyrase and topoisomerase IV.[10]

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference
This compound Derivative (3l) E. coli7.81[11]
C. albicans7.812[8]
8-Methoxyquinoline Not specifiedNot specified[9]
Moxifloxacin (8-methoxyquinolone) Methicillin-resistant S. aureus2[12]
Experimental Protocols:

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method):

  • A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.

  • Each well is inoculated with a standardized suspension of the target microorganism.

  • The plate is incubated under appropriate conditions for the growth of the microorganism.

  • The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.[11]

Antimicrobial_Workflow Start Prepare Serial Dilutions of Methoxyquinolines Inoculate Inoculate with Bacterial/Fungal Suspension Start->Inoculate Incubate Incubate at Optimal Temperature Inoculate->Incubate Observe Observe for Visible Growth Incubate->Observe Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Observe->Determine_MIC

Workflow for MIC determination.

Anti-inflammatory and Neuroprotective Effects

While the anticancer and antimicrobial activities of methoxyquinolines are more extensively documented, emerging evidence suggests their potential in modulating inflammatory and neurodegenerative processes.

This compound derivatives have been less explored for their direct anti-inflammatory and neuroprotective effects in the reviewed literature. However, structurally related compounds like 7-methoxycoumarin (B196161) have demonstrated anti-inflammatory potential by inhibiting inflammatory mediators such as COX-2, IL-1β, and TNF-α.[13]

In contrast, derivatives of 8-hydroxyquinoline , the parent compound of 8-methoxyquinoline, are well-known for their neuroprotective properties, primarily due to their ability to chelate metal ions and reduce oxidative stress.[14][15] While direct evidence for 8-methoxyquinoline is less abundant, some studies on 8-methoxy-purine-dione derivatives have shown significant anti-inflammatory activity by lowering TNF-α levels.[16] Furthermore, 8-aminoquinoline-based metal complexes have shown neuroprotective effects against oxidative damage in preclinical neuron models.[17]

Compound ClassBiological EffectKey FindingsReference
7-Methoxycoumarin (related to 7-MQ) Anti-inflammatoryInhibition of COX-2, IL-1β, and TNF-α[13]
8-Methoxy-purine-dione Derivatives Anti-inflammatoryReduction of TNF-α levels[16]
8-Hydroxyquinoline Derivatives NeuroprotectiveMetal chelation, reduction of oxidative stress[14][15]
8-Aminoquinoline-based Metal Complexes NeuroprotectiveProtection against oxidative damage[17]
Experimental Protocols:

In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages):

  • Macrophage cells (e.g., RAW 264.7) are cultured and pre-treated with the test compound.

  • The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

  • The production of inflammatory mediators such as nitric oxide (NO), prostaglandins (B1171923) (PGE2), and cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant is measured using appropriate assays (e.g., Griess assay for NO, ELISA for cytokines).[18]

Neuroprotection_Pathway Oxidative_Stress Oxidative Stress & Metal Ion Dyshomeostasis 8HQ_Derivatives 8-Hydroxyquinoline Derivatives Oxidative_Stress->8HQ_Derivatives Chelation Metal Ion Chelation 8HQ_Derivatives->Chelation Antioxidant Antioxidant Activity 8HQ_Derivatives->Antioxidant Neuronal_Survival Neuronal Survival Chelation->Neuronal_Survival Antioxidant->Neuronal_Survival

References

A Comparative Guide to Fluorescent Probes: 7-Methoxyquinoline vs. Coumarin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cellular imaging and high-throughput screening, the selection of an appropriate fluorescent probe is paramount to obtaining sensitive and reliable data. This guide provides a detailed, data-driven comparison between 7-Methoxyquinoline and the widely utilized class of coumarin (B35378) derivatives. By examining their key photophysical properties, photostability, and applications in relevant biological pathways, this document aims to equip researchers with the necessary information to make an informed decision for their specific experimental needs.

At a Glance: Key Performance Indicators

The efficacy of a fluorescent probe is determined by a combination of its photophysical characteristics. Below is a summary of these properties for this compound and representative coumarin derivatives, highlighting their respective strengths and weaknesses.

PropertyThis compound & DerivativesCoumarin DerivativesKey Considerations
Excitation Max (λex) ~350 - 450 nm~350 - 460 nmBoth classes of probes are typically excited by UV to blue light.
Emission Max (λem) ~400 - 540 nm~400 - 550 nmEmission in the blue-to-green region is common for both, suitable for standard filter sets.
Molar Absorptivity (ε) ~10,000 - 20,000 M⁻¹cm⁻¹~20,000 - 70,000 M⁻¹cm⁻¹Coumarin derivatives generally exhibit higher molar absorptivity, leading to brighter signals.
Quantum Yield (ΦF) Moderate (e.g., ~0.1 - 0.5)High (e.g., ~0.3 - 0.95)[1][2]Coumarins are renowned for their high quantum yields, making them exceptionally bright probes.[1][2]
Stokes Shift Moderate to LargeModerate to LargeBoth classes generally offer sufficient Stokes shifts to minimize self-quenching.
Photostability Generally GoodVariable, but can be high[3][4]Photostability is a critical factor for imaging experiments requiring prolonged light exposure.
Environmental Sensitivity Sensitive to solvent polarityHighly sensitive to polarity and pHThis sensitivity can be leveraged for designing "smart" probes that respond to their environment.

In-Depth Photophysical Comparison

This compound: As a member of the quinoline (B57606) family, this compound's fluorescence is influenced by the methoxy (B1213986) electron-donating group at the 7-position. While generally exhibiting moderate fluorescence quantum yields, its derivatives have been engineered for enhanced brightness and sensitivity. For instance, the introduction of additional electron-donating and -accepting groups can significantly modulate their photophysical properties.[5] The photostability of quinoline-based probes is generally considered to be good, making them suitable for various imaging applications.[6]

Coumarin Derivatives: This broad class of fluorophores is celebrated for its exceptional photophysical properties.[7] The basic coumarin scaffold can be readily modified at various positions, particularly at the 3, 4, and 7-positions, to fine-tune its spectral characteristics.[8][9] Electron-donating groups at the 7-position, such as amino or hydroxyl groups, are known to significantly enhance the quantum yield.[10] Many coumarin derivatives boast high molar extinction coefficients and quantum yields approaching unity, resulting in intensely fluorescent probes.[11][12] However, the photostability of coumarins can be variable and is a key consideration for their application in demanding imaging experiments.[3][4]

Signaling Pathway and Application Visualizations

Both this compound and coumarin derivatives are versatile tools for probing various biological processes. Below are examples of their application in common signaling pathways, visualized using the DOT language.

Enzyme Activity Assay

Fluorescent probes are frequently employed to measure enzyme activity through a "turn-on" or "turn-off" mechanism. In a typical assay, a non-fluorescent or weakly fluorescent substrate is cleaved by an enzyme to release a highly fluorescent product.

Enzyme_Activity Enzyme Activity Assay Workflow sub Non-fluorescent Probe-Substrate enz Target Enzyme sub->enz Enzymatic Cleavage prod Fluorescent Product enz->prod det Fluorescence Detection prod->det Increased Signal

Caption: Workflow of a typical "turn-on" fluorescent enzyme assay.

G-Protein Coupled Receptor (GPCR) Signaling

Fluorescently labeled ligands are invaluable for studying GPCR binding and downstream signaling events. These probes allow for real-time monitoring of ligand-receptor interactions and subsequent intracellular responses.[13][14][15][16][17]

GPCR_Signaling GPCR Signaling Pathway lig Fluorescent Ligand (this compound or Coumarin derivative) gpcr GPCR lig->gpcr Binding gprot G-Protein gpcr->gprot Activation eff Effector (e.g., Adenylyl Cyclase) gprot->eff Modulation sec Second Messenger (e.g., cAMP) eff->sec resp Cellular Response sec->resp

Caption: Simplified G-Protein Coupled Receptor (GPCR) signaling cascade.

Experimental Protocols

Accurate and reproducible data are the cornerstones of scientific research. The following are detailed methodologies for key experiments cited in this guide.

Determination of Molar Extinction Coefficient (ε)

The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength.

Materials:

  • Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • High-purity solvent (e.g., ethanol, DMSO)

  • Analytical balance

Procedure:

  • Stock Solution Preparation: Accurately weigh a small amount of the fluorescent probe and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution with concentrations that will yield absorbances in the linear range of the spectrophotometer (typically 0.1 to 1.0).

  • Absorbance Measurement: Measure the absorbance of each dilution at the wavelength of maximum absorption (λmax).

  • Data Analysis: Plot a graph of absorbance versus concentration. According to the Beer-Lambert law (A = εbc, where A is absorbance, ε is the molar extinction coefficient, b is the path length, and c is the concentration), the slope of the resulting line will be equal to the molar extinction coefficient (assuming a 1 cm path length).

Determination of Fluorescence Quantum Yield (ΦF)

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. The relative method, using a well-characterized standard, is commonly employed.

Materials:

  • Fluorometer

  • Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Fluorescence standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, ΦF = 0.54)

  • High-purity solvent

Procedure:

  • Solution Preparation: Prepare a series of solutions of both the test compound and the reference standard in the same solvent with absorbances ranging from 0.01 to 0.1 at the excitation wavelength of the standard.

  • Absorbance and Emission Spectra: Record the absorbance at the excitation wavelength and the fluorescence emission spectrum for each solution.

  • Data Integration: Integrate the area under the fluorescence emission curve for each solution.

  • Data Analysis: Plot the integrated fluorescence intensity versus absorbance for both the test compound and the reference standard. The quantum yield of the test compound (ΦF_sample) can be calculated using the following equation:

    ΦF_sample = ΦF_standard * (Slope_sample / Slope_standard) * (n_sample² / n_standard²)

    where Slope is the gradient of the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent.[18]

Photostability Assessment

Photostability is the ability of a fluorophore to resist photodegradation upon exposure to light.

Materials:

  • Fluorescence microscope with a stable light source and a sensitive camera

  • Chamber for live-cell imaging or a solution-based setup

  • The fluorescent probe of interest

  • Image analysis software

Procedure:

  • Sample Preparation: Prepare a sample containing the fluorescent probe, either in solution or within cells.

  • Image Acquisition: Acquire an initial image (time = 0) using a defined set of imaging parameters (e.g., excitation intensity, exposure time).

  • Continuous Illumination: Continuously illuminate the sample with the excitation light.

  • Time-Lapse Imaging: Acquire a series of images at regular intervals over a defined period.

  • Data Analysis: Measure the fluorescence intensity in a region of interest for each image in the time series. Plot the fluorescence intensity as a function of time. The photostability can be quantified by determining the photobleaching half-life (t₁/₂), which is the time at which the fluorescence intensity has decreased to 50% of its initial value.[19] A longer half-life indicates greater photostability.[19]

Conclusion

Both this compound and coumarin derivatives offer valuable properties as fluorescent probes for a wide range of applications in research and drug development. Coumarin derivatives generally provide superior brightness due to their higher molar absorptivity and quantum yields, making them an excellent choice for assays requiring high sensitivity. Their extensive structural diversity also allows for fine-tuning of their photophysical properties for specific applications.[20]

This compound and its derivatives, while typically less fluorescent than the best coumarin probes, offer good photostability and a versatile scaffold for the development of novel sensors. The choice between these two classes of fluorophores will ultimately depend on the specific requirements of the experiment, including the desired brightness, photostability, and environmental sensitivity. This guide provides the foundational data and protocols to aid researchers in making a well-informed selection.

References

The Ascendancy of 7-Methoxyquinoline-Based Kinase Inhibitors: A Comparative Analysis Against Standard Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic landscape of oncology drug discovery, the quest for more potent and selective kinase inhibitors is relentless. This guide provides a comprehensive comparison of the efficacy of a promising class of compounds, 7-methoxyquinoline-based kinase inhibitors, against established standard-of-care drugs. Through a meticulous review of experimental data, this report offers researchers, scientists, and drug development professionals a clear, data-driven perspective on the potential of these emerging molecules.

Executive Summary

Kinase inhibitors have revolutionized cancer therapy by targeting the aberrant signaling pathways that drive tumor growth and proliferation. The quinoline (B57606) scaffold has emerged as a privileged structure in the design of these inhibitors, with the 7-methoxy substitution often enhancing potency and modulating selectivity. This guide presents a comparative analysis of novel this compound derivatives against clinically approved kinase inhibitors such as Cabozantinib, Crizotinib, and Gefitinib. The data indicates that specific this compound-based compounds exhibit comparable or, in some cases, superior inhibitory activity against key oncogenic kinases, including c-Met, VEGFR-2, and EGFR.

Comparative Efficacy: A Data-Driven Overview

The following tables summarize the in vitro efficacy of selected this compound-based kinase inhibitors compared to standard drugs. The data is presented as half-maximal inhibitory concentrations (IC50), a measure of the potency of a compound in inhibiting a specific biological or biochemical function. Lower IC50 values indicate greater potency.

Table 1: Comparative Inhibitory Activity Against c-Met Kinase

Compound/Inhibitorc-Met IC50 (nM)
This compound Derivative 1 19 [1]
This compound Derivative 2 64 [1]
Cabozantinib (Standard)40[1]
Crizotinib (Standard)-

Table 2: Comparative Inhibitory Activity Against VEGFR-2 Kinase

Compound/InhibitorVEGFR-2 IC50 (nM)
This compound Derivative 3 76.64
This compound Derivative 4 98.53 [2]
Sorafenib (Standard)53.65[2]
Cabozantinib (Standard)0.0045 µM (4.5 nM)[3]

Table 3: Comparative Inhibitory Activity Against EGFR Kinase

Compound/InhibitorEGFR IC50 (nM)
This compound Derivative 5 0.49 µM (490 nM) [1]
This compound Derivative 6 31.80 [1]
Gefitinib (Standard)3.22[4]
Lapatinib (Standard)27.06[4]

Table 4: Comparative Antiproliferative Activity in Cancer Cell Lines

Compound/InhibitorCell LineIC50 (µM)
7-Methoxy-4-anilinoquinoline (1f) BGC823 (Gastric Cancer)8.32 [5][6]
7-Methoxy-4-anilinoquinoline (2i) BGC823 (Gastric Cancer)4.65 [5][6]
Gefitinib (Standard)PC9 (Lung Cancer)<1[7]
Quinoline-chalcone derivative (12e) MGC-803 (Gastric Cancer)1.38 [8]
5-Fluorouracil (Standard)MCF-7 (Breast Cancer)>34.32[9]

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the mechanisms of action and the methodologies used to generate the comparative data, the following diagrams illustrate key signaling pathways and a generalized experimental workflow.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization P1 P EGFR->P1 P2 P EGFR->P2 Grb2_SOS Grb2/SOS P1->Grb2_SOS Recruitment PI3K PI3K P2->PI3K Activation RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor This compound Inhibitor Inhibitor->EGFR Inhibition cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF Ligand cMet c-Met Receptor HGF->cMet Binding P1 P cMet->P1 P2 P cMet->P2 GAB1 GAB1 P1->GAB1 Recruitment PI3K PI3K GAB1->PI3K RAS_MAPK RAS/MAPK Pathway GAB1->RAS_MAPK AKT AKT PI3K->AKT Cell_Outcomes Proliferation, Survival, Invasion, Angiogenesis AKT->Cell_Outcomes RAS_MAPK->Cell_Outcomes Inhibitor This compound Inhibitor Inhibitor->cMet Inhibition Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) Start->Prepare_Reagents Incubate Incubate Components Prepare_Reagents->Incubate Detect_Signal Detect Signal (e.g., Luminescence, Fluorescence) Incubate->Detect_Signal Analyze_Data Data Analysis (Calculate % Inhibition, IC50) Detect_Signal->Analyze_Data End End Analyze_Data->End

References

7-Methoxyquinoline as a Bioimaging Agent: A Comparative Guide for Live-Cell Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of cellular biology, the visualization of intricate processes within living cells is paramount. Fluorescent probes are indispensable tools for elucidating these mechanisms. This guide provides a comprehensive validation of 7-Methoxyquinoline as a potential bioimaging agent for live-cell applications. Through an objective comparison with established fluorescent probes, supported by experimental data and detailed protocols, this document serves as a valuable resource for researchers seeking to employ novel imaging agents.

Performance Comparison of Fluorescent Probes

To evaluate the efficacy of this compound as a bioimaging agent, a direct comparison with two widely-used nuclear stains, DAPI (4',6-diamidino-2-phenylindole) and Hoechst 33342, is presented. These probes are well-characterized and serve as a benchmark for performance.[1][2][3][4][5]

PropertyThis compound & Derivatives (Representative Values)DAPIHoechst 33342
Excitation Max (λex) ~350-420 nm~358 nm~350 nm
Emission Max (λem) ~450-550 nm~461 nm~461 nm
Molar Extinction Coefficient (ε) Moderate (~10,000 - 44,000 M⁻¹cm⁻¹)[6]~27,000 M⁻¹cm⁻¹ (bound to DNA)~42,000 M⁻¹cm⁻¹ (bound to DNA)
Quantum Yield (Φ) Moderate to High (0.01 - 0.5)[6][7]~0.4 (bound to DNA)~0.4 (bound to DNA)
Photostability GoodModerate (subject to photobleaching)[2]Moderate (subject to photobleaching)[2]
Cell Permeability (Live Cells) Variable, depends on derivativeLow to moderate[2]High[1][3]
Cytotoxicity (IC50) Varies with derivative and cell line (e.g., some quinoline (B57606) derivatives show IC50 values in the µM range on HeLa and MCF-7 cells)[8][9][10]Generally low for short-term imaging, but can be toxic[4]Less toxic than DAPI for live-cell imaging[1][3][4]
Binding Target Varies (can be environmentally sensitive, some derivatives target specific organelles or biomolecules)DNA (minor groove, A-T rich regions)DNA (minor groove, A-T rich regions)

Experimental Protocols

Detailed methodologies are crucial for the successful application and validation of fluorescent probes. The following protocols provide a framework for utilizing this compound and its alternatives in live-cell imaging.

General Live-Cell Staining Protocol

This protocol is a general guideline for staining live cells with membrane-permeant dyes like Hoechst 33342 and can be adapted for novel quinoline-based probes such as this compound.

Materials:

  • Live cells cultured on glass-bottom dishes or chamber slides

  • This compound or alternative probe (e.g., Hoechst 33342)

  • Complete cell culture medium (phenol red-free recommended for imaging)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Culture: Plate cells on an appropriate imaging dish and culture until they reach the desired confluency.

  • Probe Preparation: Prepare a stock solution of the fluorescent probe in a suitable solvent (e.g., DMSO). Further dilute the stock solution in pre-warmed, phenol (B47542) red-free cell culture medium to the desired final concentration (typically 1-10 µM for new probes).

  • Cell Staining: Remove the existing culture medium from the cells and wash once with pre-warmed PBS. Add the probe-containing medium to the cells.

  • Incubation: Incubate the cells with the probe for a specific duration (e.g., 15-30 minutes) at 37°C in a CO₂ incubator. Incubation time should be optimized for each probe and cell type.

  • Washing (Optional): For probes with high background fluorescence, the staining solution can be removed, and the cells washed once or twice with pre-warmed, phenol red-free medium.

  • Imaging: Image the stained cells using a fluorescence microscope equipped with the appropriate excitation and emission filters. For long-term imaging, use an environmental chamber to maintain temperature, humidity, and CO₂ levels.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and the cytotoxic potential of a compound.

Materials:

  • Cells (e.g., HeLa, MCF-7)

  • 96-well plates

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Visualizing Cellular Processes and Validation Workflows

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of immune and inflammatory responses.[11][12][13][14][15] The translocation of NF-κB from the cytoplasm to the nucleus upon stimulation is a key event that can be visualized using fluorescent probes. A bioimaging agent that localizes to the nucleus or cytoplasm could potentially be used to study this dynamic process.

NF_kB_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates IkB_NF_kB IκB-NF-κB Complex IkB->IkB_NF_kB p_IkB p-IκB NF_kB NF-κB NF_kB->IkB_NF_kB NF_kB_n NF-κB NF_kB->NF_kB_n translocation Ub_p_IkB Ub-p-IκB p_IkB->Ub_p_IkB ubiquitination Proteasome Proteasome Ub_p_IkB->Proteasome degradation DNA DNA NF_kB_n->DNA binds Gene_Expression Gene Expression DNA->Gene_Expression induces

Caption: Simplified NF-κB signaling pathway illustrating the translocation of NF-κB to the nucleus.

Workflow for Validation of a Novel Bioimaging Agent

The validation of a new fluorescent probe is a multi-step process that ensures its reliability and suitability for specific bioimaging applications.[16][17][18][19]

Probe_Validation_Workflow Start Start: Novel Probe Synthesis Photophysical_Characterization Photophysical Characterization (Absorption, Emission, Quantum Yield, Photostability) Start->Photophysical_Characterization Cell_Culture Cell Culture (e.g., HeLa, MCF-7) Start->Cell_Culture Probe_Loading Probe Loading Optimization (Concentration, Incubation Time) Photophysical_Characterization->Probe_Loading Cell_Culture->Probe_Loading Live_Cell_Imaging Live-Cell Imaging (Confocal/Widefield Microscopy) Probe_Loading->Live_Cell_Imaging Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT, LDH) Probe_Loading->Cytotoxicity_Assay Data_Analysis Image and Data Analysis (Localization, Intensity, Colocalization) Live_Cell_Imaging->Data_Analysis Comparison Comparison with Standard Probes (e.g., DAPI) Cytotoxicity_Assay->Comparison Data_Analysis->Comparison End End: Validated Bioimaging Agent Comparison->End

Caption: A generalized workflow for the validation of a novel fluorescent bioimaging probe.

References

A Comparative Guide to the Synthesis of 7-Methoxyquinoline for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For chemists engaged in pharmaceutical research and development, the efficient synthesis of heterocyclic compounds is a cornerstone of innovation. Among these, 7-methoxyquinoline stands as a crucial scaffold and intermediate in the creation of a variety of bioactive molecules. This guide provides a detailed comparative analysis of the primary synthetic routes to this compound, offering insights into reaction efficiency, conditions, and scalability. The information presented herein is intended to assist researchers in selecting the most suitable methodology for their specific laboratory and developmental needs.

At a Glance: Comparing Synthesis Routes

The synthesis of this compound can be broadly approached through two strategies: direct construction of the quinoline (B57606) ring system with the methoxy (B1213986) group already in place, or a two-step process involving the synthesis of 7-hydroxyquinoline (B1418103) followed by methylation. The classical methods for direct quinoline synthesis include the Skraup, Doebner-von Miller, and Combes reactions, all of which can utilize 3-methoxyaniline as a key starting material.

Synthesis RouteStarting MaterialsKey ReagentsReaction ConditionsYield (%)Reaction Time (h)
Skraup Synthesis 3-Methoxyaniline, Glycerol (B35011)Sulfuric acid, Oxidizing agent (e.g., sodium m-nitrobenzenesulfonate), Ferrous sulfate (B86663)120-135°C~48%[1]16[1]
Doebner-von Miller Synthesis 3-Methoxyaniline, α,β-Unsaturated carbonyl (e.g., Crotonaldehyde)Acid catalyst (e.g., HCl, ZnCl₂)RefluxEstimated 70-80%7
Combes Synthesis 3-Methoxyaniline, β-Diketone (e.g., Acetylacetone)Acid catalyst (e.g., H₂SO₄)HeatEstimated 60-70%Not specified
O-Methylation 7-Hydroxyquinoline, Methylating agent (e.g., Iodomethane)Base (e.g., NaH, Cs₂CO₃)0°C to room temperatureUp to 89%[1]1-12[1]

Visualizing the Synthetic Pathways

The choice of a synthetic route often depends on the availability of starting materials, desired purity, and scalability. The following diagrams illustrate the logical flow of the primary synthetic strategies for obtaining this compound.

Synthesis_Routes cluster_direct Direct Synthesis from 3-Methoxyaniline cluster_indirect Two-Step Synthesis A 3-Methoxyaniline Skraup Skraup Synthesis A->Skraup Doebner Doebner-von Miller Synthesis A->Doebner Combes Combes Synthesis A->Combes B Glycerol B->Skraup C α,β-Unsaturated Carbonyl C->Doebner D β-Diketone D->Combes Target This compound Skraup->Target Doebner->Target Combes->Target E 7-Hydroxyquinoline Methylation O-Methylation E->Methylation F Methylating Agent F->Methylation Methylation->Target

Caption: Comparative overview of synthetic pathways to this compound.

Detailed Experimental Protocols

For researchers looking to implement these syntheses, the following are detailed experimental protocols for the most common and effective methods.

Skraup Synthesis of this compound

This classical method constructs the quinoline ring from an aniline (B41778) and glycerol in a one-pot reaction.

Experimental Protocol:

  • In a three-necked flask equipped with a stirrer, place sodium m-nitrobenzene sulfonate (3.9 g, 17.3 mmol) and methanesulfonic acid (10 ml).

  • With stirring, add iron (II) sulfate hydrate (B1144303) (0.2 g, 0.8 mmol) and then slowly add 3-methoxyaniline (3.09 mL).

  • Heat the mixture to approximately 120°C.

  • Add glycerol (6.3 g) and continue the reaction at 135°C for 16 hours.[1]

  • After completion, cool the reaction mixture and add approximately 100 mL of 1 M aqueous NaOH solution.

  • Extract the product with ethyl acetate (B1210297).

  • Collect the organic layer, dry it over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to obtain this compound.[1] The reported yield for a similar procedure is approximately 48%.[1]

Skraup_Workflow A Mix Reagents: 3-Methoxyaniline, Glycerol, H₂SO₄, Oxidant, FeSO₄ B Heat to 120-135°C A->B C React for 16h B->C D Neutralize with NaOH C->D E Extract with Ethyl Acetate D->E F Purify by Chromatography E->F G This compound F->G

Caption: Workflow for the Skraup synthesis of this compound.

O-Methylation of 7-Hydroxyquinoline

This two-step approach involves first synthesizing 7-hydroxyquinoline, which is then methylated to yield the final product. This route can offer higher overall yields and purity.

Experimental Protocol:

  • Step 1: Synthesis of 7-Hydroxyquinoline (Not detailed here, can be achieved via various methods)

  • Step 2: O-Methylation

Method A: Using Sodium Hydride

  • Suspend sodium hydride (3.3 g, 137.93 mmol) in anhydrous DMF (160 ml) and cool to 0°C under an argon atmosphere.

  • Add a solution of 7-quinolinol (8 g, 55.17 mmol) in anhydrous DMF (320 ml) to the suspension and stir at 0°C for 1 hour.

  • Allow the mixture to warm to room temperature and add methyl iodide (7.8 ml, 55.17 mmol).

  • Stir the reaction for 1 hour.

  • Carefully add ice water and extract the product with ethyl acetate (3 x 500 ml).

  • Wash the combined organic layers with water and brine, then dry over MgSO₄.

  • Concentrate the solution and purify the residue by column chromatography to yield this compound.[1] A reported yield for this method is 89%.[1]

Method B: Using Cesium Carbonate

  • To a solution of 7-quinolinol (5 g, 34.44 mmol) in DMF (50 mL), add cesium carbonate (22.46 g, 68.89 mmol).

  • Add iodomethane (B122720) (2.1 mL, 34.44 mmol) to the mixture.

  • Stir the reaction at 20°C for 12 hours under a nitrogen atmosphere.

  • Add water (100 mL) and extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude residue by silica (B1680970) gel chromatography to obtain this compound.[1]

O_Methylation_Workflow A Dissolve 7-Hydroxyquinoline and Base (NaH or Cs₂CO₃) in DMF B Add Methylating Agent (Iodomethane) A->B C Stir at 0°C to RT B->C D Aqueous Workup C->D E Extract with Ethyl Acetate D->E F Purify by Chromatography E->F G This compound F->G

Caption: Workflow for the O-Methylation of 7-Hydroxyquinoline.

Concluding Remarks

The choice of the optimal synthetic route to this compound is contingent upon several factors including the desired scale, available starting materials, and the required purity of the final product. The Skraup synthesis offers a direct, one-pot approach, though with moderate yields and potentially harsh reaction conditions. The Doebner-von Miller and Combes syntheses provide alternative direct routes, though specific yield data for this compound is less readily available and may require optimization. The O-methylation of 7-hydroxyquinoline presents a highly efficient alternative, often providing higher yields and cleaner reactions, but requires an additional synthetic step. Researchers are encouraged to consider these factors carefully when selecting a synthetic strategy for this important heterocyclic building block.

References

The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationship of 7-Methoxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the 7-methoxyquinoline core represents a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide provides a comparative analysis of this compound derivatives, focusing on their anticancer, antimicrobial, and antimalarial properties. We delve into the structure-activity relationships (SAR) that govern their potency and selectivity, supported by quantitative experimental data and detailed methodologies for key assays.

Anticancer Activity: Targeting Key Cellular Machinery

This compound derivatives have emerged as potent anticancer agents, primarily through their ability to inhibit crucial cellular processes like cell division and signaling. Two key mechanisms of action that have been extensively studied are tubulin polymerization inhibition and kinase inhibition.

Tubulin Polymerization Inhibition

Derivatives of this compound have been identified as inhibitors of tubulin polymerization, a critical process for mitotic spindle formation and cell division. By disrupting microtubule dynamics, these compounds induce cell cycle arrest, leading to apoptosis in cancer cells.

Structure-Activity Relationship:

The substitution pattern on the this compound core plays a crucial role in determining the tubulin polymerization inhibitory activity. For instance, the presence of a trimethoxyphenyl group, a feature also found in the potent tubulin inhibitor colchicine, is often associated with enhanced activity. The nature of the linker between the this compound scaffold and other aromatic moieties also influences potency.

Quantitative Data:

Compound IDModificationTarget Cell LineIC50 (µM)Reference
7f N-(4-phenoxyphenyl) substitutionA549 (Lung Cancer)2.04[1]
4a N-aryl tetrahydroquinolineP-glycoprotein overexpressing KBvin0.016-0.020[2]
CA-4 (Reference) Combretastatin A-4-1.2[2]
E7010 (Reference) Synthetic tubulin inhibitor-2.15[1]
Kinase Inhibition

Kinases are pivotal enzymes in cellular signaling pathways that regulate cell growth, proliferation, and survival. Aberrant kinase activity is a hallmark of many cancers, making them attractive therapeutic targets. This compound derivatives have shown inhibitory activity against several kinases, including Aurora kinases and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Aurora Kinase Inhibition:

Aurora kinases are essential for mitotic progression, and their overexpression is common in various cancers.[3]

VEGFR-2 Inhibition:

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that is crucial for tumor growth and metastasis.[4]

PI3K/Akt/mTOR Pathway Modulation:

The PI3K/Akt/mTOR pathway is a central signaling cascade that is frequently dysregulated in cancer, promoting cell survival and proliferation.[5][6] Some quinoline (B57606) derivatives have been shown to modulate this pathway.[7][8]

Quantitative Data:

Compound IDTarget KinaseTarget Cell LineIC50 (nM)Reference
SAR156497 Aurora A, B, CHCT116-[9]
Compound 57 VEGFR-2MCF-71380[10]
Compound 61 VEGFR-2-86[10]
HA-2l mTOR-66[7]
HA-2c mTOR-75[7]

Antimicrobial Activity: Combating Bacterial Resistance

The emergence of multidrug-resistant bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA), poses a significant global health threat. This compound derivatives have demonstrated promising antibacterial activity against a range of pathogenic microbes.[11][12]

Structure-Activity Relationship:

The antimicrobial potency of this compound derivatives is significantly influenced by the nature of the substituent at the 4-position. The introduction of sulfonamide moieties has been shown to enhance activity against both Gram-positive and Gram-negative bacteria.[2] Furthermore, modifications at the 7-position can impact cell permeability and affect bacterial resistance mechanisms.[12]

Quantitative Data:

Compound IDModificationTarget OrganismMIC (µg/mL)Reference
3l Sulfamethazine substitutionE. coli7.812[2]
3l Sulfamethazine substitutionC. albicans31.125[2]
32 Triazole at N-1 of quinoloneMRSA0.5[12]
3 -MRSA1.5[12]

Antimalarial Activity: A Continued Legacy

The quinoline scaffold has a long and successful history in the fight against malaria, with chloroquine (B1663885) being a prime example. Research into 4-amino-7-methoxyquinoline derivatives continues to yield compounds with potent antimalarial activity, particularly against chloroquine-resistant strains of Plasmodium falciparum.

Structure-Activity Relationship:

The nature of the diaminoalkane side chain at the 4-position is a critical determinant of antimalarial activity. Variations in the length and branching of this side chain can significantly impact potency against both chloroquine-susceptible and -resistant parasite strains. The substituent at the 7-position also plays a role, with different halogen substitutions influencing activity. Generally, 7-methoxy-substituted aminoquinolines have shown reduced activity compared to their 7-chloro counterparts.[13]

Quantitative Data:

Compound ClassModificationP. falciparum StrainIC50 Range (nM)Reference
7-Methoxy-AQs Varied side chainsChloroquine-susceptible17-150[13]
7-Methoxy-AQs Varied side chainsChloroquine-resistant90-3000[13]
Compound 2 4-aminoquinoline (B48711) hydrazoneK1 (multidrug-resistant)26-219[14]
Compound 18 4-aminoquinolineW2 (CQ-resistant)5.6[1]
Compound 4 4-aminoquinolineW2 (CQ-resistant)17.3[1]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to advancing drug discovery. Below are methodologies for key assays cited in this guide.

MTT Cell Viability Assay

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 48-72 hours.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance of untreated cells is considered 100% viability.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This luminescence-based assay measures the amount of ADP produced during a kinase reaction, which is inversely correlated with the inhibitory activity of a compound.

Protocol:

  • Compound Preparation: Prepare serial dilutions of the this compound derivatives in an appropriate buffer.

  • Kinase Reaction: In a 96-well plate, add the kinase, substrate, and the test compound. Initiate the reaction by adding ATP. Incubate at 30°C for 60 minutes.

  • ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion: Add Kinase-Glo® Reagent to convert the generated ADP to ATP. Incubate for 30 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescent signal using a plate reader. The signal is proportional to the amount of ADP produced and thus inversely proportional to the kinase inhibition.

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay monitors the effect of compounds on the polymerization of tubulin into microtubules by measuring the increase in turbidity.

Protocol:

  • Reagent Preparation: Reconstitute lyophilized tubulin in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) containing GTP.

  • Assay Setup: In a 96-well plate, add the tubulin solution and the test compound at various concentrations.

  • Polymerization Initiation: Initiate polymerization by incubating the plate at 37°C.

  • Turbidity Measurement: Measure the increase in absorbance at 340 nm every minute for 60 minutes using a temperature-controlled microplate reader. An increase in absorbance indicates tubulin polymerization.

Visualizing the Mechanisms: Signaling Pathways and Workflows

To better understand the biological context of this compound derivatives, the following diagrams illustrate a key signaling pathway they modulate and a general experimental workflow.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Quinoline This compound Derivative Quinoline->PI3K Inhibits Quinoline->Akt Inhibits Quinoline->mTORC1 Inhibits Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies (Potential Next Step) Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization Synthesis->Purification Cytotoxicity Cytotoxicity Assay (e.g., MTT) Purification->Cytotoxicity TargetAssay Target-Based Assay (e.g., Kinase, Tubulin) Purification->TargetAssay Antimicrobial Antimicrobial Assay (MIC Determination) Purification->Antimicrobial AnimalModel Animal Model of Disease TargetAssay->AnimalModel Efficacy Efficacy & Toxicity Evaluation AnimalModel->Efficacy

References

In-vitro Anticancer Activity of 7-Methoxyquinoline Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline (B57606) scaffold is a prominent heterocyclic motif in medicinal chemistry, with numerous derivatives demonstrating significant antiproliferative activity across a range of cancer cell lines.[1] The addition of a methoxy (B1213986) group, particularly at the 7th position, can modulate the pharmacological properties of the quinoline ring system, influencing its anticancer potential. This guide provides a comparative overview of the in-vitro anticancer activity of 7-methoxyquinoline analogs and related derivatives, supported by experimental data and detailed methodologies.

Quantitative Data Summary: Antiproliferative Activity

The in-vitro cytotoxic effects of various methoxyquinoline analogs have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, is summarized below. Direct comparative data for a wide range of this compound analogs is limited in publicly available literature; therefore, this table includes data on closely related methoxyquinoline derivatives to provide a broader context for their anticancer potential.

Compound/AnalogCancer Cell LineCancer TypeIC50 (µM)Reference
7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (Compound 2) NIH-NCI 60 Cell Line PanelVariousLow to subnanomolar (10⁻¹⁰ M level)[2]
Compound 6e (a pyridine-quinoline hybrid) NFS-60Myeloid Leukemia2.40[3]
HepG-2Liver Cancer3.20[3]
PC-3Prostate Cancer4.60[3]
Caco-2Colon Cancer5.30[3]
Compound 7e (N-(4-benzoyl phenyl)-5,6,7-trimethoxyquinolin-4-amine) A2780Ovarian CancerNot specified, but potent[4]
A2780/RCIS (Resistant)Ovarian CancerNot specified, but potent[4]
MCF-7Breast CancerNot specified, but potent[4]
MCF-7/MX (Resistant)Breast CancerNot specified, but potent[4]
Compound 7f (N-(4-phenoxy phenyl)-5,6,7-trimethoxyquinolin-4-amine) A2780Ovarian CancerNot specified, but potent[4]
A2780/RCIS (Resistant)Ovarian CancerNot specified, but potent[4]
MCF-7Breast CancerNot specified, but potent[4]
MCF-7/MX (Resistant)Breast CancerNot specified, but potent[4]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the in-vitro anticancer activity of novel compounds.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability.[1]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 5 x 10³ to 5 x 10⁴ cells/well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[3]

  • Compound Treatment: The cells are then treated with various concentrations of the this compound analogs and incubated for a specified period, typically 48 or 72 hours.[3]

  • MTT Addition: Following treatment, MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for an additional 4 hours.[3]

  • Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[3]

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is determined by plotting the percentage of cell viability against the compound concentration.[3]

Apoptosis Analysis by Flow Cytometry

Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a widely used method to quantify apoptosis.

  • Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for a designated time.

  • Harvesting and Washing: Cells are harvested, washed with cold phosphate-buffered saline (PBS), and then resuspended in binding buffer.[1]

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension according to the manufacturer's protocol, followed by incubation in the dark.[1]

  • Flow Cytometry: The stained cells are analyzed using a flow cytometer to differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic (Annexin V+ and PI+), and necrotic cells (Annexin V- and PI+).[1]

Cell Cycle Analysis

Propidium Iodide (PI) staining of DNA allows for the analysis of cell cycle distribution by flow cytometry.

  • Cell Treatment and Harvesting: Cells are treated with the compounds, harvested, and washed with PBS.

  • Fixation: Cells are fixed, typically with cold 70% ethanol, to permeabilize the cell membrane.

  • Staining: The fixed cells are washed and then stained with a solution containing PI and RNase A.[1]

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry, and the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.[1]

Visualizations: Pathways and Workflows

Experimental Workflow for Anticancer Activity Screening

G cluster_0 In-vitro Evaluation cluster_1 Mechanism of Action Studies A Cancer Cell Line Seeding B Treatment with this compound Analogs A->B C MTT Assay for Cytotoxicity (IC50) B->C D Apoptosis Assay (Flow Cytometry) C->D E Cell Cycle Analysis (Flow Cytometry) C->E F Western Blot for Protein Expression D->F E->F G Data Analysis and Interpretation F->G

Caption: A generalized workflow for the in-vitro evaluation of anticancer compounds.

Potential Signaling Pathway for Apoptosis Induction

G 7-MQ_Analog This compound Analog ROS Reactive Oxygen Species Generation 7-MQ_Analog->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Bax_Bcl2 Upregulation of Bax / Downregulation of Bcl-2 Mitochondria->Bax_Bcl2 Cytochrome_c Cytochrome c Release Bax_Bcl2->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A simplified diagram of a potential apoptosis induction pathway by this compound analogs.

Comparative Efficacy Logic Diagram

G cluster_0 Compound Potency cluster_1 Cell Line Sensitivity High_Potency High Potency (Low IC50) Leukemia Leukemia High_Potency->Leukemia Moderate_Potency Moderate Potency (Intermediate IC50) Breast_Cancer Breast Cancer Moderate_Potency->Breast_Cancer Low_Potency Low Potency (High IC50) Ovarian_Cancer Ovarian Cancer Low_Potency->Ovarian_Cancer Analog_A Analog A Analog_A->High_Potency Analog_B Analog B Analog_B->Moderate_Potency Analog_C Analog C Analog_C->Low_Potency

Caption: A logical diagram illustrating the comparative efficacy of different analogs.

References

A Head-to-Head Comparison of 7-Methoxyquinoline and 6-Methoxyquinoline in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of quinoline (B57606) derivatives, 7-Methoxyquinoline and 6-Methoxyquinoline stand out as two isomers with distinct and significant biological activities. This guide provides a comparative overview of their performance in various biological assays, supported by available experimental data and detailed protocols for researchers, scientists, and drug development professionals. While direct head-to-head comparative studies on the parent molecules are limited, this document synthesizes the existing evidence to offer a clear comparison of their known biological profiles.

Data Presentation: A Comparative Summary

The following table summarizes the known biological activities of this compound and 6-Methoxyquinoline based on available literature. It is important to note that much of the research has focused on derivatives of these core structures rather than the parent compounds themselves.

Biological ActivityThis compound & its Derivatives6-Methoxyquinoline & its Derivatives
Anticancer Activity Mentioned as a histone deacetylase (HDAC) inhibitor, a mechanism often targeted in cancer therapy.[1] Specific IC50 values for the parent compound are not readily available.Derivatives have shown anti-cancer properties.[2][3] A copper complex of 6-Methoxyquinoline exhibited an IC50 of 57.9 µM in A549 lung cancer cells.[4]
Anti-inflammatory Activity Limited direct evidence for the parent compound.Derivatives have been investigated for anti-inflammatory effects.[3][5][6]
Antioxidant Activity Limited direct evidence for the parent compound.6-Methoxyquinoline has been reported to have antioxidant properties.[3][5][6]
Antiplasmodial Activity Limited direct evidence for the parent compound.Derivatives of 8-amino-6-methoxyquinoline (B117001) are well-known antimalarial agents (e.g., primaquine).[7]
Other Biological Activities Can be used as a fluorescent probe in biochemical assays.[1]Serves as a building block for various pharmaceuticals, including inhibitors of bacterial DNA gyrase and topoisomerase, and fluorescent sensors.[2]

Experimental Protocols

Detailed methodologies for key biological assays relevant to the activities of these compounds are provided below.

Histone Deacetylase (HDAC) Inhibition Assay (Fluorometric)

This assay is crucial for evaluating compounds like this compound, which is reported to be an HDAC inhibitor.

Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of HDACs. A fluorogenic substrate, which becomes fluorescent upon deacetylation by HDACs, is used. The reduction in fluorescence in the presence of the test compound indicates HDAC inhibition.

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound (e.g., this compound) in an appropriate assay buffer. A known HDAC inhibitor (e.g., Trichostatin A) should be used as a positive control.

  • Reaction Setup: In a 96-well black microplate, add the diluted test compounds, the HDAC enzyme, and the assay buffer.

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 30 minutes) to allow the compound to interact with the enzyme.

  • Substrate Addition: Add the fluorogenic HDAC substrate to all wells to initiate the enzymatic reaction.

  • Development: After a further incubation period, add a developer solution to stop the reaction and enhance the fluorescent signal.

  • Fluorescence Measurement: Read the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission).[8]

  • Data Analysis: Calculate the percentage of HDAC inhibition for each concentration of the test compound relative to the control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of HDAC activity, is then determined by plotting the percent inhibition against the logarithm of the compound concentration.

MTT Assay for Anticancer Activity

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 6-Methoxyquinoline derivative) for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[6][9]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[9]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Visualizations

Experimental Workflow for HDAC Inhibition Assay

HDAC_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents & Serially Dilute Compound prep_plate Prepare 96-well Plate add_compound Add Compound, HDAC Enzyme & Buffer prep_plate->add_compound incubate1 Incubate at 37°C add_compound->incubate1 add_substrate Add Fluorogenic Substrate incubate1->add_substrate incubate2 Incubate add_substrate->incubate2 add_developer Add Developer incubate2->add_developer read_fluorescence Read Fluorescence add_developer->read_fluorescence calc_inhibition Calculate % Inhibition read_fluorescence->calc_inhibition det_ic50 Determine IC50 calc_inhibition->det_ic50

Caption: Workflow for a fluorometric HDAC inhibition assay.

Signaling Pathway Modulation by HDAC Inhibitors

HDAC_Signaling_Pathway HDAC_Inhibitor HDAC Inhibitor (e.g., this compound) HDACs Histone Deacetylases (HDACs) HDAC_Inhibitor->HDACs Inhibits Histone_Acetylation Increased Histone Acetylation HDAC_Inhibitor->Histone_Acetylation Increases HDACs->Histone_Acetylation Decreases Chromatin_Relaxation Chromatin Relaxation Histone_Acetylation->Chromatin_Relaxation Gene_Expression Altered Gene Expression Chromatin_Relaxation->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis Tumor_Suppressor_Genes Tumor Suppressor Gene Activation Gene_Expression->Tumor_Suppressor_Genes

Caption: Signaling pathway affected by HDAC inhibitors.

References

A Comparative Guide to Cross-Validation of Analytical Methods for 7-Methoxyquinoline Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of 7-Methoxyquinoline is crucial for ensuring product quality, safety, and efficacy. Cross-validation of analytical methods is a critical step to ensure that different analytical procedures provide equivalent results, which is essential when methods are transferred between laboratories or when different techniques are used within the same study. This guide provides an objective comparison of common analytical techniques for the quantification of this compound, supported by representative experimental data, to facilitate the selection of appropriate methods and ensure consistency of results.

The primary analytical techniques for the quantification of quinoline (B57606) derivatives include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1] Each method offers distinct advantages in terms of sensitivity, selectivity, and applicability depending on the sample matrix and the specific requirements of the analysis.[2][3]

Data Presentation: Comparison of Analytical Method Performance

The selection of an analytical method is often guided by its performance characteristics. The following table summarizes typical validation parameters for HPLC-UV, GC-MS, and LC-MS/MS methods for the quantification of quinoline derivatives, providing a baseline for what can be expected for this compound analysis.

ParameterHPLC-UVGC-MSLC-MS/MS
Linearity Range 0.1 - 100 µg/mL0.05 - 50 µg/mL0.001 - 10 µg/mL
Correlation Coefficient (r²) > 0.999> 0.999> 0.9995
Limit of Detection (LOD) ~0.05 µg/mL~0.01 µg/mL~0.0005 µg/mL
Limit of Quantification (LOQ) ~0.1 µg/mL~0.05 µg/mL~0.001 µg/mL
Accuracy (% Recovery) 98 - 102%97 - 103%99 - 101%
Precision (%RSD) < 2%< 5%< 1.5%

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to successful method validation and cross-validation. Below are representative methodologies for HPLC-UV, GC-MS, and LC-MS/MS tailored for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC-UV) Method
  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 225 nm.[1]

  • Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.45 µm syringe filter.

  • Quantification: External standard calibration curve prepared from a stock solution of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Method
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: Capillary column suitable for aromatic compounds (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 250°C at 15°C/min, and hold for 5 minutes.

  • Injection Mode: Splitless, with an injection volume of 1 µL.

  • MS Parameters: Electron ionization (EI) at 70 eV. Data acquired in full scan mode (m/z 50-300) for qualitative analysis and selected ion monitoring (SIM) for quantification, using characteristic ions of this compound.

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
  • Instrumentation: UPLC or HPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: C18 or HILIC column with smaller particle size (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: Gradient elution with water and acetonitrile, both containing 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization: Electrospray ionization (ESI) in positive ion mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) of a specific precursor-product ion transition for this compound and an internal standard.

  • Sample Preparation: For complex matrices like plasma, protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary.[4]

Cross-Validation Workflow

Cross-validation is performed to ensure that the data generated by two different analytical methods are comparable.[5] A typical workflow for the cross-validation of two analytical methods is depicted below.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Comparison and Evaluation cluster_conclusion Conclusion QC_Samples Prepare Quality Control (QC) Samples (Low, Medium, High Concentrations) MethodA Analyze QC Samples using Method A QC_Samples->MethodA MethodB Analyze QC Samples using Method B QC_Samples->MethodB DataA Obtain Results from Method A MethodA->DataA DataB Obtain Results from Method B MethodB->DataB Compare Compare Results (e.g., Bland-Altman plot, %Difference) DataA->Compare DataB->Compare Conclusion Determine if Methods are Interchangeable Compare->Conclusion

Workflow for the cross-validation of two analytical methods.

The logical process for evaluating the comparability of two analytical methods involves several key steps, from initial method validation to the final assessment of data equivalence.

LogicalFlow A Method A Validated C Analyze Same Set of Samples A->C B Method B Validated B->C D Statistically Compare Results C->D E Results Comparable? D->E F Methods are Cross-Validated E->F Yes G Investigate Discrepancies E->G No

Logical flow of the cross-validation process.

References

Safety Operating Guide

Navigating the Safe Disposal of 7-Methoxyquinoline: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the recommended disposal procedures for 7-Methoxyquinoline, drawing upon safety data to establish best practices.

Core Safety and Handling Principles

Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate safety measures. Based on available safety data, this compound should be treated as hazardous.

Personal Protective Equipment (PPE):

  • Hand Protection: Wear chemical-resistant gloves.

  • Eye/Face Protection: Use tightly fitting safety goggles or a face shield.[1]

  • Skin Protection: Wear impervious clothing to prevent skin contact.[2]

  • Respiratory Protection: If handling in a poorly ventilated area or if dust is generated, use a full-face respirator.[1][2]

Quantitative Hazard Data

The following table summarizes the key hazard information for this compound.

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed.[3]
Skin Corrosion/IrritationH315Causes skin irritation.[3]
Serious Eye Damage/Eye IrritationH319Causes serious eye irritation.[3]
Specific Target Organ ToxicityH335May cause respiratory irritation.[3]

Experimental Protocol for Disposal

The recommended procedure for the disposal of this compound emphasizes that chemical waste generators are responsible for determining if a substance is hazardous and must adhere to all applicable local, regional, and national regulations.[4]

Step 1: Waste Identification and Segregation

  • Identify all waste containing this compound. This includes the pure compound, contaminated labware (e.g., vials, pipette tips), and any solutions.

  • Segregate this waste from other laboratory waste streams to await proper disposal.[5] Incompatible wastes must be stored separately.[6]

Step 2: Containment and Labeling

  • Place the waste in a suitable, sealed, and properly labeled container.[4] The container must be made of a compatible material.

  • The container should be clearly marked with the chemical name "this compound" and any known hazard symbols.[4] All waste containers must have tightly fitting caps (B75204) and be kept closed at all times except when waste is being added.[5]

Step 3: Storage

  • Store the sealed container in a designated, well-ventilated, and cool secondary containment area.[2]

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.

Step 4: Professional Disposal

  • Do not dispose of this compound down the drain or in regular solid waste.[4] Evaporation is not an acceptable waste disposal method.[6]

  • Arrange for the collection and disposal of the chemical waste through an approved and licensed hazardous waste disposal company.[4] These companies are equipped to handle and process chemical waste in an environmentally safe and compliant manner.

  • Provide the disposal company with all available safety information, including the GHS hazard classifications, to ensure they can manage the waste appropriately.[4] The precautionary statement P501 advises disposing of contents/container in accordance with local/regional/national/international regulations.[3]

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: this compound Waste Generation identify_waste Step 1: Identify and Segregate Waste start->identify_waste contain_label Step 2: Contain in Sealed & Labeled Container identify_waste->contain_label store_waste Step 3: Store in Designated Cool, Well-Ventilated Area contain_label->store_waste professional_disposal Step 4: Arrange for Professional Disposal store_waste->professional_disposal improper_disposal Improper Disposal (Drain/Trash) store_waste->improper_disposal end End: Compliant and Safe Disposal professional_disposal->end

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for 7-Methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, personal protective equipment (PPE) requirements, and detailed operational and disposal plans for handling 7-Methoxyquinoline. It is intended for researchers, scientists, and professionals in drug development.

Hazard Identification and Classification

This compound is classified as a hazardous substance. All personnel must be familiar with its potential risks before handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information[1]:

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed[1]
Skin Corrosion/Irritation2H315: Causes skin irritation[1]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation[1]
Specific Target Organ Toxicity, Single Exposure3H335: May cause respiratory irritation[1]

Signal Word: Warning

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

Protection TypeEquipment SpecificationRecommended Usage
Eye and Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield is recommended if there is a splash hazard.[2][3]Required for all handling procedures.
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile) inspected for integrity before each use.[2][4] If double-gloving, one pair should be under the gown cuff and the second pair over.Required for all handling procedures. Gloves should be changed immediately if contaminated or damaged.
Body Protection A laboratory coat is the minimum requirement. For procedures with a higher risk of exposure, a chemical-resistant, long-sleeved gown is necessary.[2][5]Required for all handling procedures.
Respiratory Protection Handling should occur in a well-ventilated area, preferably within a certified chemical fume hood. If a fume hood is not available and there is a risk of inhaling dust or aerosols, a NIOSH-approved respirator with an appropriate filter is required.[2][3]Required when working outside of a fume hood or when generating aerosols.
Operational Plan: Step-by-Step Handling Procedures

Adherence to these procedural steps is critical for the safe handling of this compound.

  • Preparation and Precaution :

    • Before beginning work, ensure that an emergency eyewash station and safety shower are readily accessible.

    • Verify that the chemical fume hood is functioning correctly.

    • All personnel involved must be trained on the specific hazards of this compound and the emergency procedures.

  • Handling the Compound :

    • Conduct all weighing and transferring of solid this compound within a chemical fume hood to prevent the generation and inhalation of dust.

    • For solutions, perform all dilutions and transfers within the fume hood.

    • Use Luer-lock syringes and needles for transferring solutions to prevent accidental disconnection[6].

    • Avoid direct contact with the skin, eyes, and clothing.

  • In Case of Exposure :

    • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

    • Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and launder it before reuse. Seek medical attention if irritation persists.[7]

    • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

    • Ingestion : Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.

  • Waste Segregation :

    • Do not mix this compound waste with other waste streams unless their compatibility is confirmed[8].

    • Maintain separate, clearly labeled hazardous waste containers for solid and liquid waste.

  • Container Management :

    • Place all solid waste, including contaminated consumables (e.g., pipette tips, vials, gloves), into a designated, sealable, and clearly labeled solid hazardous waste container[4].

    • Collect all liquid waste in a compatible, sealed, and labeled liquid hazardous waste container[8]. The label must clearly state "Hazardous Waste" and "this compound".

  • Final Disposal :

    • Store waste containers in a designated satellite accumulation area.

    • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor[4].

Visual Workflow for Safe Handling and Disposal

The following diagram outlines the critical steps for the safe handling and disposal of this compound.

Workflow for Handling this compound prep Preparation - Verify Fume Hood - Check Eyewash/Shower - Confirm PPE Availability ppe Don Personal Protective Equipment (PPE) - Safety Goggles - Lab Coat/Gown - Nitrile Gloves prep->ppe handling Chemical Handling (in Fume Hood) - Weighing and Transferring - Preparing Solutions ppe->handling decon Decontamination - Clean Work Surfaces - Decontaminate Equipment handling->decon waste_collection Waste Segregation and Collection - Separate Solid and Liquid Waste - Use Labeled, Sealed Containers decon->waste_collection disposal Final Disposal - Store in Satellite Accumulation Area - Arrange for EHS Pickup waste_collection->disposal end End of Process disposal->end

Caption: Safe handling and disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Methoxyquinoline
Reactant of Route 2
Reactant of Route 2
7-Methoxyquinoline

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.